Thiazole-5-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2S/c6-4(7)3-1-5-2-8-3/h1-2H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVFSQQHQPPKNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162959 | |
| Record name | Thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14527-41-4 | |
| Record name | 5-Thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14527-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiazole-5-carboxylic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014527414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.026 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to Thiazole-5-carboxylic Acid: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Thiazole-5-carboxylic acid is a heterocyclic organic compound that serves as a vital building block in the synthesis of a wide array of biologically active molecules. Its unique thiazole ring structure imparts specific chemical properties that make it an attractive scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and its significant role in the development of novel therapeutic agents.
Chemical Structure and Properties
This compound is characterized by a five-membered aromatic ring containing both a sulfur and a nitrogen atom, with a carboxylic acid group attached at the 5-position.
Chemical Structure:
The physicochemical properties of this compound are summarized in the table below, providing key data for researchers and chemists.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C4H3NO2S | --INVALID-LINK-- |
| Molecular Weight | 129.14 g/mol | --INVALID-LINK--, Sigma-Aldrich |
| CAS Number | 14527-41-4 | --INVALID-LINK--, Sigma-Aldrich |
| Appearance | Pale yellow to brown solid/crystalline powder | Chem-Impex, TCI |
| Melting Point | 224 °C (decomposes) | TCI |
| Boiling Point | 107-108 °C at 10 Torr | ChemicalBook |
| pKa (predicted) | 3.07 ± 0.10 | ChemicalBook |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO).[1] Miscible with water. | |
| InChI Key | YZVFSQQHQPPKNX-UHFFFAOYSA-N | PubChem, Sigma-Aldrich |
| SMILES | O=C(O)c1cncs1 | Sigma-Aldrich |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the lithiation of 5-bromothiazole followed by carboxylation with carbon dioxide. This halogen-metal exchange reaction provides a direct route to the desired carboxylic acid.[2]
Experimental Protocol: Synthesis via Lithiation of 5-Bromothiazole
This protocol is adapted from a similar, well-documented procedure for the synthesis of thiazole carboxylic acids.[3]
Materials:
-
5-Bromothiazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Dry Ice (solid Carbon Dioxide)
-
Anhydrous Diethyl Ether
-
Hydrochloric Acid (HCl), 1M solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum is charged with 5-bromothiazole (1 equivalent) dissolved in anhydrous THF under an inert atmosphere.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via syringe, maintaining the temperature at -78 °C. The reaction is stirred at this temperature for 1 hour to ensure complete formation of the thiazolyllithium intermediate.
-
Carboxylation: The reaction flask is carefully opened under a positive pressure of inert gas, and an excess of crushed dry ice is added in portions. The reaction mixture is then allowed to slowly warm to room temperature overnight with continuous stirring.
-
Work-up: The reaction is quenched with the addition of water. The organic solvent is removed under reduced pressure. The remaining aqueous layer is washed with diethyl ether to remove any unreacted starting material.
-
Acidification: The aqueous layer is cooled in an ice bath and acidified to a pH of approximately 3-4 with 1M HCl. The formation of a precipitate (the product) should be observed.
-
Extraction and Drying: The aqueous mixture is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford the pure this compound.
Biological Activity and Role in Drug Development
While this compound itself is primarily a building block, its derivatives are of significant interest in drug discovery due to their broad spectrum of biological activities.[4] These derivatives have been extensively investigated as anticancer and antimicrobial agents.[5]
Anticancer Activity and Signaling Pathways
Derivatives of this compound have been identified as potent inhibitors of several key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
-
PI3K/AKT/mTOR Pathway: Many thiazole-based compounds have been developed as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway.[6][7][8] Aberrant activation of this pathway is a common feature in many cancers, and its inhibition can lead to decreased cell growth and induction of apoptosis.[9]
-
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy. Thiazole derivatives have been designed to inhibit EGFR kinase activity, thereby blocking downstream signaling cascades that promote tumor growth.[10][11]
-
Monoacylglycerol Lipase (MAGL) Inhibition: MAGL is an enzyme that plays a role in the endocannabinoid system and has been implicated in tumorigenesis. Thiazole-5-carboxylate derivatives have been synthesized and shown to be selective inhibitors of MAGL, highlighting another avenue for their anticancer potential.[12]
Below is a diagram illustrating the general mechanism of action for thiazole derivatives targeting the PI3K/AKT/mTOR signaling pathway.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by thiazole derivatives.
Experimental Workflow: From Synthesis to Biological Evaluation
The development of novel drugs based on the this compound scaffold typically follows a structured experimental workflow, from the initial synthesis of derivatives to their comprehensive biological evaluation.
Caption: General workflow for the development of thiazole-based therapeutic agents.
Conclusion
This compound is a cornerstone molecule in the field of medicinal chemistry. Its versatile chemical nature allows for the synthesis of a vast library of derivatives with potent biological activities. The continued exploration of these derivatives, particularly as inhibitors of key signaling pathways in cancer and infectious diseases, holds significant promise for the development of next-generation therapeutics. This guide provides a foundational understanding for researchers and scientists looking to leverage the potential of this important heterocyclic compound.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-BROMOTHIAZOLE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
- 10. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Antiproliferative Potential of Thiazole and 4-Thiazolidinone Containing Motifs as Dual Inhibitors of EGFR and BRAFV600E [mdpi.com]
- 12. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Thiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of thiazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. It covers its fundamental properties, synthesis, and biological relevance, presenting data and protocols in a manner accessible to researchers and developers.
Nomenclature and Identification
The compound is systematically named according to IUPAC standards, though several synonyms are commonly used in literature and commercial listings.
-
IUPAC Name : 1,3-thiazole-5-carboxylic acid[1]
Physicochemical Properties
The key quantitative properties of this compound are summarized below. These properties are crucial for its application in synthesis and formulation.
| Property | Value | Source |
| Molecular Formula | C₄H₃NO₂S | [1][2] |
| Molecular Weight | 129.14 g/mol | [1][2][3] |
| Appearance | Pale yellow or beige to light yellow solid | [2] |
| Purity | ≥ 96% (HPLC) | [2] |
| InChI Key | YZVFSQQHQPPKNX-UHFFFAOYSA-N | [1][3] |
| SMILES | C1=C(SC=N1)C(=O)O | [1][3] |
| Storage Conditions | Store at 0-8°C, sealed in dry conditions | [2] |
Synthesis Protocols
This compound can be synthesized through various routes. A convenient and effective method involves a halogen-metal exchange reaction starting from 5-bromothiazole.[4]
Experimental Protocol: Synthesis via Halogen-Metal Exchange
This protocol outlines the conversion of 5-bromothiazole to this compound.
-
Preparation of the Thiazolyllithium Intermediate:
-
Dissolve 5-bromothiazole in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Slowly add a solution of an organolithium reagent, such as n-butyllithium (n-BuLi), dropwise to the cooled solution. The n-BuLi will react with the 5-bromothiazole to form the corresponding thiazolyllithium compound.[4]
-
Maintain the reaction at -78 °C and stir for a designated period to ensure complete formation of the intermediate.
-
-
Carboxylation:
-
Quench the reaction mixture by introducing a source of carbon dioxide. This can be achieved by pouring the solution over crushed dry ice (solid CO₂) or by bubbling CO₂ gas through the mixture.
-
Allow the mixture to warm to room temperature slowly.
-
-
Acidification and Extraction:
-
Once at room temperature, acidify the reaction mixture to a pH of approximately 2-3 by the careful, dropwise addition of an aqueous acid, such as hydrochloric acid (HCl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts and wash them with brine.
-
-
Purification:
-
Dry the combined organic layer over an anhydrous drying agent like sodium sulfate.
-
Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product, this compound, can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure compound.[5]
-
Caption: Synthesis workflow via halogen-metal exchange.
Biological Activity and Applications
The thiazole ring is a key structural motif in a wide range of biologically active compounds, including vitamin B1 (thiamine).[6] this compound and its derivatives serve as versatile building blocks in the development of novel therapeutic agents and other functional materials.
Key Application Areas:
-
Pharmaceutical Development : It is a crucial intermediate for synthesizing drugs with antimicrobial, anti-inflammatory, anti-cancer, and anti-diabetic properties.[2][6][7]
-
Agrochemicals : The compound is used in formulating fungicides and herbicides.[2]
-
Material Science : It is employed in the production of specialty polymers and dyes.[2]
Signaling Pathway: Role in Oxidative Stress Amelioration
Derivatives of this compound have shown significant potential in mitigating conditions associated with oxidative stress, such as diabetes. For instance, the novel derivative "2-(4-Fluorobenzamido)-4-methylthis compound" (NDTD) has been shown to ameliorate hyperglycemia and hyperlipidemia in diabetic rat models.[8] Its mechanism involves the attenuation of oxidative stress markers. The compound helps restore the levels of key antioxidant enzymes while reducing markers of cellular damage.[8]
Caption: Role of a thiazole derivative in mitigating oxidative stress.
References
- 1. This compound | C4H3NO2S | CID 84494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 7. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "2-(4-Fluorobenzamido)-4-methylthis compound" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of Thiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Thiazole-5-carboxylic acid (CAS No: 14527-41-4). The information is curated for professionals in research and development, offering detailed data, experimental protocols, and visualizations to support laboratory work and drug discovery initiatives.
Physical Properties
This compound is a pale yellow to brown crystalline solid.[1][2] It is a key heterocyclic compound, recognized for the enhanced reactivity and functionality imparted by its thiazole ring structure.[2] This makes it a valuable intermediate and building block in the synthesis of pharmaceuticals and agrochemicals, particularly in the development of antimicrobial and anti-inflammatory agents.[2]
Quantitative Physical Data
The known physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | 1,3-thiazole-5-carboxylic acid | [3] |
| Molecular Formula | C₄H₃NO₂S | [2][3] |
| Molecular Weight | 129.14 g/mol | [2][3] |
| Appearance | Light yellow to Brown powder/crystalline solid | [1][2] |
| Melting Point | 224 °C (with decomposition) | [1] |
| Boiling Point | 107-108 °C (at 10 Torr) | |
| Density (Predicted) | 1.525 ± 0.06 g/cm³ | |
| pKa (Predicted) | 3.07 ± 0.10 | |
| Storage Conditions | 0-8 °C | [2] |
Crystal Structure
A crystal structure for this compound has been determined and is available in the Crystallography Open Database. The crystal system is orthorhombic with the space group P b c m.[3]
Unit Cell Parameters:
-
a = 6.780 Å
-
b = 12.082 Å
-
c = 6.403 Å
-
α = 90°
-
β = 90°
-
γ = 90°
Chemical Properties and Reactivity
This compound's chemical behavior is dictated by its two primary functional groups: the aromatic thiazole ring and the carboxylic acid moiety. The thiazole ring is electron-rich and susceptible to electrophilic substitution, while also possessing a nitrogen atom that can be protonated or alkylated.[4] The carboxylic acid group can undergo typical reactions such as esterification, amide formation, and decarboxylation.
Reactivity Profile
The compound is a versatile building block in medicinal chemistry and materials science.[2][5] The electron-deficiency of the C2 position and the relative electron-richness of the C5 position influence its reactivity in substitution reactions.[4]
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C4H3NO2S | CID 84494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. chemimpex.com [chemimpex.com]
A Technical Guide to the Solubility of Thiazole-5-Carboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of thiazole-5-carboxylic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the qualitative solubility profile based on the compound's chemical properties and furnishes a detailed experimental protocol for its determination.
Introduction to this compound
This compound is a heterocyclic compound with the molecular formula C₄H₃NO₂S.[1] Its structure, featuring both a thiazole ring and a carboxylic acid group, makes it a valuable building block in medicinal chemistry and materials science.[2] Understanding its solubility in various organic solvents is crucial for its application in synthesis, formulation, and biological screening.
Qualitative Solubility Profile
The solubility of a compound is dictated by its molecular structure and the properties of the solvent. This compound's structure suggests a nuanced solubility profile:
-
Polar Protic Solvents (e.g., Alcohols): The presence of the carboxylic acid group, capable of hydrogen bonding, suggests that this compound is likely to be soluble in polar protic solvents like methanol and ethanol.[3]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): The polar nature of the thiazole ring and the carboxylic acid group also indicates probable solubility in polar aprotic solvents.[3] These solvents can engage in dipole-dipole interactions with the solute.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the compound's overall polarity, it is expected to have low solubility in nonpolar solvents.
It is important to note that these are general predictions. The actual quantitative solubility can be influenced by factors such as temperature and the presence of impurities.
Quantitative Solubility Data
To facilitate the recording and comparison of experimentally determined data, the following table structure is recommended:
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |
| Methanol | 25 | Data not available | Data not available | Equilibrium Shake-Flask |
| Ethanol | 25 | Data not available | Data not available | Equilibrium Shake-Flask |
| Isopropanol | 25 | Data not available | Data not available | Equilibrium Shake-Flask |
| Acetone | 25 | Data not available | Data not available | Equilibrium Shake-Flask |
| Acetonitrile | 25 | Data not available | Data not available | Equilibrium Shake-Flask |
| Dichloromethane | 25 | Data not available | Data not available | Equilibrium Shake-Flask |
| Ethyl Acetate | 25 | Data not available | Data not available | Equilibrium Shake-Flask |
| Tetrahydrofuran (THF) | 25 | Data not available | Data not available | Equilibrium Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Equilibrium Shake-Flask |
| N,N-Dimethylformamide (DMF) | 25 | Data not available | Data not available | Equilibrium Shake-Flask |
| Toluene | 25 | Data not available | Data not available | Equilibrium Shake-Flask |
| Hexane | 25 | Data not available | Data not available | Equilibrium Shake-Flask |
Researchers should replace "Data not available" with their experimentally determined values.
Experimental Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method
The equilibrium shake-flask method is a widely accepted technique for determining the solubility of a solid in a liquid.
4.1. Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.22 µm PTFE)
4.2. Procedure
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Seal the vials and place them in the orbital shaker or on the magnetic stirrer at a constant temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. Alternatively, centrifuge the vials to facilitate phase separation.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid drawing up solid particles, it is advisable to use a syringe fitted with a filter. Dilute the collected sample with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen quantification method.
-
Quantification: Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Calculation: Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Concentration of diluted sample (g/mL) × Dilution factor × 100) / Volume of initial supernatant (mL)
The dilution factor is the total volume of the diluted sample divided by the volume of the supernatant taken.
Logical Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
Caption: Workflow for experimental solubility determination.
Conclusion
While quantitative solubility data for this compound in organic solvents is not widely published, its chemical structure provides a basis for qualitative predictions. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. The systematic approach outlined will enable researchers to generate the critical data needed for their work in drug development and chemical synthesis.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Thiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic properties of Thiazole-5-carboxylic acid. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes high-quality predicted NMR data to facilitate structural elucidation and characterization. The methodologies presented are based on standard laboratory practices for small organic molecules.
Chemical Structure and Atom Numbering
This compound (CAS No: 14527-41-4) is a heterocyclic compound with the molecular formula C₄H₃NO₂S. For clarity in the assignment of NMR signals, the atoms are numbered as follows:
Caption: Structure of this compound with atom numbering for NMR.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ) for this compound. These values were generated using computational algorithms and should be considered as estimations. Actual experimental values may vary depending on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H2 | 9.1 - 9.3 | Singlet |
| H4 | 8.4 - 8.6 | Singlet |
| COOH | 12.0 - 13.0 | Broad Singlet |
Table 2: Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 | 155 - 160 |
| C4 | 130 - 135 |
| C5 | 140 - 145 |
| C6 (COOH) | 165 - 170 |
Experimental Protocols
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound is provided below.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for carboxylic acids due to its ability to dissolve polar compounds and the observation of the exchangeable carboxylic acid proton. Other potential solvents include methanol-d₄ or chloroform-d, though the acidic proton may exchange with deuterium in methanol.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required, although referencing to the residual solvent peak is more common.
NMR Data Acquisition
-
Spectrometer Setup: The experiments should be performed on a high-resolution NMR spectrometer, for instance, a 400 MHz or higher field strength instrument.
-
Tuning and Matching: Tune and match the probe for the respective nucleus (¹H or ¹³C) to ensure optimal sensitivity.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' or 'zg') is typically used.
-
Spectral Width: A spectral width of approximately 16 ppm is usually sufficient.
-
Number of Scans: 8 to 16 scans are generally adequate for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is a reasonable starting point.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is standard.
-
Spectral Width: A spectral width of about 240 ppm is appropriate.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) will likely be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2 seconds is a common choice.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or to TMS at 0.00 ppm.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Logical Workflow for NMR Analysis
The following diagram illustrates a typical workflow for the structural analysis of a small organic molecule using NMR spectroscopy.
Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.
Disclaimer: The NMR data presented in this guide are computationally predicted and are intended for illustrative and comparative purposes only. Experimental verification is necessary for definitive structural assignment and publication.
The Diverse Biological Landscape of Thiazole-5-Carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its derivatives, particularly those bearing a carboxylic acid at the 5-position, exhibit a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of thiazole-5-carboxylic acid derivatives, with a focus on their potential as therapeutic agents.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is a well-established area of organic chemistry, with the Hantzsch thiazole synthesis being a foundational method. This typically involves the condensation of a thioamide with an α-halocarbonyl compound. Variations of this and other synthetic strategies allow for the introduction of a wide array of substituents on the thiazole ring, enabling the fine-tuning of biological activity.
General Synthetic Workflow
The following diagram illustrates a common workflow for the synthesis of thiazole-5-carboxamide derivatives, a class of compounds with significant biological activities.
Detailed Experimental Protocol: Synthesis of 2-Aryl-4-methylthiazole-5-carboxamides
This protocol is a representative example for the synthesis of a 2-aryl-4-methylthiazole-5-carboxamide derivative.
Step 1: Synthesis of 2-Amino-4-methylthiazole
-
A mixture of a substituted acetophenone (1.0 eq.), thiourea (2.0 eq.), and iodine (1.0 eq.) in ethanol is heated to reflux for 4-6 hours.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate.
-
The precipitated solid is filtered, washed with water, and dried to yield the 2-aminothiazole derivative.
Step 2: Synthesis of Ethyl 2-Aryl-4-methylthiazole-5-carboxylate
-
To a solution of the 2-aminothiazole derivative (1.0 eq.) in a suitable solvent (e.g., ethanol), an α-ketoester (1.1 eq.) and a catalytic amount of a strong acid (e.g., sulfuric acid) are added.
-
The mixture is refluxed for 8-12 hours.
-
The solvent is evaporated, and the residue is purified by column chromatography to obtain the corresponding thiazole-5-carboxylate ester.
Step 3: Hydrolysis to this compound
-
The ethyl 2-aryl-4-methylthiazole-5-carboxylate (1.0 eq.) is dissolved in a mixture of ethanol and water.
-
An excess of a base, such as sodium hydroxide (2.0-3.0 eq.), is added, and the mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC).
-
The reaction mixture is cooled, and the ethanol is removed under reduced pressure.
-
The aqueous solution is acidified with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
The solid is filtered, washed with cold water, and dried.
Step 4: Amide Coupling to form 2-Aryl-4-methylthiazole-5-carboxamides
-
To a solution of the this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM), coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq.) and 1-hydroxybenzotriazole (HOBt) (1.2 eq.) are added.
-
The mixture is stirred at 0°C for 30 minutes.
-
The desired amine (1.1 eq.) and a base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq.) are added, and the reaction mixture is stirred at room temperature overnight.
-
The solvent is removed in vacuo, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to afford the final thiazole-5-carboxamide derivative.
Biological Activities and Quantitative Data
This compound derivatives have been extensively investigated for a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects. The following tables summarize key quantitative data from various studies.
Anticancer Activity
The antiproliferative activity of these derivatives is often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The MTT assay is a commonly used colorimetric assay to assess cell viability.[1][2][3]
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Dasatinib Analog (6d) | K563 (Leukemia) | < 1 | [4] |
| MCF-7 (Breast) | 20.2 | [4] | |
| HT-29 (Colon) | 21.6 | [4] | |
| Compound 7f | A-549 (Lung) | Moderate Activity | [5] |
| Bel7402 (Liver) | Moderate Activity | [5] | |
| HCT-8 (Intestine) | Moderate Activity | [5] | |
| Compound 3g | EKVX (Non-Small Cell Lung) | 0.865 | [6] |
| MDA-MB-468 (Breast) | 1.20 | [6] | |
| Compound 4c | HOP-92 (Non-Small Cell Lung) | 0.34 | [6] |
| EKVX (Non-Small Cell Lung) | 0.96 | [6] | |
| MDA-MB-231/ATCC (Breast) | 1.08 | [6] | |
| Compound 4c (Thiazolidinone) | MCF-7 (Breast) | 2.57 ± 0.16 | [7] |
| HepG2 (Liver) | 7.26 ± 0.44 | [7] |
Enzyme Inhibitory Activity
This compound derivatives have been shown to inhibit various enzymes implicated in disease pathogenesis.
Table 2: Enzyme Inhibitory Activity of this compound Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |
| GK-20 | Xanthine Oxidase | 0.45 | Mixed | [8] |
| Unnamed Thiazole Derivative | Protein Kinase CK2 | 0.4 | - | [9] |
| Compound 2b | COX-1 | 0.239 | - | [10][11] |
| COX-2 | 0.191 | - | [10][11] | |
| Compound 2a | COX-1 | 2.65 | - | [11] |
| COX-2 | 0.958 | - | [11] | |
| Compound 3g | Monoacylglycerol Lipase (MAGL) | 0.037 | - | [6] |
| Compound 4c | Monoacylglycerol Lipase (MAGL) | 0.063 | - | [6] |
| Compound 4c (Thiazolidinone) | VEGFR-2 | 0.15 | - | [7] |
Anti-inflammatory Activity
The anti-inflammatory potential is often assessed using the carrageenan-induced paw edema model in rodents.
Table 3: Anti-inflammatory Activity of Thiazole Derivatives
| Compound ID | Assay | Inhibition (%) | Time Point | Reference |
| Compound 3c | Carrageenan-induced paw edema | 44 | - | [12] |
| Compound 3d | Carrageenan-induced paw edema | 41 | - | [12] |
| Nitro-substituted thiazole derivatives | Carrageenan-induced paw edema | Better than standard | Multiple | [13] |
Experimental Protocols for Biological Evaluation
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3]
-
Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]
-
Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.[1] Serial dilutions are then made in complete cell culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with the medium containing the test compounds. Control wells receive medium with the vehicle (DMSO) at the same final concentration.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.[2]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.[2]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[14]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Enzyme Inhibition Assays
This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from xanthine, which absorbs light at approximately 295 nm.[5]
-
Reagent Preparation: Prepare a phosphate buffer (e.g., 50-100 mM, pH 7.5), a solution of xanthine (substrate), and a solution of xanthine oxidase. The test compounds and a positive control (e.g., allopurinol) are dissolved in DMSO.[5]
-
Assay Setup: In a 96-well UV-transparent plate, add the buffer, the test compound at various concentrations (or vehicle for control), and the xanthine oxidase solution.
-
Pre-incubation: The plate is pre-incubated for a short period (e.g., 15 minutes) at 25°C.
-
Reaction Initiation: The reaction is initiated by adding the xanthine solution to all wells.
-
Absorbance Measurement: The absorbance at 295 nm is measured immediately and after a specific incubation time (e.g., 30 minutes) at 25°C.
-
Data Analysis: The percentage of inhibition is calculated by comparing the change in absorbance in the presence of the inhibitor to the control. The IC50 value is then determined.
The inhibitory activity against COX-1 and COX-2 can be determined using commercially available assay kits or by measuring the production of prostaglandins (e.g., PGE2) using methods like enzyme immunoassay (EIA).[15]
-
Enzyme and Inhibitor Incubation: In a 96-well plate, the assay buffer, a heme cofactor, and either COX-1 or COX-2 enzyme are added. The thiazole derivative at various concentrations or a vehicle control is then added, and the plate is incubated to allow for inhibitor binding.[15]
-
Reaction Initiation: The enzymatic reaction is started by adding the substrate, arachidonic acid.[15]
-
Reaction Incubation and Termination: The plate is incubated at 37°C to allow for prostaglandin synthesis. The reaction is then stopped by adding a stop solution (e.g., HCl).[15]
-
Detection: The amount of prostaglandin produced is quantified using an appropriate method, such as an EIA kit.[15]
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 values for COX-1 and COX-2 are determined.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for acute anti-inflammatory activity.[1]
-
Animal Acclimatization: Male Wistar or Sprague Dawley rats are acclimatized to the laboratory conditions for at least one week before the experiment.[16]
-
Compound Administration: The test thiazole derivatives, a standard anti-inflammatory drug (e.g., indomethacin), and a vehicle control are administered to different groups of rats, typically orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.[1][6]
-
Paw Volume Measurement: The paw volume is measured at "0" hour (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[1]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point by comparing the increase in paw volume with that of the control group.
Signaling Pathways
Several thiazole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a frequently implicated target.[4][17]
PI3K/Akt/mTOR Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it an attractive target for anticancer drug development. Some this compound derivatives have been identified as dual inhibitors of PI3K and mTOR.[4][17]
Conclusion
This compound derivatives represent a versatile and promising scaffold in drug discovery. Their diverse biological activities, coupled with well-established synthetic routes, make them attractive candidates for the development of novel therapeutic agents. The data presented in this guide highlight their potential as anticancer, anti-inflammatory, and enzyme inhibitory agents. Further research focusing on structure-activity relationship (SAR) studies, optimization of pharmacokinetic properties, and elucidation of precise molecular mechanisms of action will be crucial in translating the therapeutic potential of these compounds into clinical applications.
References
- 1. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. revvity.com [revvity.com]
- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Thiazole Orange Derivative Targeting the Bacterial Protein FtsZ Shows Potent Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inotiv.com [inotiv.com]
- 13. researchgate.net [researchgate.net]
- 14. 3.4. Xanthine Oxidase Inhibitory Assay [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
Thiazole-5-Carboxylic Acid: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Among its derivatives, thiazole-5-carboxylic acid has emerged as a particularly valuable building block for the synthesis of novel therapeutic agents. Its versatile chemical handles allow for diverse structural modifications, leading to compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][2] This technical guide provides a comprehensive overview of the synthesis, derivatization, and application of this compound in drug discovery, with a focus on quantitative data, experimental protocols, and key signaling pathways.
Synthesis of the this compound Core
The fundamental method for constructing the thiazole ring is the Hantzsch thiazole synthesis. While various modifications exist, a common route to this compound derivatives involves the reaction of a thioamide with an α-halocarbonyl compound. For instance, 2-substituted thiazole-5-carboxylates can be synthesized through the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in the presence of thioamides.[3] Another approach involves the halogen-metal exchange reaction of 5-bromothiazole, which can then be converted to this compound.[4]
A general synthetic pathway to obtain 2-amino-thiazole-5-carboxylic acid derivatives, a common starting point for further elaboration, is outlined below. This route is advantageous as it avoids the use of highly toxic or unstable reagents.
Caption: Synthetic workflow for 2-amino-thiazole-5-carboxylic acid derivatives.
Key Derivatizations and Structure-Activity Relationships (SAR)
The carboxylic acid moiety at the 5-position and other positions on the thiazole ring serve as convenient handles for creating libraries of derivatives, typically through the formation of amides and esters. These modifications significantly influence the biological activity of the resulting compounds.
For example, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed based on the structure of the kinase inhibitor dasatinib.[5] The study revealed that while some derivatives exhibited high antiproliferative potency against human K563 leukemia cells, their activity against other cancer cell lines was significantly lower, highlighting the importance of the pyrimidin-4-ylamino core of dasatinib for broader anti-tumor activity.[5]
The following diagram illustrates a general structure-activity relationship for thiazole-5-carboxamide derivatives as kinase inhibitors.
Caption: Structure-Activity Relationship (SAR) of thiazole-5-carboxamides.
Applications in Medicinal Chemistry
Derivatives of this compound have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the potential of this compound derivatives as anticancer agents.[2][5][6][7][8] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including leukemia, breast cancer, lung cancer, and colon cancer.[5][6][7][8]
| Compound ID | Cancer Cell Line | Biological Activity | Reference |
| 6d | K563 (Leukemia) | High antiproliferative potency | [5] |
| 6d | MCF-7 (Breast) | IC50 = 20.2 µM | [5] |
| 6d | HT-29 (Colon) | IC50 = 21.6 µM | [5] |
| 3g | EKVX (Non-Small Cell Lung) | GI50 = 0.865 µM | [6] |
| 3g | MDA-MB-468 (Breast) | GI50 = 1.20 µM | [6] |
| 4c | HOP-92 (Non-Small Cell Lung) | GI50 = 0.34 µM | [6] |
| 4c | EKVX (Non-Small Cell Lung) | GI50 = 0.96 µM | [6] |
| 4c | MDA-MB-231/ATCC (Breast) | GI50 = 1.08 µM | [6] |
| 8c | A-549 (Lung) | 48% inhibition at 5 µg/mL | [7] |
| 8f | A-549 (Lung) | 40% inhibition at 5 µg/mL | [7] |
Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is often implicated in diseases like cancer.[9][10] this compound derivatives have been identified as potent inhibitors of several protein kinases, including protein kinase CK2 and Src-family kinases.[9][10][11]
| Compound Class | Target Kinase | Biological Activity | Reference |
| 1,3-Thiazole-5-carboxylic acid derivatives | Protein Kinase CK2 | Most active compound IC50 = 0.4 µM | [9][10] |
| 2-(aminoheteroaryl)-thiazole-5-carboxamides | p56Lck (Src-family kinase) | Potent inhibitors | [11] |
The inhibition of protein kinase CK2, a serine/threonine kinase involved in cell growth, proliferation, and apoptosis, is a promising strategy for cancer therapy.[9] The signaling pathway involving CK2 is depicted below.
Caption: Inhibition of the Protein Kinase CK2 signaling pathway.
Other Therapeutic Applications
The versatility of the this compound scaffold extends to other therapeutic areas:
-
Antimicrobial and Antiviral Activity: Thiazole derivatives have shown activity against various pathogens, including multi-drug resistant Gram-negative bacteria and viruses like HIV-1, adenovirus, and coronaviruses.[1][12]
-
Anti-inflammatory and Antioxidant Effects: Certain derivatives have demonstrated anti-inflammatory and antioxidant properties.[2][13]
-
Metabolic Diseases: this compound derivatives have been investigated as xanthine oxidase inhibitors for the treatment of gout and have shown potential in improving insulin sensitivity in diabetic models.[14][15]
Experimental Protocols
General Procedure for the Synthesis of 2-Phenyl-4-trifluoromethyl-thiazole-5-carboxamide Derivatives
This protocol describes a common method for the synthesis of amide derivatives from a this compound intermediate.
Materials:
-
2-(2-substituted-phenyl)-4-(trifluoromethyl)this compound
-
Thionyl chloride (SOCl2)
-
Substituted aniline
-
Triethylamine (TEA)
-
Dry Dichloromethane (DCM)
Procedure:
-
A solution of the 2-(2-substituted-phenyl)-4-(trifluoromethyl)this compound in dry DCM is prepared.
-
Thionyl chloride is added dropwise to the solution at room temperature, and the mixture is refluxed for 2-3 hours.
-
The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride.
-
The crude acid chloride is dissolved in dry DCM and added dropwise to a solution of the substituted aniline and triethylamine in dry DCM at 0 °C.
-
The reaction mixture is stirred at room temperature for 4-6 hours.
-
The mixture is then washed with water, 1N HCl, saturated NaHCO3 solution, and brine.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford the desired 2-phenyl-4-trifluoromethyl-thiazole-5-carboxamide derivative.[7]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Materials:
-
Cancer cell lines (e.g., A-549, Bel7402, HCT-8)
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (predissolved in DMSO)
-
MTT solution (0.5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to attach overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with DMSO alone is also included.
-
The cells are incubated for a specified period (e.g., 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plates are incubated for an additional 4 hours at 37 °C to allow the formation of formazan crystals.
-
The MTT solution is removed, and the formazan crystals are dissolved in a solubilization buffer.
-
The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[7]
Conclusion
This compound is a highly versatile and valuable building block in medicinal chemistry. Its amenability to a wide range of chemical modifications allows for the generation of diverse compound libraries with a broad spectrum of biological activities. The continued exploration of this scaffold, coupled with rational drug design and a deeper understanding of its interactions with biological targets, holds significant promise for the discovery of novel and effective therapeutic agents for a multitude of diseases. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further harness the potential of this remarkable heterocyclic core.
References
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, in silico and in vitro studies of novel 4-methylthis compound derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Thiazole-5-Carboxamide GPS491 Inhibits HIV-1, Adenovirus, and Coronavirus Replication by Altering RNA Processing/Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. "2-(4-Fluorobenzamido)-4-methylthis compound" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiazole-5-carboxylic Acid: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety and handling precautions for Thiazole-5-carboxylic acid. The information is intended to equip laboratory personnel with the knowledge necessary to handle this compound responsibly, minimizing risks and ensuring a safe working environment.
Hazard Identification and Classification
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Reference |
| Chemical Formula | C₄H₃NO₂S | [1] |
| Molecular Weight | 129.14 g/mol | [1] |
| Appearance | Light yellow to brown crystalline powder | TCI Chemicals |
| Melting Point | 224 °C (decomposes) | TCI Chemicals |
| GHS Pictogram | [1] | |
| GHS Signal Word | Warning | [1] |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501 | [1] |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure the stability of this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Gloves must be inspected before use and disposed of properly after handling the compound.
-
Lab Coat: A flame-retardant lab coat should be worn to protect from skin contact.
-
-
Respiratory Protection: If working in a poorly ventilated area or if dusts are likely to be generated, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Engineering Controls
-
Ventilation: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.
-
Eyewash Stations and Safety Showers: These should be readily accessible in the immediate work area.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
First-Aid Measures
In case of exposure, the following first-aid measures should be taken immediately:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2]
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if safe to do so.
-
Clean-up:
-
Wear appropriate PPE.
-
For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.
-
Clean the spill area thoroughly with a suitable decontaminating solution.
-
-
Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.
Caption: Workflow for handling a chemical spill.
Experimental Protocol: In Vitro Skin Irritation
To assess the skin irritation potential of this compound, the OECD Test Guideline 439: "In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method" can be followed.[3][4] This in vitro method provides an alternative to traditional animal testing.[5][6]
Principle
The test utilizes a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.[4][6] The test chemical is applied topically to the RhE tissue. Cell viability is then measured to determine the irritant potential of the substance.[6] A reduction in cell viability below a certain threshold indicates that the substance is an irritant.[6]
Methodology
-
RhE Model Preparation: Commercially available RhE kits are typically used. The tissues are pre-incubated in a defined medium.
-
Test Chemical Application:
-
A sufficient amount of this compound (as a solid or a suitable dilution) is applied to the surface of the RhE tissue.
-
Negative (e.g., phosphate-buffered saline) and positive (e.g., sodium dodecyl sulfate) controls are run in parallel.
-
-
Incubation: The treated tissues are incubated for a specified period (e.g., 60 minutes) at 37°C and 5% CO₂.[6]
-
Rinsing and Post-Incubation: The test substance is thoroughly rinsed from the tissue surface. The tissues are then transferred to fresh medium and incubated for a longer period (e.g., 42 hours) to allow for recovery or progression of cellular damage.[6]
-
Viability Assessment (MTT Assay):
-
The tissues are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a blue formazan precipitate.[6]
-
The formazan is extracted from the tissues using a solvent (e.g., isopropanol).
-
The optical density of the extracted formazan is measured using a spectrophotometer.
-
-
Data Analysis: The cell viability for each tissue is expressed as a percentage of the negative control. A substance is classified as an irritant if the mean cell viability is less than or equal to 50%.[6]
Caption: Hazard identification and risk assessment process.
Conclusion
This compound is a valuable compound in research and development, but it requires careful handling due to its potential to cause skin and eye irritation. By adhering to the safety precautions outlined in this guide, including the use of appropriate personal protective equipment and engineering controls, researchers can work with this chemical in a safe and responsible manner. Understanding the potential hazards and implementing robust safety protocols are paramount to ensuring a safe laboratory environment.
References
Natural occurrence of thiazole derivatives in drug discovery
An In-depth Technical Guide to the Natural Occurrence of Thiazole Derivatives in Drug Discovery
Introduction: The Privileged Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties and ability to engage in various biological interactions have established it as a "privileged scaffold."[3] This versatile nucleus is present in a wide array of naturally occurring bioactive compounds, from essential vitamins like thiamine (Vitamin B1) to complex antibiotics and anticancer agents.[2][4][5] Naturally occurring thiazole derivatives are predominantly found in marine and microbial sources, where they serve as secondary metabolites with potent and diverse pharmacological activities.[3][5] These natural products represent an invaluable resource for identifying novel lead compounds, offering complex and unique molecular architectures that inspire the development of new therapeutics for a range of human diseases.[6][7]
Natural Sources of Thiazole Derivatives
Thiazole-containing natural products are biosynthesized by a diverse range of organisms. The primary sources are microbial and marine life, which have yielded a rich collection of structurally novel and biologically active compounds.[5]
-
Marine Organisms: The marine environment is a particularly prolific source of thiazole derivatives.[3] These compounds are often isolated from:
-
Cyanobacteria: A significant source of thiazole-containing peptides, including the dolastatins.[8]
-
Sponges and Tunicates (Ascidians): These organisms host symbiotic microbes that produce a variety of cyclic peptides rich in thiazole and oxazole rings, such as the lissoclinamides and patellamides.[8][9]
-
Actinomycetes: Marine-derived actinomycetes are known producers of unique thiazole compounds like thiasporines.[10]
-
-
Microbial Sources: Terrestrial microorganisms are also a crucial source of important thiazole-containing drugs.
-
Bacteria: The bacterium Streptomyces verticillus produces the potent anticancer agent Bleomycin[11][12], while various Streptomyces strains produce the antibiotic Thiostrepton.[13]
-
Myxobacteria: Sorangium cellulosum, a myxobacterium isolated from soil, is the natural source of Epothilones, a class of potent microtubule-stabilizing anticancer agents.[14][15]
-
-
Plants: While less common than in microbes, some plants produce thiazole alkaloids. For example, Peganumal A and B were the first thiazole alkaloids isolated from the seeds of Peganum harmala L.[16]
Major Classes and Biological Activities
Naturally occurring thiazole derivatives exhibit a vast spectrum of biological activities, making them highly valuable in drug discovery.[17][18][19] Their functions range from potent cytotoxicity against cancer cells to targeted inhibition of microbial processes.
Anticancer Agents
Many of the most significant thiazole natural products are potent anticancer agents. Their mechanisms are often novel and highly effective.
-
Epothilones: These 16-membered macrolides, produced by the myxobacterium Sorangium cellulosum, are powerful microtubule-stabilizing agents.[14] Like paclitaxel, they bind to β-tubulin, inducing tubulin polymerization and arresting the cell cycle, which ultimately leads to apoptosis.[20][21] Notably, epothilones are effective against paclitaxel-resistant cancer cell lines, making them crucial second-generation microtubule inhibitors.[14][15] The semi-synthetic derivative Ixabepilone is an FDA-approved drug for treating metastatic breast cancer.[22]
-
Bleomycin: A complex glycopeptide antibiotic isolated from Streptomyces verticillus, Bleomycin is a widely used chemotherapeutic agent for various cancers, including Hodgkin's lymphoma and testicular cancer.[11][23] Its mechanism involves chelating metal ions (primarily iron), which then react with molecular oxygen to produce superoxide and hydroxide free radicals. These radicals induce both single- and double-strand breaks in DNA, inhibiting DNA synthesis and leading to cell death.[11][24]
-
Dolastatins: Originally isolated from the sea hare Dolabella auricularia, these peptides are products of its symbiotic cyanobacteria.[8] Dolastatin 10 and its analogues are potent antimitotic agents that interfere with tubulin polymerization. Their high cytotoxicity has made them important warheads for antibody-drug conjugates (ADCs).
Antibiotics
The thiazole motif is a key component of several powerful antibiotics that act via unique mechanisms.
-
Thiostrepton: This large, highly modified macrocyclic peptide antibiotic is produced by Streptomyces species.[25] It is a potent inhibitor of bacterial protein synthesis. Thiostrepton binds to the 23S rRNA of the large ribosomal subunit and to the L11 ribosomal protein, locking the ribosome in a conformation that prevents the binding of elongation factors, thereby halting protein synthesis.[26][27] It is highly active against Gram-positive bacteria.[25]
-
Cystothiazole A: Isolated from the myxobacterium Cystobacter fuscus, this compound exhibits potent and broad-spectrum antifungal activity, including against Candida albicans, with low cytotoxicity.[28]
Quantitative Bioactivity Data
The following tables summarize quantitative data for representative naturally occurring thiazole derivatives, highlighting their sources and potent biological activities.
| Compound Name | Natural Source | Class | Target/Mechanism | Bioactivity (IC₅₀ / MIC) | Reference(s) |
| Epothilone B | Sorangium cellulosum (Myxobacterium) | Macrolide | Microtubule Stabilization | IC₅₀: ~2-5 nM (various cancer cell lines) | [14][20] |
| Bleomycin A₂ | Streptomyces verticillus (Bacterium) | Glycopeptide | DNA Strand Scission | Clinically used; dose-dependent cytotoxicity | [11][12] |
| Thiostrepton | Streptomyces azureus (Bacterium) | Thiopeptide | Ribosome Inhibition | MIC: <0.1 µg/mL (e.g., Staphylococcus aureus) | [13][25] |
| Dolastatin 10 | Dolabella auricularia (Sea Hare) / Cyanobacteria | Peptide | Tubulin Polymerization Inhibition | IC₅₀: ~0.1-1 nM (various cancer cell lines) | [8] |
| Cystothiazole A | Cystobacter fuscus (Myxobacterium) | Linear Thiazole | Antifungal | MIC: 0.4 µg/mL (Candida albicans) | [28] |
| Bistratamide M/N | Lissoclinum bistratum (Ascidian) | Cyclic Peptide | Cytotoxicity | Moderate cytotoxicity (A-549, MDA-MB-231, etc.) | [8] |
| Thiasporine A | Actinomycetospora chlora (Actinomycete) | Thiazine/Thiazole | Cytotoxicity | IC₅₀: 5.4 µM (H2122 lung cancer cells) | [10] |
Key Experimental Protocols
The discovery and development of thiazole-based drugs rely on standardized and robust experimental procedures for isolation, characterization, and synthesis.
General Protocol for Isolation and Structure Elucidation
The isolation of thiazole derivatives from natural sources typically follows a bioassay-guided fractionation approach.
-
Sample Collection & Extraction: The source organism (e.g., marine sponge, bacterial culture) is collected and homogenized. The biomass is then subjected to solvent extraction, typically using a sequence of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) to partition metabolites.
-
Bioassay-Guided Fractionation: The crude extracts are tested for the desired biological activity (e.g., cytotoxicity, antimicrobial activity). The most active extract is selected for further separation.
-
Chromatographic Separation: The active extract is subjected to multiple rounds of chromatography to isolate the pure compound. This process often involves:
-
Column Chromatography: Using silica gel, Sephadex, or other stationary phases to perform initial separation based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase (e.g., C18) or normal-phase HPLC is used for final purification to yield the pure active compound.
-
-
Structure Elucidation: The molecular structure of the isolated compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides the exact molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the connectivity of atoms and the overall stereochemistry of the molecule.
-
X-ray Crystallography: If a suitable crystal can be grown, X-ray diffraction provides unambiguous determination of the three-dimensional structure.
-
Chemical Synthesis: Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic and versatile method for constructing the thiazole ring, often employed in the total synthesis of natural products.[16][17] The general reaction involves the condensation of an α-haloketone (or α-haloaldehyde) with a thioamide.
Example Protocol: Synthesis of a 2,4-disubstituted Thiazole Core
-
Reactant Preparation:
-
Dissolve the α-haloketone (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF).
-
In a separate flask, dissolve the thioamide (1.1 eq) in the same solvent.
-
-
Condensation Reaction:
-
Add the thioamide solution to the α-haloketone solution at room temperature.
-
Heat the reaction mixture to reflux (typically 50-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction usually completes within 2-12 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any acid formed, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product using column chromatography on silica gel to obtain the pure thiazole derivative.
-
Visualized Pathways and Workflows
General Biosynthesis of the Thiazole Ring
The thiazole moiety in natural products is typically derived from a cysteine residue within a precursor peptide. The biosynthesis involves a cyclodehydration and subsequent oxidation of the cysteine.[28]
Caption: General biosynthetic pathway for forming a thiazole ring from a cysteine precursor.
Mechanism of Action: Epothilones
Epothilones exert their anticancer effect by binding to β-tubulin and hyper-stabilizing microtubules, preventing the dynamic instability required for mitosis.[14][20]
Caption: Mechanism of action for Epothilones, leading to mitotic arrest and apoptosis.
Mechanism of Action: Bleomycin
Bleomycin's anticancer activity stems from its ability to generate DNA-cleaving reactive oxygen species after binding iron.[11][24]
Caption: Simplified pathway of Bleomycin-mediated DNA cleavage.
Experimental Workflow for Natural Product Discovery
The process of discovering new bioactive thiazole derivatives follows a logical and systematic workflow from sample collection to lead identification.
Caption: A typical experimental workflow for discovering natural thiazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazole: A Privileged Motif in Marine Natural Products: Ingenta Connect [ingentaconnect.com]
- 4. nbinno.com [nbinno.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Bleomycin - Wikipedia [en.wikipedia.org]
- 12. acs.org [acs.org]
- 13. Thiostrepton - Wikipedia [en.wikipedia.org]
- 14. Epothilones: from discovery to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived from Peganum harmala L. | MDPI [mdpi.com]
- 17. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. discover.nci.nih.gov [discover.nci.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Biosynthesis of the thiopeptide antibiotic thiostrepton - Wendy Kelly [grantome.com]
- 26. Target-oriented design and biosynthesis of thiostrepton-derived thiopeptide antibiotics with improved pharmaceutical properties - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Thiazole-5-carboxylic Acid from 5-bromothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole-5-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of this compound from the readily available starting material, 5-bromothiazole. The primary synthetic strategies discussed are Halogen-Metal Exchange followed by Carboxylation and the Grignard Reaction. A potential modern alternative, Palladium-Catalyzed Carboxylation, is also considered.
Synthetic Strategies Overview
The conversion of 5-bromothiazole to this compound primarily involves the generation of a nucleophilic thiazole intermediate that can react with an electrophilic carbon source, typically carbon dioxide. The choice of method may depend on factors such as available equipment, desired scale, and tolerance to specific reagents.
-
Halogen-Metal Exchange (Lithiation): This classic method involves the reaction of 5-bromothiazole with a strong organolithium base, such as n-butyllithium, at low temperatures. This generates a 5-thiazolyllithium intermediate, which is then quenched with solid carbon dioxide (dry ice) to form the lithium salt of the carboxylic acid. Subsequent acidic workup yields the desired product. The 5-bromine atom is the most reactive site on the thiazole ring for this exchange.[1]
-
Grignard Reaction: An alternative organometallic approach is the formation of a Grignard reagent. 5-bromothiazole is reacted with magnesium metal in an ethereal solvent to form 5-thiazolylmagnesium bromide. This Grignard reagent is then reacted with carbon dioxide, followed by acidic workup, to produce this compound.
Experimental Workflows
The following diagrams illustrate the logical flow of the two primary synthetic routes.
Experimental Protocols
Protocol 1: Synthesis via Halogen-Metal Exchange (Lithiation)
This protocol is based on established procedures for the lithiation of bromo-heterocycles and subsequent carboxylation.
Materials:
-
5-Bromothiazole
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Low-temperature thermometer
-
Dry ice/acetone or dry ice/isopropanol bath
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and a nitrogen/argon inlet is assembled. The glassware should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Initial Cooling: The flask is charged with 5-bromothiazole and anhydrous THF. The solution is then cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium in hexanes is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is typically stirred at -78 °C for a period of time (e.g., 30-60 minutes) to ensure complete halogen-metal exchange.
-
Carboxylation: The reaction mixture is then quenched by the addition of an excess of crushed dry ice. The dry ice should be added in portions, ensuring the temperature does not rise significantly.
-
Warming and Quenching: After the addition of dry ice is complete, the reaction mixture is allowed to slowly warm to room temperature.
-
Workup: Once at room temperature, the reaction is quenched with water. The mixture is then acidified to a pH of approximately 2-3 with 1 M HCl.
-
Extraction: The aqueous layer is extracted with ethyl acetate (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or methanol/water.[2]
Protocol 2: Synthesis via Grignard Reaction
This protocol outlines the formation of the Grignard reagent from 5-bromothiazole and its subsequent carboxylation.
Materials:
-
5-Bromothiazole
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Carbon dioxide (gas or solid)
-
Sulfuric acid or Hydrochloric acid, aqueous solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Dropping funnel
-
Heating mantle
-
Gas dispersion tube (for gaseous CO2)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Grignard Reagent Formation: A dry three-neck round-bottom flask is equipped with a magnetic stir bar, a condenser, and a dropping funnel, all under a nitrogen or argon atmosphere. The flask is charged with magnesium turnings and a small crystal of iodine. A solution of 5-bromothiazole in anhydrous diethyl ether or THF is placed in the dropping funnel. A small amount of the 5-bromothiazole solution is added to the magnesium turnings to initiate the reaction. The reaction may need gentle heating to start. Once initiated, the remaining 5-bromothiazole solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed until the magnesium is consumed.
-
Carboxylation: The Grignard reagent solution is cooled in an ice bath. Carbon dioxide is then introduced, either by bubbling CO2 gas through the solution or by carefully adding crushed dry ice.
-
Workup: The reaction mixture is quenched by the slow addition of an aqueous solution of sulfuric acid or hydrochloric acid.
-
Extraction: The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude this compound is purified by recrystallization.
Data Presentation
Table 1: Summary of Reagents and Conditions
| Parameter | Method 1: Lithiation | Method 2: Grignard Reaction |
| Starting Material | 5-Bromothiazole | 5-Bromothiazole |
| Key Reagent | n-Butyllithium | Magnesium |
| Solvent | Anhydrous THF | Anhydrous Diethyl Ether or THF |
| Temperature | -78 °C | Reflux for Grignard formation, 0 °C for carboxylation |
| Carbon Source | Solid CO2 (Dry Ice) | Gaseous or Solid CO2 |
| Workup | Acidic (e.g., HCl) | Acidic (e.g., H2SO4 or HCl) |
Table 2: Product Characterization Data for this compound
| Property | Value |
| Molecular Formula | C4H3NO2S |
| Molecular Weight | 129.14 g/mol |
| Appearance | Pale yellow solid |
| Purity (Typical) | ≥ 96% (HPLC) |
| Storage Conditions | Store at 0-8°C |
| 1H NMR | δ (ppm) in DMSO-d6: 8.47 (s, 1H), 9.09 (s, 1H) |
| 13C NMR | δ (ppm) in DMSO-d6: 125.9, 143.5, 157.0, 162.8 |
| IR (KBr, cm-1) | ~3100-2500 (broad, O-H), ~1700 (C=O) |
| Mass Spectrum (MS) | m/z: 130.0 (M+H)+ |
Safety and Handling
-
Organolithium reagents such as n-butyllithium are highly pyrophoric and react violently with water and protic solvents. They should be handled under an inert atmosphere by trained personnel using appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.
-
Grignard reagents are also moisture-sensitive and can be pyrophoric. Reactions should be conducted under anhydrous conditions and an inert atmosphere.
-
5-Bromothiazole is a hazardous substance. Consult the Safety Data Sheet (SDS) for detailed handling and safety information.
-
Dry ice can cause severe burns upon contact with skin. Handle with appropriate insulating gloves. Ensure adequate ventilation when using large quantities of dry ice as it sublimes to CO2 gas, which can displace oxygen.
-
All reactions should be performed in a well-ventilated fume hood.
References
Application Notes and Protocols for High-Yield Synthesis of Thiazole-5-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for high-yield synthetic methodologies for Thiazole-5-carboxylic acid and its derivatives. This compound is a crucial heterocyclic compound used as a building block in the development of pharmaceuticals and agrochemicals, particularly in creating antimicrobial and anti-inflammatory agents.[1] The methods outlined below are selected for their high efficiency, scalability, and relevance in industrial and research settings.
Overview of Synthetic Strategies
Two primary high-yield strategies for the synthesis of this compound derivatives are detailed:
-
Modified Hantzsch Thiazole Synthesis: A robust and widely used one-pot method for synthesizing substituted thiazole-5-carboxylates. This approach is valued for its operational simplicity and good yields.[2][3]
-
Multi-step Synthesis from Acrylamide Precursors: A modern, highly efficient, and chemoselective route, particularly effective for producing 2-aminothiazole-5-carboxamides, which are key intermediates in synthesizing drugs like Dasatinib.[4][5]
The selection of a specific method depends on the desired substitution pattern, scale of production, and available starting materials.
Method 1: One-Pot Modified Hantzsch Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This method provides a practical and efficient one-pot procedure for synthesizing ethyl 2-amino-4-methylthiazole-5-carboxylate from commercially available starting materials under mild conditions.[2] It avoids the tedious work-ups and low overall yields associated with traditional two-step methods.[2]
Logical Relationship: Hantzsch Thiazole Synthesis
Caption: General workflow of the Hantzsch Thiazole Synthesis.
Experimental Protocol
This protocol is adapted from a reported one-pot procedure for synthesizing Ethyl 2-amino-4-methylthiazole-5-carboxylate (4a).[2]
Materials:
-
Ethyl acetoacetate (1)
-
N-bromosuccinimide (NBS)
-
Thiourea (3)
-
Tetrahydrofuran (THF)
-
Water
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL) at a temperature below 0°C, add NBS (10.5 g, 0.06 mol) slowly.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material (ethyl acetoacetate) using thin-layer chromatography (TLC) with a mobile phase of petroleum ether–ethyl acetate (2:1).
-
Once the starting material is consumed, add thiourea (3.80 g, 0.05 mol) to the mixture.
-
Heat the reaction mixture to 80°C and maintain for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl 2-amino-4-methylthiazole-5-carboxylate.
Method 2: High-Yield Synthesis of 2-Aminothiazole-5-carboxamides from Acrylamide Precursors
This advanced methodology provides an efficient route to 2-aminothiazole-5-carboxamides, which are pivotal in medicinal chemistry.[6] The process involves the chemoselective α-bromination of a β-ethoxyacrylamide followed by a one-pot cyclization with thiourea, achieving excellent yields.[4] This approach eliminates the need for protection/deprotection steps often required in other synthetic routes.[4]
Experimental Workflow: Acrylamide Precursor Route
Caption: Workflow for the synthesis of 2-Aminothiazole-5-carboxamides.
Experimental Protocol
This protocol is based on the synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.[4]
Part A: Synthesis of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide Materials:
-
2-chloro-6-methylaniline
-
Pyridine
-
Tetrahydrofuran (THF)
-
3-ethoxyacryloyl chloride
-
Hydrochloric acid (1N)
-
Toluene
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve 2-chloro-6-methylaniline (59.5 g, 0.42 mol) and pyridine (68 ml, 0.63 mol) in THF (600 mL).
-
Cool the stirring solution to 0-5°C.
-
Slowly add 3-ethoxyacryloyl chloride (84.7 g, 0.63 mol) while maintaining the temperature at 0-5°C.
-
After the addition is complete, warm the mixture to 20°C and stir for 2 hours.
-
Cool the mixture again to 0-10°C and add 1N hydrochloric acid (115 mL).
-
Dilute the mixture with water (310 mL) and concentrate the solution under vacuum to a thick slurry.
-
Add toluene (275 mL) to the slurry and stir for 15 minutes at 20-22°C, then for 1 hour at 0°C.
-
Collect the solid product by vacuum filtration, wash with water (2 x 75 mL), and dry to yield (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide.
Part B: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide Materials:
-
(E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (from Part A)
-
N-Bromosuccinimide (NBS)
-
Dioxane
-
Water
-
Thiourea
Procedure:
-
Subject the β-ethoxy acrylamide intermediate from Part A to NBS mediated thiazole formation in a mixture of dioxane and water.
-
Following the bromination, add thiourea to the reaction mixture.
-
Heat the mixture to facilitate the ring closure.
-
Upon completion, the desired 2-aminothiazole-5-carboxamide product is obtained. Isolate and purify as necessary. (Note: The original literature states a 95% yield for this step without detailing the specific purification).[4]
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the described high-yield synthesis methods.
Table 1: Modified Hantzsch Thiazole Synthesis
| Product | Starting Materials | Solvent | Catalyst/Reagent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Ethyl acetoacetate, Thiourea | Water/THF | NBS | 80 | 2 | 72 | [2] |
| Substituted Hantzsch Thiazole Derivatives | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes | Ethanol/Water | Silica supported tungstosilisic acid | 65 | 2-3.5 | 79-90 |[3] |
Table 2: Synthesis from Acrylamide Precursors
| Step | Product | Starting Materials | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1. Amide Formation | (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide | 2-chloro-6-methylaniline, 3-ethoxyacryloyl chloride | THF | 0-20 | 73.6 | [4] |
| 2. Cyclization | 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | β-ethoxyacrylamide intermediate, Thiourea | Dioxane/Water | Heat | 95 |[4] |
Table 3: Other High-Yield Methods
| Product | Key Starting Materials | Key Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl Thiazole-5-carboxylate | Thioformamide, Ethyl 2-chloro-2-formylacetate | Reflux in acetone | 60 | [7] |
| 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | 2,3 dichloro acryloyl chloride, 2-chloro-6-methyl-aniline | Two-step, one-pot reaction | High | [8] |
| 2-amino-thiazole-5-carboxamides | β-ethoxyacrylamides, NBS, Thiourea | One-pot bromination and cyclization | 95 |[4] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
Application Notes: Protocol for the Preparation of 2-Amino-thiazole-5-carboxylic Acid Derivatives
Introduction
The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, representing the core structure of numerous biologically active compounds.[1] Derivatives of 2-amino-thiazole-5-carboxylic acid are of significant interest to researchers and drug development professionals, particularly in the fields of oncology, infectious diseases, and inflammatory conditions.[1][2] These compounds are crucial building blocks for various therapeutic agents, including kinase inhibitors like Dasatinib.[2][3] The structural features of this scaffold, such as its hydrogen bond donors and acceptors and the ease of functionalization, make it an attractive starting point for designing targeted therapies.[1] This document provides detailed protocols for the synthesis of key intermediates and derivatives of 2-amino-thiazole-5-carboxylic acid, tailored for laboratory and potential scale-up applications.
Synthetic Strategies Overview
Several efficient synthetic routes to 2-amino-thiazole-5-carboxylic acid and its derivatives have been developed. The most prominent methods include the classic Hantzsch thiazole synthesis and more modern approaches starting from acrylamide precursors. The choice of route often depends on the availability of starting materials, desired substitution patterns, and scalability requirements.[4]
The Hantzsch synthesis is a versatile and widely used method for constructing the thiazole ring, typically involving the condensation of an α-halocarbonyl compound with a thioamide or thiourea.[4][5] A highly effective variation for producing the 2-aminothiazole-5-carboxylate core involves the reaction of an α-bromo-β-alkoxyacrylate with thiourea.[3]
An alternative strategy, particularly amenable to large-scale synthesis, begins with β-alkoxy acrylamide precursors.[3] This method allows for the direct synthesis of 2-aminothiazole-5-carboxamides, potentially bypassing protection/deprotection steps and the handling of sensitive reagents that might be required in other routes.[3] The free carboxylic acid is typically obtained via the simple hydrolysis of its corresponding ester, which is synthesized using one of these primary methods.[1][3]
Caption: Overview of primary synthetic pathways to 2-aminothiazole-5-carboxylic acid derivatives.
Experimental Protocols
Protocol 1: Hantzsch-Type Synthesis of Ethyl 2-aminothiazole-5-carboxylate
This protocol describes a robust method for preparing the key ester intermediate, ethyl 2-aminothiazole-5-carboxylate, starting from ethyl 3-ethoxyacrylate. The procedure involves an electrophilic α-bromination followed by a one-pot cyclization with thiourea.[3][6]
Materials and Reagents:
-
Ethyl 3-ethoxyacrylate
-
N-bromosuccinimide (NBS)
-
Thiourea
-
1,4-Dioxane
-
Water
-
Ammonia solution
-
Ethanol (for recrystallization)
Caption: Experimental workflow for the synthesis of Ethyl 2-aminothiazole-5-carboxylate.
Procedure:
-
In a round-bottom flask, dissolve ethyl 3-ethoxyacrylate (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.[6]
-
Cool the stirring solution to a temperature between -10 °C and 0 °C using an ice-salt bath.
-
Slowly add N-bromosuccinimide (1.1 eq) in portions, ensuring the temperature remains below 0 °C.[3][6]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for approximately 1.5 hours.[3]
-
Add thiourea (1.05 eq) to the reaction mixture in one portion.[3]
-
Heat the slurry to 80 °C and maintain this temperature for 3 hours, monitoring the reaction progress by TLC.[3][6]
-
After completion, cool the reaction mixture to room temperature.
-
Carefully add ammonia solution to the cooled mixture to precipitate the product.[6]
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield ethyl 2-aminothiazole-5-carboxylate.[6] Further purification can be achieved by recrystallization from ethanol.
| Parameter | Value | Reference |
| Starting Material | Ethyl 3-ethoxyacrylate | [3][6] |
| Brominating Agent | N-bromosuccinimide (NBS) | [3][6] |
| Cyclization Agent | Thiourea | [3][6] |
| Solvent | 1,4-Dioxane / Water (1:1) | [3][6] |
| Reaction Temperature | -10 °C to 80 °C | [3][6] |
| Reaction Time | ~5 hours | [3][6] |
| Reported Yield | 70-86% | [3][6] |
| Table 1: Summary of Reaction Parameters for Protocol 1. |
Protocol 2: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
This protocol outlines an efficient synthesis of a 2-aminothiazole-5-carboxamide derivative, a common structure in kinase inhibitors.[2][7] The method avoids the need for protecting groups by first preparing the amide and then constructing the thiazole ring.[3]
Materials and Reagents:
-
(E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide
-
N-bromosuccinimide (NBS)
-
Thiourea
-
1,4-Dioxane
-
Water
Caption: Experimental workflow for the synthesis of a 2-Aminothiazole-5-carboxamide derivative.
Procedure:
-
To a mixture of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (1.0 eq) in a 1:1 solution of 1,4-dioxane and water, add N-bromosuccinimide (1.1 eq) at a temperature of -10 to 0 °C.[3]
-
After the addition, warm the slurry and stir at 20-22 °C for 3 hours.[3]
-
Add thiourea (1.0 eq) to the mixture.[3]
-
Heat the reaction mixture to 80 °C and maintain until the reaction is complete (monitor by TLC).[3]
-
Cool the mixture and perform a suitable aqueous work-up. The product can be isolated by filtration and purified by recrystallization.
| Parameter | Value | Reference |
| Starting Material | (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide | [3] |
| Brominating Agent | N-bromosuccinimide (NBS) | [3] |
| Cyclization Agent | Thiourea | [3] |
| Solvent | 1,4-Dioxane / Water (1:1) | [3] |
| Reaction Temperature | -10 °C to 80 °C | [3] |
| Reaction Time | > 4 hours | [3] |
| Reported Yield | Excellent | [3] |
| Table 2: Summary of Reaction Parameters for Protocol 2. |
Protocol 3: Hydrolysis to 2-Aminothis compound
The free carboxylic acid is readily obtained by the saponification of the corresponding ethyl ester (from Protocol 1).
Materials and Reagents:
-
Ethyl 2-aminothiazole-5-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Ethanol or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve ethyl 2-aminothiazole-5-carboxylate (1.0 eq) in a mixture of ethanol (or THF) and water.
-
Add an aqueous solution of sodium hydroxide (2-3 eq) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the ester is fully consumed (monitor by TLC).
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the mixture with hydrochloric acid (e.g., 2N HCl) to a pH of ~4-5.
-
The precipitated 2-aminothis compound is collected by filtration, washed with cold water, and dried under vacuum.
| Parameter | Value |
| Starting Material | Ethyl 2-aminothiazole-5-carboxylate |
| Reagent | Sodium Hydroxide (NaOH) |
| Solvent | Ethanol / Water |
| Temperature | Room Temperature to 50 °C |
| Work-up | Acidification with HCl |
| Table 3: General Conditions for Ester Hydrolysis. |
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Thiazole-5-carboxylic Acid in Anticancer Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with potent anticancer activities. Thiazole-5-carboxylic acid, in particular, serves as a versatile building block for the synthesis of novel therapeutic agents.[1] These compounds exert their cytotoxic effects through various mechanisms, including the inhibition of critical signaling pathways and the disruption of cellular processes essential for cancer cell proliferation and survival.[2][3] This document provides detailed application notes and protocols for the synthesis and evaluation of this compound derivatives as potential anticancer agents.
I. Anticancer Activity of this compound Derivatives
Derivatives of this compound have demonstrated significant in vitro anticancer activity against a diverse range of human cancer cell lines. The tables below summarize the cytotoxic effects of selected compounds from recent studies, providing key quantitative data for easy comparison.
Table 1: In Vitro Anticancer Activity of 2-amino-thiazole-5-carboxylic acid Phenylamide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 6d | K563 (Leukemia) | Comparable to Dasatinib | [4] |
| MCF-7 (Breast) | 20.2 | [4] | |
| HT-29 (Colon) | 21.6 | [4] | |
| MDA-MB 231 (Breast) | Inactive | [4] | |
| Dasatinib | K563, MCF-7, HT-29, MDA-MB 231 | < 1 | [4] |
Table 2: In Vitro Anticancer Activity of Thiazole-5-carboxylate Derivatives
| Compound | Cell Line | GI50 (µM) | Reference |
| 3g (NSC:788170) | EKVX (Non-Small Cell Lung) | 0.865 | [5] |
| MDA-MB-468 (Breast) | 1.20 | [5] | |
| 4c (NSC:788176) | HOP-92 (Non-Small Cell Lung) | 0.34 | [5] |
| EKVX (Non-Small Cell Lung) | 0.96 | [5] | |
| MDA-MB-231/ATCC (Breast) | 1.08 | [5] |
Table 3: In Vitro Anticancer Activity of 4-methylthis compound Derivatives
| Compound | Cell Line | Activity | Reference |
| 1 | MDA-MB-231 (Breast) | High Potency | [6] |
| 3b | MDA-MB-231 (Breast) | Good | [6] |
| 3d | MDA-MB-231 (Breast) | High Potency | [6] |
| 3e | MDA-MB-231 (Breast) | Good | [6] |
| 3f | MDA-MB-231 (Breast) | Good | [6] |
| 3i | MDA-MB-231 (Breast) | Good | [6] |
Table 4: In Vitro Anticancer Activity of Thiazole-based Chalcones
| Compound | Cell Line | GI50 (µM) | Reference |
| 2a-2p | Ovar-3 (Ovarian) | 1.55 - 2.95 | [7] |
| MDA-MB-468 (Breast) | 1.55 - 2.95 | [7] |
Table 5: In Vitro Anticancer Activity of Thiazole-Naphthalene Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 5b | MCF-7 (Breast) | 0.48 ± 0.03 | [8] |
| A549 (Lung) | 0.97 ± 0.13 | [8] |
II. Key Signaling Pathways Targeted
Thiazole derivatives exert their anticancer effects by modulating various cellular signaling pathways that are often dysregulated in cancer.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.[2][9]
Caption: Inhibition of tubulin polymerization by thiazole derivatives.[2][7]
III. Experimental Protocols
A. General Synthesis of Thiazole Derivatives
The following protocols outline common methods for the synthesis of this compound derivatives.
1. One-Pot Three-Component Synthesis of Thiazole-Imine Hybrids [10][11]
This method allows for the efficient synthesis of complex thiazole derivatives in a single reaction vessel.
-
Step 1: Formation of Thiosemicarbazide Intermediate:
-
In a round-bottom flask, dissolve the desired amine and substituted aryl isothiocyanate in ethanol.
-
Stir the reaction mixture at room temperature for 15 minutes to form the thiosemicarbazide intermediate.
-
-
Step 2: Cyclization to Thiazole Ring:
-
To the same reaction mixture, add a base (e.g., triethylamine) and a substituted phenacyl bromide.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
-
Step 3: Work-up and Purification:
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
2. Synthesis of 2-Phenyl-4-(trifluoromethyl)thiazole-5-carboxamides [12]
-
Step 1: Synthesis of 2-Phenyl-4-(trifluoromethyl)this compound:
-
Synthesize the intermediate carboxylic acid (e.g., compound 6b ) as described in the literature.[12]
-
-
Step 2: Acyl Chloride Formation:
-
To a suspension of the carboxylic acid (1 mmol) in a suitable solvent, add oxalyl chloride.
-
-
Step 3: Amide Formation:
-
In a separate flask, prepare a solution of the desired aniline.
-
Add the freshly prepared acyl chloride solution dropwise to the aniline solution.
-
Stir the reaction mixture at room temperature.
-
-
Step 4: Purification:
-
Purify the resulting crude residue by column chromatography to obtain the target carboxamide.
-
B. In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[13]
-
Step 1: Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[13]
-
-
Step 2: Compound Treatment:
-
Prepare serial dilutions of the synthesized thiazole compounds in the growth medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%.[13]
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compounds.
-
Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.[13]
-
-
Step 3: MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.[13]
-
-
Step 4: Formazan Solubilization and Absorbance Reading:
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
-
Step 5: Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.
-
IV. Experimental Workflow
The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel thiazole-based anticancer agents.
Caption: A typical experimental workflow for anticancer drug discovery.[2]
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, in silico and in vitro studies of novel 4-methylthis compound derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Application of Thiazole-5-Carboxylic Acid Derivatives in Agrochemical Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Thiazole-5-carboxylic acid and its derivatives represent a significant class of compounds in the development of modern agrochemicals. These heterocyclic compounds are pivotal in the formulation of fungicides and as plant defense activators, offering novel modes of action that are crucial for integrated pest management and resistance mitigation strategies. This document provides detailed application notes and protocols for the use of these compounds in an agrochemical context.
Overview of Agrochemical Applications
This compound derivatives are primarily utilized in two key areas of crop protection:
-
Direct Fungicidal Activity: Certain derivatives, particularly thiazole carboxamides, exhibit potent fungicidal effects by targeting essential cellular processes in pathogenic fungi. A notable example is Thifluzamide, which is a succinate dehydrogenase inhibitor (SDHI). By inhibiting the mitochondrial electron transport chain, it effectively controls a range of fungal diseases.
-
Plant Defense Activation: A groundbreaking application of thiazole derivatives is their ability to induce Systemic Acquired Resistance (SAR) in plants. Compounds like Isotianil and Tiadinil do not have direct antimicrobial properties but rather "prime" the plant's innate immune system. This leads to a broad-spectrum and long-lasting resistance to a variety of pathogens. This mode of action is particularly valuable for managing fungicide resistance.
Quantitative Data on Efficacy
The efficacy of this compound derivatives has been demonstrated in numerous studies against key agricultural pathogens. The following tables summarize key quantitative data for prominent compounds.
| Compound | Target Pathogen | Efficacy Metric | Value | Reference(s) |
| Thifluzamide | Rhizoctonia solani (Rice Sheath Blight) | Average EC₅₀ | 0.058 ± 0.012 µg/mL | |
| Rhizoctonia solani | Protective Control Efficacy (at 110 µg/mL) | 81.1–91.0% | ||
| Rhizoctonia solani | Curative Control Efficacy (at 110 µg/mL) | 81.1–91.0% | ||
| Isotianil | Magnaporthe oryzae (Rice Blast) | Application Rate (Nursery Box) | 1.0 - 1.5 g a.i./box | [1] |
| Magnaporthe oryzae (Rice Blast) | Protection Value (at 1x10⁴ spores/mL) | 92.9% | [2] | |
| Magnaporthe oryzae (Rice Blast) | Protection Value (at 1x10⁵ spores/mL) | 80.8% | [2] | |
| Tiadinil (TDL) | Magnaporthe oryzae (Rice Blast) | Disease Control Efficacy (Nursery Box) | 70 - 90% | [3] |
| Magnaporthe oryzae (Rice Blast) | Disease Control Efficacy (Into-Water Application) | 60 - 85% | [3] |
Mechanism of Action: Induction of Systemic Acquired Resistance (SAR)
Thiazole-based plant activators like Isotianil and Tiadinil function by triggering the salicylic acid (SA) signaling pathway, a cornerstone of Systemic Acquired Resistance (SAR) in plants. Unlike direct-acting fungicides, these compounds do not kill the pathogen themselves but rather prepare the plant to defend itself more effectively.
The activation of the SAR pathway by these thiazole derivatives is a complex process. Upon application, the active compound is recognized by the plant, initiating a signaling cascade that leads to the accumulation of pathogenesis-related (PR) proteins. A key regulator in this pathway is the Non-expressor of Pathogenesis-Related Genes 1 (NPR1) protein. Research indicates that while compounds like Tiadinil act downstream of salicylic acid accumulation, their activity is dependent on a functional NPR1 protein. This priming of the plant's defense system results in a faster and more robust response upon subsequent pathogen attack.
Caption: Simplified signaling pathway of SAR induction by thiazole plant activators.
Experimental Protocols
Protocol for Agrochemical Formulation
The formulation of a this compound derivative into a stable and effective agrochemical product is critical for its performance. Below are general protocols for creating Wettable Powder (WP) and Suspension Concentrate (SC) formulations, which are common for water-insoluble active ingredients.
4.1.1. Wettable Powder (WP) Formulation
Wettable powders are dry formulations that are mixed with water to form a suspension for spraying.
Materials:
-
This compound derivative (active ingredient, a.i.)
-
Inert carrier (e.g., kaolin or attapulgite clay)
-
Wetting agent (e.g., sodium lauryl sulfate)
-
Dispersing agent (e.g., lignosulfonate)
Procedure:
-
Pre-milling: The active ingredient is coarsely milled to a uniform particle size.
-
Blending: The milled active ingredient, inert carrier, wetting agent, and dispersing agent are blended in a ribbon or V-blender until a homogenous mixture is achieved. A typical composition might be 50-80% a.i., 15-45% carrier, 1-5% wetting agent, and 2-5% dispersing agent.
-
Milling: The blended powder is passed through an air or hammer mill to achieve a fine particle size (typically <25 µm).
-
Quality Control: The final product is tested for suspensibility, wettability, and particle size distribution.
4.1.2. Suspension Concentrate (SC) Formulation
Suspension concentrates are stable dispersions of the active ingredient in a liquid (usually water).
Materials:
-
This compound derivative (active ingredient)
-
Wetting agent
-
Dispersing agent
-
Antifreeze (e.g., propylene glycol)
-
Thickener (e.g., xanthan gum)
-
Antifoaming agent
-
Preservative
-
Water (deionized or distilled)
Procedure:
-
Aqueous Phase Preparation: In a mixing vessel, combine water, antifreeze, wetting agent, and dispersing agent. Mix until all components are dissolved.
-
Milling: Add the active ingredient to the aqueous phase to form a slurry. This slurry is then passed through a bead mill to reduce the particle size of the active ingredient to the desired range (typically 1-5 µm).
-
Thickener Addition: Prepare a pre-gel of the thickener in water and add it to the milled suspension under agitation.
-
Final Additions: Add the antifoaming agent and preservative and mix until the formulation is homogeneous.
-
Quality Control: The final SC is evaluated for viscosity, particle size distribution, and long-term storage stability.
Caption: General workflow for WP and SC agrochemical formulations.
Protocol for In Vitro Fungicide Efficacy Testing (Poisoned Food Technique)
This protocol is used to determine the direct antifungal activity of a this compound derivative.
Materials:
-
Thiazole derivative test compound
-
Suitable solvent (e.g., DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Pure culture of the target fungus (e.g., Rhizoctonia solani)
-
Sterile petri dishes
-
Sterile cork borer (5 mm diameter)
Procedure:
-
Stock Solution Preparation: Dissolve the test compound in the solvent to create a stock solution of known concentration.
-
Media Preparation: Prepare PDA medium and sterilize by autoclaving. Allow it to cool to approximately 50-60°C.
-
Poisoned Media Preparation: Add appropriate volumes of the stock solution to the molten PDA to achieve a series of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent only. Pour the amended PDA into sterile petri dishes.
-
Inoculation: Once the agar has solidified, place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each plate.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the target fungus (e.g., 25-28°C) in the dark.
-
Data Collection: Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control. Determine the EC₅₀ value (the concentration that inhibits 50% of the fungal growth).
Protocol for In Vivo Plant Defense Activator Efficacy Testing
This protocol is designed to evaluate the ability of a thiazole derivative to induce disease resistance in plants.
Materials:
-
Test compound formulated for application (e.g., as a sprayable solution)
-
Susceptible host plants (e.g., rice seedlings for rice blast)
-
Pathogen inoculum (e.g., a spore suspension of Magnaporthe oryzae)
-
Controlled environment growth chamber or greenhouse
Procedure:
-
Plant Growth: Grow healthy, uniform plants to a specific growth stage (e.g., 3-4 leaf stage).
-
Treatment Application: Apply the test compound to a group of plants at the desired concentration. A control group should be treated with a blank formulation (without the active ingredient).
-
Induction Period: Allow a period of time (e.g., 5-7 days) for the plant to activate its defense responses.
-
Pathogen Inoculation: Inoculate both the treated and control plants with the pathogen at a known concentration.
-
Incubation: Place the inoculated plants in a high-humidity environment for a period suitable for disease development.
-
Disease Assessment: After a set incubation period (e.g., 7-10 days), assess the disease severity. This can be done by counting the number of lesions per leaf or using a disease severity rating scale.
-
Analysis: Calculate the percentage of disease control for the treated plants compared to the untreated control.
Caption: Workflow for in vitro and in vivo efficacy testing of thiazole-based agrochemicals.
References
Application Notes and Protocols: Thiazole-5-Carboxylic Acid Derivatives as SGLT2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the evaluation of thiazole-5-carboxylic acid derivatives as potent and selective inhibitors of the sodium-glucose cotransporter 2 (SGLT2). The following sections detail the synthesis, in vitro evaluation, and in vivo assessment of these compounds, offering standardized protocols for reproducible research in the field of diabetes drug discovery.
Introduction
Sodium-glucose cotransporter 2 (SGLT2), predominantly expressed in the proximal renal tubules, is responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream.[1] Inhibition of SGLT2 presents a compelling therapeutic strategy for type 2 diabetes by promoting urinary glucose excretion, thereby lowering blood glucose levels independently of insulin.[1][2] this compound derivatives have emerged as a promising class of SGLT2 inhibitors due to their potential for high potency and selectivity. This document outlines the necessary protocols to synthesize and characterize these derivatives.
Synthesis of this compound Derivatives
The synthesis of thiazole-containing C-aryl glucoside SGLT2 inhibitors often involves a multi-step process. A general synthetic route is depicted below, followed by a detailed protocol for a key coupling step.
General Synthetic Scheme
A common strategy for synthesizing C-aryl glucoside SGLT2 inhibitors with a thiazole moiety involves the coupling of a protected glucoside with a thiazole-containing aglycone. The thiazole ring itself can be constructed through methods like the Hantzsch thiazole synthesis.
A key step often involves the formation of an amide bond between a carboxylic acid and an amine, followed by cyclization to form the thiazole ring. For instance, a previously reported carboxylic acid can be coupled with an amino-ethanone derivative in the presence of coupling agents like EDCI and HOBt.[3] The resulting amide can then undergo thionation and cyclization using a reagent like Lawesson's reagent to yield the desired thiazole structure.[3]
Experimental Protocol: Amide Coupling and Thiazole Formation
This protocol describes the coupling of a carboxylic acid with an amino-ethanone hydrochloride to form an amide, which is then converted to the thiazole.
Materials:
-
Carboxylic acid derivative (e.g., previously reported acid 6)[3]
-
2-amino-1-(furan-2-yl)ethanone hydrochloride[3]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
Lawesson's reagent
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Amide Formation:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add EDCI (1.2 eq), HOBt (1.2 eq), and NMM (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-amino-1-(furan-2-yl)ethanone hydrochloride (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Upon completion (monitored by TLC), dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the amide intermediate.[3]
-
-
Thiazole Formation:
-
Dissolve the amide intermediate (1.0 eq) in anhydrous THF.
-
Add Lawesson's reagent (0.6 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the desired thiazole derivative.[3]
-
In Vitro Evaluation of SGLT2 Inhibition
The inhibitory activity of the synthesized this compound derivatives against SGLT2 is determined using a cell-based glucose uptake assay. Human kidney proximal tubule cells (HK-2), which endogenously express SGLT2, are a suitable cell line for this purpose.[4][5] The fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) is used as a substrate.[4][5]
Experimental Protocol: 2-NBDG Glucose Uptake Assay
Materials:
-
HK-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Krebs-Ringer-HEPES (KRH) buffer (in mM: 136 NaCl, 4.7 KCl, 1.25 MgSO4, 1.25 CaCl2, 20 HEPES, pH 7.4)
-
Sodium-free KRH buffer (NaCl replaced with choline chloride)
-
2-NBDG
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Dapagliflozin, Phlorizin)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Culture:
-
Culture HK-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into 96-well black, clear-bottom plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare stock solutions of test compounds and controls in DMSO.
-
Prepare serial dilutions of the compounds in KRH buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[6]
-
-
Glucose Uptake Assay:
-
Wash the confluent cells twice with KRH buffer.
-
Add 100 µL of KRH buffer containing the desired concentration of the test compound, control, or vehicle (DMSO) to each well.
-
To determine non-specific uptake, incubate a set of wells with KRH buffer containing a high concentration of D-glucose (e.g., 30 mM) or in sodium-free KRH buffer.[4][5]
-
Pre-incubate the plate at 37°C for 15-30 minutes.[6]
-
Add 2-NBDG to each well to a final concentration of 200 µM.[4]
-
Incubate the plate at 37°C for 30-60 minutes.[5]
-
Terminate the uptake by washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with a suitable lysis buffer.
-
Measure the fluorescence intensity of the cell lysates using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Calculate the specific SGLT2-mediated uptake by subtracting the non-specific uptake from the total uptake.[6]
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[6]
-
In Vivo Evaluation of SGLT2 Inhibition
The in vivo efficacy of the this compound derivatives is assessed by measuring their effect on urinary glucose excretion in animal models, such as normal or diabetic mice.
Experimental Protocol: Urinary Glucose Excretion in Mice
Materials:
-
Male C57BL/6 mice (or a diabetic mouse model, e.g., db/db mice)
-
Test compounds
-
Vehicle (e.g., 0.5% methylcellulose)
-
Glucose solution (for oral glucose tolerance test)
-
Metabolic cages
-
Glucose oxidase-based assay kit for urine glucose measurement
Procedure:
-
Animal Acclimatization:
-
Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
House the mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
-
Compound Administration and Urine Collection:
-
Fast the mice overnight.
-
Administer the test compound or vehicle orally by gavage at the desired dose.[7]
-
Immediately after administration, place the mice in individual metabolic cages for urine collection over a 24-hour period.[7]
-
Provide free access to water during the collection period. A glucose load (e.g., 2 g/kg) can be co-administered to enhance the signal in normoglycemic animals.[7]
-
-
Sample Analysis:
-
At the end of the collection period, measure the total urine volume for each mouse.
-
Determine the glucose concentration in the collected urine using a glucose oxidase-based assay kit.
-
Calculate the total amount of glucose excreted in the urine over 24 hours and normalize it to the body weight of the mouse (mg/g).[7]
-
-
Data Analysis:
-
Compare the urinary glucose excretion in the compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Data Presentation
In Vitro SGLT2 Inhibitory Activity
| Compound | hSGLT2 IC50 (nM) | Reference |
| 14a | 16.7 | [3] |
| 14b | 119 | [3] |
| 14v | 0.720 | [3] |
| 14y | 0.772 | [3] |
| 16a | 1.42 | [3] |
| 16b | 4.47 | [3] |
| 16c | 2.79 | [3] |
| hSGLT2: human sodium-glucose cotransporter 2 |
In Vivo Urinary Glucose Excretion in Normal SD Rats (24h)
| Compound | Dose (mg/kg, p.o.) | Urinary Glucose Excretion (fold increase vs. vehicle) | Reference |
| 14v | 1 | ~230 | [3] |
| 14v | 10 | ~700 | [3] |
| 14y | 1 | ~160 | [3] |
| 14y | 10 | ~730 | [3] |
| Dapagliflozin | 1 | Not specified, but used as a comparator | [3] |
Pharmacokinetic Parameters in Male SD Rats
| Compound | Dose (mg/kg, p.o.) | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | F (%) | Reference |
| 14v | 5 | Similar to 14y | Similar to 14y | Similar to 14y | 20.6 | [3] |
| 14y | 5 | 1.54 | 0.38 | 2.51 | 15 | [3] |
| Dapagliflozin | 5 | 2.50 | 0.67 | Not specified | Not specified | [3] |
| Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, t1/2: Elimination half-life, F: Oral bioavailability |
Visualizations
Caption: Mechanism of SGLT2 inhibition by this compound derivatives in a renal proximal tubule cell.
Caption: Workflow for the in vitro 2-NBDG glucose uptake assay.
References
- 1. SGLT2 Inhibitors: From Molecular Mechanisms to Clinical Outcomes in Cardiology and Diabetology | MDPI [mdpi.com]
- 2. Targeting the kidney and glucose excretion with dapagliflozin: preclinical and clinical evidence for SGLT2 inhibition as a new option for treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of Thiazolylmethylphenyl Glucoside as Novel C-Aryl Glucoside SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. KoreaMed Synapse [synapse.koreamed.org]
Application Notes and Protocols for the Purification of Thiazole-5-carboxylic Acid by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the purification of Thiazole-5-carboxylic acid using recrystallization, a fundamental technique for achieving high purity of solid organic compounds. This compound is a valuable heterocyclic building block in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Ensuring the high purity of this intermediate is critical for the reliability of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).
Principle of Recrystallization
Recrystallization is a purification method based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system at varying temperatures. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to form a saturated solution. As the solution gradually cools, the solubility of the target compound decreases, leading to the formation of crystals. Impurities, which are either present in smaller quantities or have different solubility profiles, tend to remain in the solution, known as the mother liquor. The purified crystals are then isolated by filtration. For carboxylic acids like this compound, an acid-base purification can also be employed as an effective preliminary or alternative purification step.[3] This method leverages the acidic nature of the carboxylic group to separate it from non-acidic impurities.
Solvent Selection for Recrystallization
The choice of a suitable solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent for this compound should exhibit the following characteristics:
-
High solubility at elevated temperatures: The compound should be readily soluble in the boiling solvent.
-
Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.
-
Inertness: The solvent should not react chemically with this compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
Impurity Solubility: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).
-
Crystal Formation: The solvent should facilitate the formation of well-defined, pure crystals.
Common solvents for the recrystallization of carboxylic acids and related heterocyclic compounds include ethanol, methanol, water, tetrahydrofuran (THF), and mixtures such as ethanol/water or THF/hexane.[2] A systematic screening of single and mixed solvent systems is recommended to identify the optimal conditions for this compound.
Data Presentation: Solvent Screening for this compound Recrystallization
| Solvent/Solvent System | Solubility at Room Temp. (20-25°C) | Solubility at Boiling Point | Crystal Formation upon Cooling | Comments (e.g., color of solution, crystal morphology) |
| Water | ||||
| Ethanol | ||||
| Methanol | ||||
| Isopropanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Acetonitrile | ||||
| Ethanol/Water (e.g., 9:1) | ||||
| THF/Hexane (e.g., 1:1) |
Researchers should fill this table based on small-scale test tube experiments.
Experimental Protocols
Protocol 1: General Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent should be determined from the experimental screening described above.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol/water mixture)
-
Activated carbon (optional, for removing colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Condenser
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
-
Drying oven or desiccator
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to the boiling point of the solvent with stirring. Continue to add small portions of the hot solvent until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% w/w of the solute). Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximizing Yield: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature or in a desiccator until a constant weight is achieved.
-
Purity Assessment: Determine the melting point of the recrystallized product. Pure this compound has a melting point of approximately 224°C (with decomposition). Further analysis by techniques such as HPLC or NMR can be used to confirm purity.
Protocol 2: Purification of this compound via Acid-Base Extraction
This protocol is particularly useful for removing neutral or basic impurities.
Materials:
-
Crude this compound
-
1 M Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Beakers
-
Separatory funnel (if a liquid-liquid extraction is necessary)
-
Büchner funnel and flask
-
Filter paper
-
pH paper or pH meter
-
Ice bath
Procedure:
-
Dissolution in Base: Dissolve the crude this compound in an aqueous solution of 1 M NaOH or 1 M Na₂CO₃ with stirring. Use the minimum amount of base required to achieve complete dissolution.
-
Filtration of Impurities: If any solid impurities remain undissolved, remove them by filtration.
-
Reprecipitation: Cool the basic solution in an ice bath. Slowly add 1 M HCl dropwise with constant stirring to acidify the solution. Monitor the pH, and continue adding acid until the pH is approximately 2-3.[3] this compound will precipitate out of the solution.
-
Isolation: Allow the suspension to stir in the ice bath for about 30 minutes to ensure complete precipitation. Collect the purified product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual salts.
-
Drying: Dry the purified this compound in a vacuum oven or desiccator.
-
Further Purification: The product obtained from this method can be further purified by following the general recrystallization protocol (Protocol 1).
Mandatory Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: Workflow for the acid-base purification of this compound.
References
Application Notes and Protocols: Synthesis and Biological Evaluation of Thiazole-5-Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and biological evaluation of thiazole-5-carboxamide derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. The protocols outlined below are intended to serve as a guide for researchers in the fields of drug discovery and development.
Introduction
Thiazole-5-carboxamide derivatives are a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The unique structural features of the thiazole ring, combined with the hydrogen bonding capabilities of the carboxamide group, allow for diverse interactions with various biological targets.[4] This document details the synthetic methodologies for preparing these compounds and the protocols for evaluating their biological efficacy.
Data Presentation: Biological Activity of Thiazole-5-Carboxamide Derivatives
The following tables summarize the quantitative data for representative thiazole-5-carboxamide derivatives, showcasing their potential as therapeutic agents.
Table 1: Anticancer Activity of 2-Phenyl-4-trifluoromethyl-thiazole-5-carboxamide Derivatives [1]
| Compound ID | Target Cell Line | Concentration (µg/mL) | Inhibition (%) |
| 8c | A-549 (Lung) | 5 | 48 |
| 8f | A-549 (Lung) | 5 | 40 |
| 7f | HCT-8 (Intestine) | 5 | 40 |
| 5-Fluorouracil (Control) | A-549 | 5 | >50 |
Table 2: Anti-inflammatory Activity of Thiazole Carboxamide Derivatives as COX Inhibitors [5]
| Compound ID | Target Enzyme | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 2a | COX-1 | 2.65 | 0.36 |
| COX-2 | 0.958 | ||
| 2b | COX-1 | 0.239 | 1.25 |
| COX-2 | 0.191 | ||
| Celecoxib (Control) | COX-2 | 0.002 | 23.8 |
Table 3: Antimicrobial Activity of Thienyl-Substituted Thiazole Derivatives [6]
| Compound ID | Microbial Strain | MIC (µg/mL) |
| 11a | S. aureus | 6.25 |
| 11b | E. coli | 12.5 |
| 11c | A. fumigatus | 6.25 |
| 11d | P. marneffei | 12.5 |
Experimental Protocols
I. General Synthesis of Thiazole-5-Carboxamide Derivatives
This protocol describes a general method for the synthesis of N-aryl-thiazole-5-carboxamide derivatives.
Materials:
-
2-Aryl-4-methylthiazole-5-carboxylic acid
-
Substituted aniline
-
Dichloromethane (DCM)
-
N,N'-Diisopropylethylamine (DIPEA) or 4-Dimethylaminopyridine (DMAP)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate)
Procedure:
-
Dissolve 2-aryl-4-methylthis compound (1.0 eq) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., argon).[7][8]
-
Add DMAP (0.3 eq) and EDCI (1.3 eq) to the solution and stir for 5-10 minutes.[7]
-
Add the desired substituted aniline (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of n-hexane and ethyl acetate) to yield the pure thiazole-5-carboxamide derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).[5]
II. Biological Evaluation Protocols
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., A-549, HCT-116, MCF-7)
-
RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Synthesized thiazole-5-carboxamide derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should be less than 0.5%.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours in a CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
This protocol describes the evaluation of the inhibitory activity of the compounds against cyclooxygenase (COX-1 and COX-2) enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Synthesized thiazole-5-carboxamide derivatives (dissolved in DMSO)
-
Reaction buffer
-
Colorimetric or fluorometric detection reagent
-
96-well plates
-
Microplate reader
Procedure:
-
In a 96-well plate, add the reaction buffer, the COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific period (e.g., 10 minutes) at 37°C.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ values.[5]
This protocol is used to determine the minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Synthesized thiazole-5-carboxamide derivatives (dissolved in DMSO)
-
Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)
-
96-well plates
-
Incubator
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well plate.
-
Prepare an inoculum of the microbial strain and adjust its turbidity to match the 0.5 McFarland standard.
-
Dilute the inoculum in the broth and add it to each well of the 96-well plate, resulting in a final cell concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualizations
Caption: General workflow for the synthesis of thiazole-5-carboxamide derivatives.
Caption: Workflow for the biological evaluation of synthesized compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Thiazole-5-Carboxylic Acid in the Development of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of thiazole-5-carboxylic acid and its derivatives in the discovery and development of novel kinase inhibitors. The thiazole ring is a privileged scaffold in medicinal chemistry, and its incorporation into small molecules has led to the successful development of potent inhibitors against various kinase targets implicated in diseases such as cancer and inflammation.[1][2]
Introduction to this compound in Kinase Inhibition
Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases.[1] The this compound moiety serves as a versatile building block for the synthesis of kinase inhibitors. Its derivatives have demonstrated significant inhibitory activity against a range of serine/threonine and tyrosine kinases, including Casein Kinase 2 (CK2), Glycogen Synthase Kinase 3β (GSK3β), B-Raf proto-oncogene serine/threonine-protein kinase (BRAF), and Protein Kinase B (Akt).[1][3][4][5][6] The structural features of the thiazole ring allow for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
Synthesis of Thiazole-5-Carboxamide Derivatives
A common and effective method for the synthesis of the this compound scaffold is the Hantzsch thiazole synthesis. This is followed by amide bond formation to generate a library of N-substituted thiazole-5-carboxamide derivatives.
Protocol: Hantzsch Thiazole Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This protocol describes a one-pot synthesis of a key intermediate, ethyl 2-amino-4-methylthiazole-5-carboxylate.
Materials:
-
Ethyl acetoacetate
-
N-bromosuccinimide (NBS)
-
Thiourea
-
Water
-
Tetrahydrofuran (THF)
Procedure:
-
In a reaction vessel, prepare a mixture of ethyl acetoacetate (1.0 eq) in a solution of water and THF.
-
Cool the mixture to below 0°C using an ice bath.
-
Slowly add N-bromosuccinimide (1.2 eq) to the cooled mixture.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, add thiourea (1.0 eq) to the mixture.
-
Heat the reaction mixture to 80°C and stir for 2 hours.
-
After cooling, the product can be isolated and purified by standard procedures such as extraction and crystallization.
Protocol: Amide Coupling of 2-amino-4-methylthis compound
This protocol outlines the synthesis of N-substituted-2-amino-4-methylthiazole-5-carboxamides using HATU as a coupling agent.
Materials:
-
2-amino-4-methylthis compound
-
Substituted amine (e.g., aniline derivative)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Dissolve 2-amino-4-methylthis compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the desired substituted amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. Reaction times can vary from a few hours to overnight.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-2-amino-4-methylthiazole-5-carboxamide.[7][8][9]
Biochemical Kinase Inhibition Assays
Biochemical assays are essential for determining the direct inhibitory activity of compounds against a purified kinase.
Protocol: In Vitro Kinase Assay using ADP-Glo™
The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Purified kinase (e.g., CK2, GSK3β, BRAF, Akt)
-
Kinase-specific substrate peptide
-
ATP
-
Thiazole-5-carboxamide test compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold serial dilution starting from 10 mM is recommended. Prepare a "no inhibitor" control with DMSO only.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations of substrate and ATP should be determined empirically for each kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
Cell-Based Kinase Inhibition Assays
Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context.
Protocol: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line expressing the target kinase (e.g., K562 for Abl, A375 for BRAF V600E)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Thiazole-5-carboxamide test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
96-well clear cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.[4][7][13][14]
-
Protocol: Western Blot Analysis of Kinase Phosphorylation
Western blotting can be used to directly assess the inhibition of a kinase's activity within a cell by measuring the phosphorylation status of its downstream substrates.
Materials:
-
Cancer cell line
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies (phospho-specific for the kinase or its substrate, and total protein for loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound at various concentrations for a specified time. Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total Akt) to confirm equal protein loading.[3][12][15][16][17]
Data Presentation: Inhibitory Activities of Thiazole-5-Carboxamide Derivatives
The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative thiazole-5-carboxamide derivatives against various kinases.
Table 1: Inhibitory Activity against CK2
| Compound ID | Modification | IC50 (µM) | Reference |
| 1 | 2-amino-N-(3,4-dichlorophenyl)thiazole-5-carboxamide | 0.4 | [1] |
| 2 | 4,5,6,7-tetrahydrobenzo[d]thiazole derivative | 1.9 | [4] |
Table 2: Inhibitory Activity against GSK3β
| Compound ID | Modification | IC50 (µM) | Reference |
| 3 | 4,5,6,7-tetrahydrobenzo[d]thiazole derivative | 0.67 | [4] |
| 4 | N-(pyridin-2-yl)cyclopropanecarboxamide scaffold | 0.008 | [18] |
Table 3: Inhibitory Activity against BRAFV600E
| Compound ID | Modification | IC50 (nM) | Reference |
| 5 | Thiazole derivative with phenyl sulfonyl moiety | 23.1 | |
| 6 | 2,3,4-trisubstituted thiazole | 92 | [17] |
| 7 | 5-(pyrimidin-4-yl)imidazo[2,1-b]thiazole scaffold | 9.3 |
Table 4: Inhibitory Activity against Akt
| Compound ID | Modification | IC50 (nM) | Reference |
| 8 | 2-substituted thiazole carboxamide | 25 (Akt1), 196 (Akt2), 24 (Akt3) | [3] |
| 9 | Thiazole-hydrazone hybrid | 3550 | [19] |
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the development of this compound-based kinase inhibitors.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 9. growingscience.com [growingscience.com]
- 10. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. support.collaborativedrug.com [support.collaborativedrug.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. clyte.tech [clyte.tech]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. A new series of thiazole-hydrazone hybrids for Akt-targeted therapy of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions Involving Thiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the metal-catalyzed cross-coupling of thiazole-5-carboxylic acid and its derivatives. The thiazole moiety is a crucial scaffold in medicinal chemistry, and the ability to functionalize it at the 5-position through cross-coupling reactions opens avenues for the synthesis of novel compounds with potential therapeutic applications. This document covers decarboxylative coupling, Suzuki-Miyaura, Heck, and Sonogashira reactions, offering structured data and step-by-step experimental guidance.
Decarboxylative Cross-Coupling of Thiazole-5-carboxylic Acids
Decarboxylative cross-coupling has emerged as a powerful strategy, utilizing carboxylic acids as readily available and stable organometallic surrogates. This method allows for the direct arylation of the thiazole ring at the 5-position, releasing carbon dioxide as the only byproduct.
A bimetallic system, typically involving a palladium catalyst and a silver co-catalyst, has proven effective for the decarboxylative coupling of thiazole-5-carboxylic acids with aryl halides.[1] The reaction proceeds with excellent yields for a variety of substituted thiazoles and aryl halides.[1]
Quantitative Data Summary: Decarboxylative Coupling
| Entry | This compound | Aryl Halide | Catalyst System | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Methyl-2-phenylthis compound | Iodobenzene | PdCl₂ (5 mol%), PPh₃ (10 mol%) | Ag₂CO₃ (1 equiv.) | Toluene/DMA (10:1) | 140 | 16 | 81 | [1] |
| 2 | 2-(4-Methoxyphenyl)-4-methylthis compound | 4-Iodopyridine | PdCl₂ (5 mol%), PPh₃ (10 mol%) | Ag₂CO₃ (1 equiv.) | Toluene/DMA (10:1) | 140 | 16 | 91 | [1] |
| 3 | 2,4-Dimethylthis compound | Iodobenzene | PdCl₂ (5 mol%), PPh₃ (10 mol%) | Ag₂CO₃ (1 equiv.) | Toluene/DMA (10:1) | 140 | 16 | 85 | [1] |
| 4 | 2-(4-Chlorophenyl)-4-methylthis compound | 4-Iodopyridine | PdCl₂ (5 mol%), PPh₃ (10 mol%) | Ag₂CO₃ (1 equiv.) | Toluene/DMA (10:1) | 140 | 16 | 93 | [1] |
Experimental Protocol: Decarboxylative Arylation
This protocol describes a general procedure for the decarboxylative cross-coupling of a substituted this compound with an aryl iodide.
Materials:
-
Substituted this compound
-
Aryl iodide (1.2 equivalents)
-
Palladium(II) chloride (PdCl₂) (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Silver(I) carbonate (Ag₂CO₃) (1.0 equivalent)
-
Anhydrous Toluene
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the this compound, aryl iodide (1.2 eq.), palladium(II) chloride (0.05 eq.), triphenylphosphine (0.10 eq.), and silver(I) carbonate (1.0 eq.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Under the inert atmosphere, add anhydrous toluene and anhydrous DMA in a 10:1 ratio.
-
Stir the reaction mixture at 140 °C for 16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to afford the desired 5-arylthiazole.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. For thiazole derivatives, it typically involves the coupling of a 5-halothiazole with a boronic acid or ester. Alternatively, the this compound can be first converted to a 5-bromothiazole derivative, which then undergoes Suzuki coupling.[2] Microwave-assisted protocols in aqueous media have been developed for efficient synthesis of 5-substituted thiazoles.[3]
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Entry | Thiazole Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time | Yield (%) | Ref. | |---|---|---|---|---|---|---|---|---|---| | 1 | 5-Bromothiazole derivative | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 h | 85-95 |[4] | | 2 | 5-Bromothiazole derivative | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 h | 80-90 |[4] | | 3 | 5-Bromothiazole derivative | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 24 h | 75-85 |[4] | | 4 | 2-Acetyl-5-bromothiophene | Arylboronic acids | Benzothiazole-based Pd(II)-precatalyst (0.25) | - | KOH | Water | 100 | 10 min (MW) | High |[5] |
Note: Data from entries 1-3 are generalized for a similar bromo-heterocyclic carboxylic acid ester and serve as a strong starting point for thiazole-5-carboxylate derivatives. Entry 4 demonstrates a rapid microwave-assisted Suzuki coupling in water, applicable to similar heterocyclic systems.
Experimental Protocol: Suzuki-Miyaura Coupling (Microwave-Assisted)
This protocol describes a general, environmentally friendly procedure for the Suzuki-Miyaura coupling of a 5-bromothiazole derivative with an arylboronic acid using microwave irradiation.
Materials:
-
5-Bromothiazole derivative (e.g., ethyl 5-bromothiazole-4-carboxylate)
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., DME/Water, 4:1)
-
Microwave vial
Procedure:
-
To a microwave vial, add the 5-bromothiazole derivative, arylboronic acid (1.2 eq.), palladium catalyst (0.05 eq.), and base (2.0 eq.).
-
Add the solvent system (e.g., DME/water).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography to yield the 5-arylthiazole derivative.
Heck and Sonogashira Cross-Coupling
Further functionalization of the thiazole core can be achieved via Heck and Sonogashira reactions, typically following a transformation of the carboxylic acid group into a more suitable handle like a bromide.[2]
-
Heck Reaction: Couples the 5-bromothiazole with an alkene to introduce a vinyl group.
-
Sonogashira Reaction: Couples the 5-bromothiazole with a terminal alkyne to install an alkynyl moiety.
For these reactions, the optimal temperature is a critical parameter, with the Sonogashira coupling generally requiring milder conditions than the Heck reaction to avoid side reactions.[2]
Quantitative Data Summary: Heck and Sonogashira Coupling Conditions
| Reaction Type | Thiazole Substrate | Coupling Partner | Catalyst | Base | Solvent | Temp. (°C) | Ref. |
| Heck | 5-Bromothiazole derivative | Alkene | Pd(OAc)₂ | Et₃N | DMF | 120 | [2][4] |
| Sonogashira | 5-Bromothiazole derivative | Terminal Alkyne | Pd(PPh₃)₄, CuI | Et₃N | THF | 80 | [2] |
Experimental Protocol: General Heck Coupling
Materials:
-
5-Bromothiazole derivative
-
Alkene (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Ligand (e.g., P(o-tolyl)₃, 4 mol%)
-
Triethylamine (Et₃N) (2 equivalents)
-
Anhydrous DMF
Procedure:
-
In a sealed tube, combine the 5-bromothiazole derivative, palladium acetate, and ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF, the alkene, and triethylamine via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C with stirring for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography to yield the 5-vinylthiazole derivative.
Experimental Protocol: General Sonogashira Coupling
Materials:
-
5-Bromothiazole derivative
-
Terminal alkyne (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2 equivalents)
-
Anhydrous THF
Procedure:
-
To a dry flask, add the 5-bromothiazole derivative, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF, the terminal alkyne, and triethylamine.
-
Stir the reaction at a controlled temperature, not exceeding 80 °C, until the starting material is consumed (monitor by TLC).
-
Upon completion, filter the reaction mixture through celite and concentrate the filtrate.
-
Purify the residue by flash chromatography to obtain the 5-alkynylthiazole derivative.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Thiazole-5-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Thiazole-5-carboxylic acid synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via the Hantzsch thiazole synthesis and related methods.
Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors, from reactant quality to reaction conditions. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure the α-haloketone and thioamide are pure. Impurities can lead to side reactions. For instance, using aged or improperly stored starting materials can be a significant source of impurities.
-
Reaction Temperature: The reaction temperature is a critical parameter. While heating is often necessary to drive the reaction, excessive heat can lead to the decomposition of reactants or the desired product. It is advisable to perform small-scale experiments to optimize the temperature.[1]
-
Reaction Time: Both insufficient and excessive reaction times can lower the yield. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Stoichiometry of Reactants: The molar ratio of the reactants can influence the yield. While a 1:1 ratio of α-haloketone to thioamide is the theoretical stoichiometry for the Hantzsch synthesis, a slight excess of the thioamide may be beneficial in some cases.[2]
-
Choice of Solvent: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. Alcohols like methanol or ethanol are commonly used.[2] If solubility is an issue, consider solvent mixtures or alternative solvent systems.
-
pH of the Reaction Mixture: For syntheses involving intermediates that are sensitive to pH, controlling the acidity or basicity of the medium is important. For certain pathways, the reaction is carried out in an acidic medium using acids like hydrochloric acid or acetic acid.[1]
-
Work-up and Purification: Product loss during the work-up and purification steps can significantly impact the final yield. Ensure efficient extraction and minimize transfers. The purification of carboxylic acids can be achieved by recrystallization from appropriate solvents or by acid-base extraction.[1][3]
Q2: I am observing an unexpected side product in my reaction. What could it be and how can I minimize it?
The formation of side products is a common issue. The nature of the side product depends on the specific synthetic route. In the Hantzsch synthesis, potential side reactions include:
-
Formation of a Dimer of the Thioamide: This can occur if the thioamide self-condenses.
-
Hydrolysis of the α-haloketone: This can happen in the presence of water, especially at elevated temperatures.
-
Reaction of the α-haloketone with the Solvent: If a nucleophilic solvent like an alcohol is used, it might react with the α-haloketone.
To minimize side products:
-
Ensure your reactants are pure and dry.
-
Control the reaction temperature carefully.
-
Use an inert atmosphere (e.g., nitrogen or argon) if your reactants are sensitive to air or moisture.
Q3: What is the best method to purify crude this compound?
The purification of this compound typically involves the following steps:
-
Acid-Base Extraction: Since the product is a carboxylic acid, it can be separated from neutral and basic impurities by dissolving the crude product in an aqueous base (like sodium bicarbonate or sodium hydroxide) to form the water-soluble carboxylate salt. The aqueous layer is then washed with an organic solvent (e.g., diethyl ether) to remove impurities. Finally, the aqueous layer is acidified with a mineral acid (like HCl) to precipitate the purified carboxylic acid.[3] The pH for precipitation should be adjusted to a value that ensures minimum solubility, typically in the range of 1.5-2.5.[4]
-
Recrystallization: The precipitated acid can be further purified by recrystallization.[1] Common solvents for recrystallization of carboxylic acids include water, ethanol, or mixtures of solvents like THF/hexane or methanol/water.[1][3] The choice of solvent depends on the solubility of the specific thiazole derivative.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and its derivatives?
The Hantzsch thiazole synthesis is a widely used and generally high-yielding method for preparing thiazole rings.[2][5][6] This reaction involves the condensation of an α-haloketone with a thioamide.[5] For this compound esters, an α-halo-β-ketoester is typically used as the starting material.
Q2: How can I synthesize the necessary starting materials, such as the α-haloketone?
α-haloketones can be prepared by the α-monohalogenation of the corresponding ketone. For example, 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one can be obtained by the selective α-monobromination of dehydroacetic acid.[6] Similarly, ethyl 2-bromo-3-oxobutanoate can be synthesized from ethyl acetoacetate and N-bromosuccinimide (NBS).[7]
Q3: Are there alternative synthetic methods for this compound?
Yes, other methods exist. One such method involves a halogen-metal exchange reaction. For example, 5-bromothiazole can be converted to this compound via the corresponding thiazolyllithium compound.[8] Another approach involves the reaction of an amidine-isothiocyanate adduct with chloroacetic ester to yield the thiazole-5-carboxylic ester.[9]
Q4: What are some typical yields I can expect for the synthesis of this compound derivatives?
Yields can vary significantly depending on the specific substrates and reaction conditions. However, the Hantzsch synthesis is known for being high yielding.[2] Some reported yields for related thiazole syntheses are in the range of 79-90%.[6] A multi-kilogram scale synthesis of a triarylthiazole intermediate via a Hantzsch reaction was reported to be high yielding.[10] A one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates has been reported with good yields.[7]
Data Presentation
Table 1: Comparison of Different Synthetic Approaches for Thiazole Derivatives
| Synthetic Method | Starting Materials | Key Reagents/Conditions | Reported Yield | Reference |
| Hantzsch Synthesis | α-haloketone, Thioamide | Alcohol solvent, Heat | Generally high | [2] |
| Hantzsch Synthesis (One-pot) | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes | Silica supported tungstosilisic acid, Ultrasonic irradiation | 79-90% | [6] |
| Halogen-Metal Exchange | 5-Bromothiazole | n-Butyllithium, CO2 | Not specified | [8] |
| From Amidine-Isothiocyanate Adduct | Amidine-isothiocyanate adduct | Chloroacetic ester | Not specified | [9] |
| One-pot from Ethyl Acetoacetate | Ethyl acetoacetate, N-bromosuccinimide, Thiourea | Water/THF solvent | Good yields | [7] |
Experimental Protocols
Protocol 1: General Hantzsch Synthesis of a 2-Amino-4-phenylthiazole
This protocol is adapted from a general procedure for the Hantzsch thiazole synthesis and can be modified for the synthesis of this compound derivatives by using the appropriate α-haloketone.
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a stir bar.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.
-
Filter the mixture through a Buchner funnel.
-
Wash the filter cake with water.
-
Spread the collected solid on a tared watch glass and allow it to air dry to obtain the product.[2]
Protocol 2: Purification of a Carboxylic Acid by Acid-Base Extraction
This is a general procedure for the purification of a solid carboxylic acid.
-
Dissolve the crude carboxylic acid in an aqueous solution of sodium hydroxide or sodium bicarbonate.
-
Extract the aqueous solution with an organic solvent like diethyl ether to remove any neutral or basic impurities.
-
Separate the aqueous layer and cool it in an ice bath.
-
Acidify the aqueous solution with a dilute mineral acid (e.g., HCl) until the carboxylic acid precipitates completely. The final pH should be well below the pKa of the acid.[3]
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water to remove any remaining salts.
-
Dry the purified carboxylic acid. The product can be further purified by recrystallization if necessary.[3]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 5. synarchive.com [synarchive.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
Thiazole Ring Formation: A Technical Support Center for Common Synthesis Issues
Welcome to the Technical Support Center for thiazole ring formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of thiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the thiazole ring?
A1: The three most common and well-established methods for thiazole ring synthesis are the Hantzsch thiazole synthesis, the Cook-Heilbron synthesis, and the Gabriel synthesis.
-
Hantzsch Thiazole Synthesis: This is the most widely used method and involves the reaction of an α-haloketone with a thioamide. It is versatile for producing a wide range of substituted thiazoles.[1][2][3][4][5]
-
Cook-Heilbron Synthesis: This method is particularly useful for the synthesis of 5-aminothiazoles. It involves the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or related reagents.[6][7][8]
-
Gabriel Synthesis: This method is used to synthesize 2,5-disubstituted thiazoles by reacting an acylamino-ketone with phosphorus pentasulfide.[9]
Q2: I am getting a very low yield in my Hantzsch thiazole synthesis. What are the potential causes?
A2: Low yields in the Hantzsch synthesis can be attributed to several factors:
-
Incomplete Reaction: The reaction time may be too short or the temperature too low. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.
-
Poor Quality of Starting Materials: Impurities in the α-haloketone or thioamide can interfere with the reaction.
-
Incorrect Stoichiometry: An improper ratio of reactants can limit the yield. A slight excess of the thioamide is often recommended.
-
Side Reactions: The formation of byproducts, such as isomers or bis-thiazoles, can consume starting materials and reduce the yield of the desired product.
-
Instability of Reactants: Some thioamides, like thiobenzamide, can be unstable in acidic conditions, leading to lower yields.[5]
Q3: I am observing multiple spots on my TLC, suggesting the formation of side products. What are the common side reactions in Hantzsch synthesis?
A3: The most common side reactions in the Hantzsch synthesis include:
-
Isomer Formation: Under acidic conditions, the reaction of an N-monosubstituted thiourea with an α-haloketone can lead to a mixture of the expected 2-(substituted-amino)thiazole and the isomeric 3-substituted-2-iminothiazolidine.[10]
-
Bis-thiazole Formation: This can occur through various mechanisms, including the reaction of a pre-formed thiazole with remaining starting materials.
Q4: How can I improve the yield and reduce the reaction time of my thiazole synthesis?
A4: To improve yields and shorten reaction times, consider the following:
-
Optimization of Reaction Conditions: Systematically vary the temperature, solvent, and reaction time.
-
Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating.[11][12][13][14]
-
Use of Catalysts: While many Hantzsch syntheses are performed without a catalyst, certain catalysts can enhance the reaction rate and yield.
Troubleshooting Guides
This section provides a more in-depth look at specific problems and their solutions.
Problem 1: Low to No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction by TLC. Incrementally increase the reaction time or temperature. Consider switching to a higher boiling point solvent. Microwave-assisted synthesis can also be explored to drive the reaction to completion.[12][13] |
| Degradation of Reactants or Product | If you suspect thermal degradation, try running the reaction at a lower temperature for a longer period. Ensure the purity of your starting materials, as impurities can catalyze decomposition. |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the thioamide to ensure the complete conversion of the α-haloketone. |
| Poor Quality of Starting Materials | Purify starting materials before use. For example, α-haloketones can often be purified by distillation or recrystallization. |
Problem 2: Formation of Multiple Products (Side Reactions)
| Potential Cause | Recommended Solution |
| Isomer Formation (e.g., 2-imino-2,3-dihydrothiazole) | This is often promoted by acidic conditions.[10] If possible, run the reaction under neutral or slightly basic conditions. The choice of solvent can also influence the product ratio. |
| Formation of Bis-thiazole | This can sometimes be suppressed by using a higher dilution or by slowly adding one of the reactants to the reaction mixture. |
| Unidentified Side Products | Isolate the major side products and characterize them to understand the side reaction pathway. This will help in optimizing the reaction conditions to minimize their formation. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Product is an oil or does not crystallize | Try to purify by column chromatography. A systematic approach to selecting the eluent system using TLC is recommended. Common solvent systems for thiazole derivatives include mixtures of hexanes and ethyl acetate.[15] |
| Co-elution of product and impurities during column chromatography | Try a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system. Gradient elution may also improve separation. |
| Low recovery after recrystallization | Ensure the correct solvent is chosen for recrystallization (high solubility at high temperature, low solubility at low temperature). Use a minimum amount of hot solvent to dissolve the product. Cool the solution slowly to promote the formation of pure crystals. |
Data Presentation: Comparison of Synthesis Methods
Table 1: Hantzsch Thiazole Synthesis - Conventional vs. Microwave-Assisted
| Product | Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Amino-4-phenylthiazole | Conventional | Methanol | Reflux | 30 min | 99 (crude) | [1] |
| Substituted 2-aminothiazoles | Conventional | Ethanol | Reflux | 8-10 h | 60-75 | |
| Substituted 2-aminothiazoles | Microwave | Ethanol | 110 | 10 min | 92 | [14] |
| Imidazo[2,1-b]thiazole derivatives | Conventional | Methanol | 90 | 8 h | 70-85 | [12] |
| Imidazo[2,1-b]thiazole derivatives | Microwave | Methanol | 90 | 30 min | 89-95 | [12] |
| Benzimidazole derivatives | Conventional | - | - | 2-8 h | 50-70 | [13] |
| Benzimidazole derivatives | Microwave | - | 100 | 3-10 min | 70-85 | [13] |
Experimental Protocols
Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate solution
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a stir bar.
-
Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.[1]
-
Remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 5% sodium carbonate solution and swirl to mix.
-
Collect the precipitated solid by vacuum filtration through a Buchner funnel.
-
Wash the solid with water and allow it to air dry.[1]
Protocol 2: Cook-Heilbron Synthesis of a 5-Aminothiazole Derivative
General Procedure: This synthesis is typically carried out under mild conditions at room temperature.[6]
-
Dissolve the α-aminonitrile in a suitable solvent.
-
Add an equimolar amount of carbon disulfide (or other appropriate reagent like a dithioacid).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, the product can be isolated by removing the solvent under reduced pressure and further purified by recrystallization or column chromatography.
Protocol 3: Gabriel Synthesis of a 2,5-Disubstituted Thiazole
General Procedure:
-
Combine the acylamino-ketone and an equimolar amount of phosphorus pentasulfide in a reaction flask.
-
Heat the mixture, typically to around 170°C.
-
The reaction is often carried out without a solvent.
-
After the reaction is complete, the crude product is cooled and can be purified by distillation or recrystallization.
Mandatory Visualizations
Caption: A troubleshooting workflow for addressing common issues in thiazole ring formation.
Caption: Mechanism of isomer formation as a side reaction in the Hantzsch thiazole synthesis.
Caption: Logical relationships between thiazole synthesis methods, common issues, and improvement strategies.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. benchchem.com [benchchem.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. synarchive.com [synarchive.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 12. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimization of N-alkylation of Thiazoles
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to optimize the N-alkylation of thiazoles.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my N-alkylation reaction unexpectedly low?
Low yields can stem from several factors. Common causes include incomplete reaction, degradation of materials, incorrect stoichiometry, or poor quality of starting materials.[1] Ensure your reactants are pure, as impurities can interfere with the reaction.[1] The choice of base and solvent is critical; for instance, using a strong base that is not soluble in your reaction solvent can hinder the reaction.[2] Additionally, excessive heat can lead to the decomposition of reactants or the desired product.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent product degradation.[1][3]
Q2: I am observing a mixture of products. What are the common side reactions?
The most frequent issues are lack of regioselectivity and over-alkylation. For substituted thiazoles, particularly 2-aminothiazoles, alkylation can occur at two different nitrogen atoms: the endocyclic (ring) nitrogen and the exocyclic (amino) nitrogen, leading to a mixture of isomers. This is due to the existence of amino and imino tautomeric forms. Another common side reaction is over-alkylation, where the desired mono-alkylated product reacts further with the alkylating agent to form di- or poly-alkylated species.
Q3: How can I control the regioselectivity of N-alkylation, especially for 2-aminothiazoles?
Controlling regioselectivity is essential for a successful synthesis. Several strategies can be employed:
-
Use of a Strong Base: The presence of a strong base, such as lithium amide, has been shown to favor the formation of the desired exocyclic N-alkylated product.
-
Reductive Amination: This alternative pathway offers high selectivity for the exocyclic amine. It involves reacting the 2-aminothiazole with an aldehyde to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride (NaBH₄).
-
Mitsunobu Reaction: Using alcohols as alkylating agents under Mitsunobu conditions can also be an effective method for selective N-alkylation, though it may introduce challenges with reagent and byproduct removal.[4]
Q4: How can I prevent the formation of di-alkylated or other over-alkylation byproducts?
Preventing over-alkylation is primarily managed by controlling the reaction conditions:
-
Control Stoichiometry: Use a 1:1 ratio or a slight excess of the thiazole relative to the alkylating agent to minimize the chance of the product reacting a second time.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture maintains its low concentration, which disfavors the second alkylation step.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of the second alkylation more significantly than the first, improving selectivity for the mono-alkylated product.
Q5: My reaction is sluggish and does not go to completion. What can I do to improve the conversion rate?
If the reaction stalls, several adjustments can be made:
-
Increase Temperature: Gently heating the reaction mixture to reflux can increase the reaction rate, but this should be monitored carefully to avoid degradation.[3]
-
Solvent Choice: Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are often effective for N-alkylation as they can help dissolve reactants and bases.[4][5] However, greener alternatives like butanol should be considered, and care should be taken with DMSO at high temperatures.[4]
-
Use a Catalyst: Adding a catalytic amount of potassium iodide (KI) can accelerate reactions involving alkyl bromides or chlorides. This is due to the in situ formation of a more reactive alkyl iodide via the Finkelstein reaction.[2]
-
Microwave Synthesis: A microwave reactor can sometimes drive difficult reactions to completion by providing rapid and efficient heating.[1][2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Incomplete reaction (time too short, temp too low).[1] 2. Degradation of reactants or product from excessive heat.[1] 3. Poor solubility of the base (e.g., K₂CO₃ in acetone).[2] 4. Inactive alkylating agent. | 1. Monitor reaction by TLC; incrementally increase time or temperature.[1] 2. Optimize temperature, starting lower and increasing gradually.[1] 3. Switch to a more suitable solvent (e.g., ACN, DMF) or a more soluble base (e.g., Cesium Carbonate).[2][5] 4. Add catalytic KI to convert alkyl chlorides/bromides to more reactive iodides.[2] |
| Mixture of Products (Poor Regioselectivity) | 1. For 2-aminothiazoles, alkylation occurs at both endocyclic and exocyclic nitrogens due to tautomerism. 2. Reaction conditions favor a mixture of isomers. | 1. Use a strong base to favor exocyclic alkylation. 2. Employ an alternative synthetic route with higher selectivity, such as reductive amination. 3. Consider a Mitsunobu reaction if using an alcohol as the alkylating agent. |
| Formation of Di- or Poly-alkylated Products | Over-alkylation of the desired mono-alkylated product. | 1. Use a 1:1 stoichiometry or a slight excess of the thiazole. 2. Add the alkylating agent slowly to the reaction mixture. 3. Conduct the reaction at a lower temperature. |
| Reaction Stalls / Incomplete Conversion | 1. Insufficient reactivity of the alkylating agent. 2. Poor choice of base or solvent.[5] 3. Reversible reaction or deactivation of catalyst/reagents. | 1. Use a more reactive alkylating agent (e.g., iodide > bromide > chloride). Consider adding catalytic KI.[2] 2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaH) and solvents (e.g., Acetone, ACN, DMF).[5] 3. Consider using a microwave reactor to increase reaction rate and drive to completion.[2] |
Data Summary: Optimizing Reaction Conditions
Table 1: Common Solvents for N-Alkylation of Thiazoles
| Solvent | Type | Typical Temperature | Notes |
| Acetone | Polar Aprotic | Room Temp to Reflux | Good starting point; solubility of inorganic bases like K₂CO₃ can be limited.[2][3][5] |
| Acetonitrile (ACN) | Polar Aprotic | Room Temp to Reflux | Often provides better solubility for reactants and bases than acetone.[3][5] A preferred "greener" alternative to DMF/NMP.[4] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Room Temp to 160°C | Excellent solvent for challenging reactions due to its high boiling point and solvating power, but it is difficult to remove and has safety concerns.[2][4][5] |
| 1,2-Dimethoxyethane (DME) | Polar Aprotic | Room Temp to Reflux | Can be effective, especially when used with catalytic potassium iodide.[6] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Elevated Temp | Should be used with caution at high temperatures in the presence of bases/electrophiles due to potential side reactions.[4][7] |
Table 2: Common Bases for N-Alkylation of Thiazoles
| Base | Strength | Typical Use Cases | Notes |
| Potassium Carbonate (K₂CO₃) | Moderate | General purpose, used with alkyl halides. | A common and cost-effective choice. Its solubility can be a limiting factor in some solvents like acetone.[2][3][5] |
| Cesium Carbonate (Cs₂CO₃) | Moderate | When higher reactivity or solubility is needed. | More soluble in organic solvents than K₂CO₃, which can speed up the reaction.[5][8] |
| Sodium Hydride (NaH) | Strong | For deprotonating less acidic N-H bonds. | A powerful, non-nucleophilic base. Requires anhydrous conditions. |
| Triethylamine (Et₃N) | Weak (Organic) | Used as an acid scavenger. | Often used to neutralize acids (e.g., HBr) formed during the reaction. |
Experimental Protocols
Protocol 1: General Procedure for N-alkylation of a Thiazole using an Alkyl Halide
This protocol describes a general method for the N-alkylation of a thiazole ring.
Materials:
-
Thiazole derivative (1.0 eq)
-
Alkyl halide (e.g., alkyl bromide or iodide) (1.0 - 1.2 eq)
-
Base (e.g., K₂CO₃) (1.5 eq)
-
Solvent (e.g., Anhydrous Acetonitrile)
-
Optional: Potassium Iodide (KI) (0.1 eq)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the thiazole derivative (1.0 eq) in anhydrous acetonitrile.
-
Add the base (e.g., K₂CO₃, 1.5 eq) and, if using an alkyl chloride or bromide, catalytic potassium iodide (0.1 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide (1.0 - 1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux if the reaction is sluggish.[3]
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).[3]
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).[3]
Protocol 2: Selective N-alkylation of 2-Aminothiazole via Reductive Amination
This procedure describes the synthesis of an N-alkylated-2-aminothiazole from an aldehyde.
Materials:
-
2-Aminothiazole (1.0 eq)
-
Aldehyde (1.0 eq)
-
Sodium Borohydride (NaBH₄) (1.6 eq)
-
Absolute Methanol (MeOH)
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
Imine Formation: To a stirred solution of 2-aminothiazole (1.0 eq) in absolute methanol, add anhydrous sodium sulfate (2.0 eq) and the aldehyde (1.0 eq).
-
Stir the mixture at room temperature for 16 hours to form the imine intermediate.
-
Reduction: Cool the mixture to 0 °C in an ice bath.
-
Add sodium borohydride (1.6 eq) in small portions, ensuring the temperature remains low.
-
Stir the reaction for at least 4 hours at 0 °C to room temperature, monitoring the reduction by TLC.
-
Workup: Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the pure N-alkylated-2-aminothiazole.
Visualizations
Caption: A workflow for troubleshooting common issues in N-alkylation reactions.
Caption: Tautomerism in 2-aminothiazole leads to two possible alkylation sites.
Caption: A logical flowchart for optimizing N-alkylation reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Technical Support Center: Synthesis of 2-Substituted Thiazole-5-carboxylates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-substituted thiazole-5-carboxylates. The content is structured to address specific issues that may be encountered during experimentation, with a focus on the widely used Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-substituted thiazole-5-carboxylates?
A1: The most common and versatile method is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-halo-β-ketoester with a thioamide or thiourea.[1][2] The process is known for its reliability and broad substrate scope, generally providing good to excellent yields.[3]
Q2: What are the primary side reactions to be aware of during the Hantzsch synthesis of 2-substituted thiazole-5-carboxylates?
A2: The main side reactions include:
-
Isomer Formation: Under acidic conditions, the reaction can yield a mixture of the desired 2-substituted amino-thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[4]
-
1,2,4-Thiadiazole Formation: Thioamides can undergo oxidative dimerization to form 3,5-disubstituted-1,2,4-thiadiazoles as byproducts.[5][6]
-
Low Yields and Incomplete Reactions: These issues can arise from suboptimal reaction conditions, such as incorrect temperature, solvent, or reaction time, as well as from the use of impure starting materials.[7][8]
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product and any byproducts.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of 2-substituted thiazole-5-carboxylates.
Problem 1: Low to No Product Yield
Symptoms:
-
TLC analysis shows a significant amount of unreacted starting materials.
-
After workup, the isolated product mass is much lower than the theoretical yield.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Optimize Reaction Time and Temperature: The Hantzsch synthesis often requires heating. If the reaction is sluggish at room temperature, incrementally increase the temperature and monitor the progress by TLC. Extend the reaction time if necessary. Microwave-assisted synthesis can also be explored to reduce reaction times and potentially increase yields.[3] |
| Incorrect Stoichiometry | Adjust Reagent Ratio: A slight excess (1.1-1.2 equivalents) of the thioamide can help drive the reaction to completion.[9] |
| Poor Quality of Starting Materials | Purify Reactants: Ensure the α-halo-β-ketoester and thioamide are pure. Impurities can interfere with the reaction.[7] α-halo-β-ketoesters can be particularly unstable and may need to be freshly prepared or purified before use. |
| Inappropriate Solvent | Solvent Screening: Polar protic solvents like ethanol are commonly used. However, the optimal solvent can be substrate-dependent. Consider screening other solvents like methanol, 1-butanol, or a mixture of ethanol/water to improve yield.[10] |
Problem 2: Formation of Multiple Products (Side Reactions)
Symptoms:
-
TLC plate shows multiple spots in addition to the starting materials and the desired product.
-
NMR spectrum of the crude product indicates the presence of unexpected signals.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Formation of 2-imino-2,3-dihydrothiazole Isomer | Control pH: This side reaction is favored under acidic conditions.[4] Running the reaction under neutral or slightly basic conditions can minimize the formation of this isomer. If acidic conditions are necessary for other reasons, careful monitoring and purification by chromatography may be required. |
| Formation of 1,2,4-Thiadiazole | Optimize Reaction Conditions: This byproduct arises from the oxidative dimerization of the thioamide.[5][6] Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The choice of oxidizing agent, if any, is critical in syntheses where it is required.[11] |
| Contamination of Starting Materials | Purify Starting Materials: Impurities in the starting materials can lead to a variety of side products. Recrystallization or column chromatography of the reactants before starting the synthesis can significantly improve the reaction's selectivity.[7] |
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes the effect of different solvents on the yield of a Hantzsch thiazole synthesis.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Water | Reflux | 3.5 | 79 | [10] |
| 2 | Ethanol | Reflux | 3.5 | 83 | [10] |
| 3 | Methanol | Reflux | 3.5 | 80 | [10] |
| 4 | 1-Butanol | Reflux | 3.5 | 85 | [10] |
| 5 | 2-Propanol | Reflux | 3.5 | 84 | [10] |
| 6 | Ethanol/Water (1:1) | Reflux | 2.5 | 87 | [10] |
Note: Yields are specific to the model reaction in the cited literature and may vary depending on the substrates used.
Experimental Protocols
General Protocol for Hantzsch Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Ethyl 2-chloroacetoacetate
-
Thiourea
-
Ethanol
-
Sodium Carbonate Solution (5%)
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 equivalent) in ethanol.
-
Add ethyl 2-chloroacetoacetate (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous sodium carbonate solution to neutralize the acid formed and precipitate the product.[12]
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified ethyl 2-amino-4-methylthiazole-5-carboxylate.[13]
Protocol for Minimizing 1,2,4-Thiadiazole Formation
This protocol focuses on the oxidative dimerization of thioamides, a common side reaction.
Materials:
-
Thioamide
-
Dichloromethane (dry)
-
Tetra(n-butyl)ammonium peroxydisulfate (TBAP)
Procedure:
-
In a round-bottom flask under an argon atmosphere, dissolve the thioamide (1.0 mmol) in dry dichloromethane (10 mL).
-
Add TBAP (1.2 equivalents).
-
Heat the reaction mixture at 40 °C and monitor by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel to isolate the 1,2,4-thiadiazole.[5] Note: This protocol is for the synthesis of the side product itself to understand its formation. To minimize it in the main reaction, avoid oxidizing conditions.
Visualizations
Reaction Pathways and Troubleshooting Logic
Caption: Hantzsch synthesis pathway and common side reactions.
Caption: Troubleshooting workflow for thiazole synthesis.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Thiazole-5-carboxylic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude Thiazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities in crude this compound typically arise from unreacted starting materials, byproducts of the synthetic route, or degradation of the product. These can include:
-
Unreacted Precursors: Depending on the synthesis, this could be starting materials like 2-bromothiazole or 5-bromothiazole.
-
Ester Intermediates: If the synthesis involves the hydrolysis of an ester (e.g., ethyl thiazole-5-carboxylate), incomplete hydrolysis can leave residual ester in the crude product.
-
Amide Impurities: In synthetic routes involving amide intermediates, these may persist in the final product.
-
Decarboxylation Product: this compound can be susceptible to decarboxylation at elevated temperatures, leading to the formation of thiazole as an impurity.
-
Ring-Opened Byproducts: Under harsh acidic or basic conditions, the thiazole ring may be susceptible to hydrolysis.[1]
-
Photo-degradation Products: Exposure to light can cause degradation of some thiazole-containing compounds.[2]
Q2: My crude product is a dark, oily substance. How can I best approach its purification?
A2: An oily or dark-colored crude product suggests the presence of significant impurities. A multi-step purification strategy is often most effective:
-
Acid-Base Extraction: This is a powerful first step to separate the acidic product from neutral and basic impurities. Dissolve the crude material in an organic solvent and extract with an aqueous base to move the carboxylate salt into the aqueous layer. This can then be acidified to precipitate the purified acid.
-
Recrystallization: If the product is solid after extraction, recrystallization from a suitable solvent system (e.g., ethanol/water) can remove closely related impurities.
-
Column Chromatography: If recrystallization is ineffective or the product remains an oil, silica gel or reversed-phase column chromatography can be employed.
Q3: I am having trouble getting my this compound to crystallize. What can I do?
A3: Difficulty in crystallization can be due to residual solvent, the presence of impurities that inhibit crystal lattice formation, or the inherent properties of the molecule. Try the following:
-
Solvent Screening: Experiment with a variety of solvent systems. Good single solvents for carboxylic acids are often alcohols or water.[3] Mixed solvent systems like ethanol/water or ethyl acetate/hexanes can also be effective.
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the supersaturated solution to induce crystallization.
-
Slow Cooling: Allow the saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath. Rapid cooling can lead to oiling out or the formation of very small, impure crystals.[4][5]
Troubleshooting Guides
Problem 1: Low Recovery After Recrystallization
| Possible Cause | Troubleshooting Steps |
| Too much solvent was used. | Add the solvent in small portions to the boiling crude material until it just dissolves to ensure a saturated solution.[6] If too much solvent has been added, carefully evaporate some of it to re-saturate the solution. |
| The compound is highly soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to minimize solubility and maximize crystal formation.[4][5] Consider a different solvent or a mixed-solvent system where the compound has lower solubility at cold temperatures. |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and filter flask. Dilute the hot solution with a small amount of additional hot solvent before filtration to prevent crystallization in the funnel.[5][7] |
Problem 2: Streaking/Tailing on Silica Gel TLC/Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Strong interaction of the carboxylic acid with the acidic silica gel. | Add a small amount (0.5-1%) of a volatile acid like acetic acid or formic acid to the eluent. This helps to keep the carboxylic acid in its protonated, less polar form and reduces interactions with the stationary phase. |
| The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of methanol in a dichloromethane/methanol system. |
| Sample overload. | Ensure you are not spotting too much material on the TLC plate or loading too much crude product onto the column. |
Problem 3: Product Degradation During Purification
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of the thiazole ring under harsh acidic or basic conditions. | Use mild acids (e.g., dilute citric acid) and bases (e.g., sodium bicarbonate) for pH adjustments during extractions. Avoid prolonged exposure to strong acids or bases. |
| Decarboxylation at high temperatures. | Avoid excessive heat during recrystallization and when evaporating solvents. Use a rotary evaporator with a water bath at a moderate temperature. |
| Photo-degradation. | Protect the compound from direct light, especially if it is a substituted arylthiazole derivative.[2] Use amber vials for storage and cover flasks with aluminum foil during purification. |
Data Presentation
Table 1: Solubility of this compound (Qualitative)
| Solvent | Solubility at Room Temperature | Solubility at Boiling | Notes |
| Water | Sparingly Soluble | Soluble | A good solvent for recrystallization, especially when paired with an alcohol.[3] |
| Ethanol | Soluble | Very Soluble | Often used for recrystallization, sometimes in combination with water.[3] |
| Methanol | Soluble | Very Soluble | Similar to ethanol. |
| Ethyl Acetate | Sparingly Soluble | Soluble | Can be used for recrystallization and is a common solvent for extraction and chromatography. |
| Dichloromethane | Sparingly Soluble | Moderately Soluble | Useful for chromatography. |
| Hexanes | Insoluble | Insoluble | Can be used as an anti-solvent in mixed-solvent recrystallization. |
| Aqueous NaOH (1M) | Soluble | Soluble | Soluble due to deprotonation to the carboxylate salt. |
| Aqueous HCl (1M) | Insoluble | Insoluble | Insoluble due to the protonated state of the carboxylic acid. |
Table 2: Typical Purity and Yield for Purification Methods
| Purification Method | Typical Purity (HPLC) | Typical Yield |
| Acid-Base Extraction | 85-95% | 70-90% |
| Recrystallization (single step) | >98% | 60-85% |
| Silica Gel Chromatography | >99% | 50-80% |
Note: These are estimated values and can vary significantly based on the nature and quantity of impurities in the crude material.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate (approx. 10-20 mL per gram of crude material).
-
Basification: Transfer the organic solution to a separatory funnel and extract with a 1M aqueous solution of sodium bicarbonate. Collect the aqueous layer. Repeat the extraction of the organic layer 2-3 times with fresh sodium bicarbonate solution.
-
Washing: Combine the aqueous extracts and wash with a small portion of fresh ethyl acetate to remove any residual neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add 1M hydrochloric acid with stirring until the pH is approximately 2. A precipitate of the purified this compound should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold water and then dry under vacuum to a constant weight.
Protocol 2: Purification by Recrystallization from Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of hot ethanol to dissolve the solid completely.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy.
-
Re-dissolution: Add a few drops of hot ethanol to make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of a cold ethanol/water mixture and then dry under vacuum.
Protocol 3: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel by dissolving the compound in a minimal amount of a polar solvent (like methanol), adding the silica gel, and then removing the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel using a slurry of the chosen eluent (e.g., a mixture of hexanes and ethyl acetate with 1% acetic acid).
-
Loading: Carefully load the dried silica-adsorbed crude product onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased if necessary to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
References
- 1. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Overcoming Low Solubility of Thiazole-5-carboxylic Acid in Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low solubility of Thiazole-5-carboxylic acid in their experiments.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my reaction solvent. What are the common solvents for this compound?
Qualitative Solubility of this compound
| Solvent Class | Examples | Expected Solubility | Notes |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Higher | Often used for amide coupling reactions involving carboxylic acids.[1] |
| Polar Protic | Water, Methanol, Ethanol | Moderate to Low | Solubility in water can be increased by adjusting the pH to form a salt. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Low | May be used as a co-solvent. |
| Halogenated | Dichloromethane (DCM), Chloroform | Very Low | Generally not suitable as a primary solvent. |
| Nonpolar | Hexanes, Toluene | Insoluble | Not recommended for use as a primary solvent. |
Q2: My amide coupling reaction with this compound is giving a low yield, and I suspect solubility is the issue. What can I do?
A2: Low solubility of this compound is a common reason for poor yields in amide coupling reactions. When the starting material does not fully dissolve, the reaction kinetics are slowed, and side reactions can occur. Here are several strategies to overcome this:
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Solvent Selection and Co-solvents: Switch to a more polar aprotic solvent like DMF or DMSO, which are known to be effective for amide coupling reactions.[1] If the solubility is still limited, the use of co-solvents can be beneficial.
-
Salt Formation: Convert the carboxylic acid to a more soluble salt form. This is a widely used technique to enhance the solubility and dissolution rates of acidic and basic drugs.[2][3]
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Esterification: Convert the carboxylic acid to its corresponding ester. Esters are generally more soluble in organic solvents and can be reacted with amines to form amides, although this is a two-step process.
-
Use of Coupling Agents: While you may already be using a coupling agent, ensuring its compatibility with your solvent system and reaction conditions is crucial. Reagents like HATU are often used in DMF.[1][4]
Troubleshooting Guides
Guide 1: Improving Solubility for Amide Coupling Reactions
This guide provides a step-by-step approach to troubleshoot and optimize amide coupling reactions involving this compound where low solubility is a suspected problem.
Troubleshooting Workflow for Amide Coupling
Caption: Troubleshooting workflow for low-yield amide coupling reactions.
Experimental Protocols
Protocol 1: In Situ Salt Formation for Improved Solubility in Amide Coupling
This protocol describes the formation of a soluble salt of this compound in situ to improve its concentration in the reaction mixture, followed by amide bond formation.
Materials:
-
This compound
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Amine of interest
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
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Anhydrous Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent).
-
Add anhydrous DMF to the flask.
-
Add a non-nucleophilic base such as DIPEA (2-3 equivalents) to the suspension. Stir the mixture at room temperature. The formation of the ammonium salt should lead to a more homogeneous solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add HATU (1.1 to 1.5 equivalents) to the reaction mixture and stir for 15-30 minutes at 0 °C to allow for the activation of the carboxylic acid.
-
Add the amine (1 to 1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
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Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Esterification of this compound to an Ethyl Ester
This protocol details the conversion of this compound to its ethyl ester, which is generally more soluble in common organic solvents and can be used in subsequent reactions.
Materials:
-
This compound
-
Ethanol (absolute)
-
Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., concentrated sulfuric acid)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate with reflux condenser
Procedure:
-
Suspend this compound (1 equivalent) in an excess of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride (1.2 to 1.5 equivalents) dropwise to the stirred suspension. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.
-
Maintain the reflux for 4-8 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl thiazole-5-carboxylate.
-
Purify the product by column chromatography or distillation if necessary.
Workflow for Esterification as a Solubility Enhancement Strategy
Caption: Workflow for using esterification to improve solubility.
References
Preventing decarboxylation of Thiazole-5-carboxylic acid during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiazole-5-carboxylic acid. Our goal is to help you mitigate common issues, particularly decarboxylation, during your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing low yield, and I suspect decarboxylation. What are the primary causes?
A1: Decarboxylation of this compound is a common side reaction, particularly under harsh conditions. The primary triggers for decarboxylation are:
-
Elevated Temperatures: Heating the reaction mixture significantly increases the rate of decarboxylation. For many heterocyclic carboxylic acids, temperatures between 85-150 °C can induce decarboxylation.
-
Strong Bases: The presence of strong inorganic or organic bases can facilitate decarboxylation by deprotonating the carboxylic acid and stabilizing the transition state of the reaction.
-
Acidic Conditions (pH): The rate of decarboxylation of substituted thiazole-5-carboxylic acids has been shown to be dependent on the proton activity (pH) of the reaction medium.[1]
Q2: How can I prevent or minimize decarboxylation during an amide coupling reaction with this compound?
A2: There are two main strategies to prevent decarboxylation during amide coupling:
-
Use Mild Coupling Reagents: Avoid converting the carboxylic acid to a highly reactive intermediate like an acyl chloride, which often requires harsh conditions. Instead, use mild coupling reagents that allow for direct reaction with the amine under gentle conditions.
-
Protect the Carboxylic Acid Group: Convert the carboxylic acid to a more stable ester derivative (e.g., ethyl ester) before performing the amide coupling. The ester is less prone to decarboxylation and can be readily converted to the desired amide.
Q3: What are some recommended mild coupling reagents for this compound?
A3: Several modern coupling reagents are effective for amide bond formation with sensitive substrates. These include:
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Often used in combination with additives like HOBt (1-Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) to improve efficiency and reduce side reactions.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly effective coupling reagent, particularly for sterically hindered or electron-deficient amines and acids.
-
BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate): A potent coupling reagent, though caution is advised as it produces the carcinogenic byproduct HMPA (hexamethylphosphoramide).
Q4: Is there a significant difference in using organic versus inorganic bases in my reaction?
A4: Yes, the choice of base can influence the extent of decarboxylation. While specific comparative studies on this compound are limited, general principles suggest:
-
Inorganic bases (e.g., potassium carbonate, sodium bicarbonate) are generally less soluble in organic solvents and can be more challenging to control in homogeneous reactions. Their higher basicity can also promote decarboxylation.
-
Organic bases (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)) are typically milder and more soluble in common organic solvents, offering better control over the reaction conditions. For sensitive substrates, sterically hindered non-nucleophilic bases like DIPEA are often preferred.
Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling Attributed to Decarboxylation
This guide provides a systematic approach to troubleshoot and optimize your amide coupling reactions to minimize decarboxylation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low amide yield.
Data Presentation: Impact of Protection Strategy
Protecting the carboxylic acid as an ethyl ester can significantly improve the yield of the subsequent amide coupling reaction by preventing decarboxylation.
| Strategy | Reactant | Coupling Conditions | Typical Yield |
| Direct Coupling | This compound | EDC, HOBt, DMAP, 23-60 °C | 58-61% |
| Protection Strategy | Ethyl thiazole-5-carboxylate | Amine, elevated temperature/catalyst | >80% (estimated) |
Note: The yield for the protection strategy is an estimation based on typical yields for amide formation from esters and the avoidance of decarboxylation.
Experimental Protocols
Protocol 1: Esterification of this compound (Protective Step)
This protocol describes the conversion of this compound to its ethyl ester to prevent decarboxylation in subsequent reactions.
Workflow:
Caption: Workflow for the esterification of this compound.
Methodology:
-
Dissolution: Dissolve this compound (1 equivalent) in an excess of absolute ethanol.
-
Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the pure ethyl thiazole-5-carboxylate.
Protocol 2: Amide Coupling using HATU (Mild Conditions)
This protocol details a mild amide coupling procedure for this compound using HATU as the coupling agent to minimize decarboxylation.
Workflow:
Caption: Workflow for amide coupling using HATU.
Methodology:
-
Reagent Preparation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent), HATU (1.1 equivalents), and a non-nucleophilic organic base such as DIPEA (2 equivalents) in an anhydrous aprotic solvent like DMF.
-
Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.
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Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Reaction: Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield the desired amide.
By following these guidelines and protocols, researchers can significantly improve the outcomes of their reactions involving the sensitive this compound, leading to higher yields and purer products.
References
Technical Support Center: Scaling Up the Synthesis of 2-Amino-N-Aryl-Thiazole-5-Carboxamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-amino-N-aryl-thiazole-5-carboxamide, with a focus on scaling up production.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial-scale synthesis routes for 2-amino-N-aryl-thiazole-5-carboxamides?
A1: Two primary strategies are prevalent for large-scale synthesis: the Hantzsch Thiazole Synthesis-based route and a multi-step synthesis starting from acrylamide precursors. The Hantzsch method is a classic approach involving the reaction of an α-halocarbonyl compound with a thiourea derivative.[1] The modern acrylamide-based method is often favored for its high efficiency and chemoselectivity.[1][2] The choice between these routes typically depends on factors like the cost and availability of starting materials, the desired purity of the final product, and the specific substitution pattern of the target molecule.[1]
Q2: How critical is the purity of reactants and solvents in achieving high yields?
A2: Reactant and solvent purity is crucial for obtaining high yields and a clean product profile.[3] Impurities present in the starting materials, such as the α-haloketone or thioamide, can lead to undesirable side reactions, which consume the reactants and complicate the purification process.[3] The presence of water can also be detrimental in some cases, making the use of anhydrous solvents advisable.[3]
Q3: What role does the choice of solvent play in the synthesis?
A3: The solvent is a critical parameter that can significantly influence the reaction rate and overall yield.[3] While a variety of solvents can be employed, the optimal choice is dependent on the specific substrates being used. For instance, in one-pot, three-component Hantzsch syntheses, solvents such as 1-butanol, 2-propanol, and water have demonstrated effectiveness under reflux conditions.[3] For certain microwave-assisted syntheses, methanol has been used successfully.[3] It is highly recommended to perform small-scale solvent screening to identify the best option for a particular reaction.[3]
Q4: What are the typical reaction temperatures and how do they affect the outcome?
A4: Reaction temperatures can vary considerably based on the chosen synthetic methodology. Conventional heating methods often necessitate refluxing for several hours.[3] In contrast, microwave-assisted synthesis can dramatically reduce reaction times to mere minutes and may be conducted at temperatures in the range of 90-130°C.[3]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of 2-amino-N-aryl-thiazole-5-carboxamides, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Incomplete reaction: The reaction time may be too short or the temperature too low.[4] 2. Degradation of reactants or product: Excessive heat can lead to decomposition.[4] 3. Incorrect stoichiometry: An improper ratio of reactants can limit the yield.[4] 4. Poor quality of starting materials: Impurities in the α-haloketone or thioamide can interfere with the reaction.[4] | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Incrementally increase the reaction time or temperature. Consider microwave-assisted synthesis for accelerated reaction times.[3][4] 2. Optimize the reaction temperature by starting lower and gradually increasing it.[4] 3. Use a slight excess (1.1-1.5 equivalents) of the thioamide to drive the conversion of the α-haloketone.[4] 4. Purify starting materials before use. For example, 1-bromo-2-heptanone can be purified by vacuum distillation.[4] |
| Formation of Multiple Products (Side Reactions) | 1. Isomer formation: Under acidic conditions, the Hantzsch synthesis can yield a mixture of the desired 2-aminothiazole and a 2-iminothiazolidine isomer.[4] 2. Formation of bis-thiazole: This can occur through the reaction of two molecules.[4] | 1. Carefully control the pH of the reaction mixture. 2. Adjust the stoichiometry and reaction conditions to favor the formation of the desired product. |
| Low Conversion of Starting Materials | 1. Suboptimal Temperature: The Hantzsch synthesis often requires heating to overcome the activation energy.[5] 2. Insufficient Reaction Time: The reaction may not have proceeded to completion. | 1. If conducting the reaction at room temperature, consider increasing the temperature. A systematic study of different temperatures can help identify the optimal condition.[5] 2. Extend the reaction time and monitor for the disappearance of starting materials by TLC. |
| Difficult Purification | 1. Presence of unreacted starting materials and byproducts. 2. Poor crystallization. | 1. Optimize the reaction to minimize impurities. 2. For purification, recrystallization is a common method.[1][6] Suitable solvent systems include mixtures of THF and hexane or methanol and water.[1][6] Cooling the solution to 0°C can induce crystallization.[1] |
Experimental Protocols
Protocol 1: Hantzsch-Type Synthesis from 2,3-Dichloroacryloyl Chloride
This protocol is adapted from an industrial process suitable for large-scale production.[1]
Step 1: Synthesis of the Amide Intermediate
-
In a suitable reactor, dissolve the substituted aniline in a water-immiscible organic solvent like toluene.
-
Add a base, such as an aqueous solution of sodium hydroxide.
-
Slowly add 2,3-dichloroacryloyl chloride to the biphasic mixture while maintaining the temperature between 10°C and 50°C.
-
After the addition is complete, the reaction mixture containing the intermediate is used directly in the next step.
Step 2: Cyclization with Thiourea
-
To the reaction mixture from Step 1, add an alcohol, such as methanol, and an aqueous solution of sodium hydrosulfide.
-
Heat the mixture to a temperature between 40°C and 70°C.
-
Add thiourea to the reaction mixture at around 50°C.[1]
-
Upon completion of the reaction, cool the mixture to 0°C to precipitate the product.[1]
-
Filter the suspension and wash the filter cake with water.[1]
Step 3: Purification
-
The crude product can be purified by recrystallization.[1]
-
Dissolve the crude material in a suitable solvent system, such as a mixture of THF and hexane or methanol and water, at an elevated temperature (e.g., 50°C).[1]
-
Cool the solution to 0°C to induce crystallization.[1]
-
Filter the purified product, wash with a cold solvent (e.g., hexane), and dry under nitrogen or in a vacuum oven.[1]
Protocol 2: Synthesis via β-Ethoxyacrylamide Intermediate
This protocol is based on a highly efficient method developed for the synthesis of the anti-cancer drug Dasatinib.[1][2]
Step 1: Synthesis of N-(2-chloro-6-methylphenyl) β-ethoxy acrylamide
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In a reaction vessel, dissolve 2-chloro-6-methylaniline in THF.
-
Add pyridine to act as a base.
-
Cool the mixture and slowly add β-ethoxy acryloyl chloride.
-
Allow the reaction to proceed at room temperature.
-
The product can be isolated by filtration after precipitation.
Step 2: α-Bromination and Cyclization
-
Suspend the N-(2-chloro-6-methylphenyl) β-ethoxy acrylamide in a mixture of dioxane and water.
-
Add N-bromosuccinimide (NBS) to the suspension to achieve a chemoselective α-bromination.[2]
-
Add thiourea to the reaction mixture and heat to induce ring closure, forming the desired 2-aminothiazole-5-carboxamide in high yield.[1][2]
Quantitative Data Summary
| Synthesis Method | Key Reactants | Solvent(s) | Temperature (°C) | Time | Yield (%) | Reference |
| Hantzsch-Type | 2,3-dichloroacryloyl chloride, substituted aniline, thiourea | Toluene, Methanol, Water | 40 - 70 | Several hours | ~67% (for an intermediate step) | [6] |
| β-Ethoxyacrylamide Intermediate | N-(2-chloro-6-methylphenyl) β-ethoxy acrylamide, NBS, thiourea | Dioxane, Water | Not specified | Not specified | 95% | [2] |
| Microwave-Assisted Hantzsch | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthiourea | Methanol | 90 | 30 min | 95% | [7] |
Visualizations
Experimental Workflows
Caption: Workflow for the Hantzsch-based synthesis of 2-amino-N-aryl-thiazole-5-carboxamides.
Caption: Workflow for the acrylamide precursor-based synthesis.
Signaling Pathway
2-Amino-N-aryl-thiazole-5-carboxamides are key components of multi-targeted kinase inhibitors like Dasatinib, which is effective in the treatment of chronic myelogenous leukemia (CML). Dasatinib binds to the active conformation of the Bcr-Abl kinase, a hallmark of CML, and also inhibits SRC-family kinases.
Caption: Inhibition of the Bcr-Abl signaling pathway by Dasatinib.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 7. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for the Hydrolysis of Thiazole-5-carboxylate Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the hydrolysis of thiazole-5-carboxylate esters. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the hydrolysis of thiazole-5-carboxylate esters?
A1: The most common methods for hydrolyzing thiazole-5-carboxylate esters are basic hydrolysis (saponification) and acid-catalyzed hydrolysis. Basic hydrolysis, typically using lithium hydroxide (LiOH) or sodium hydroxide (NaOH), is often preferred as it is generally an irreversible reaction, driving the equilibrium towards the formation of the carboxylate salt.[1][2] Acid-catalyzed hydrolysis, usually employing a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in the presence of excess water, is a reversible process.[1]
Q2: Why is LiOH often recommended for the saponification of thiazole-5-carboxylate esters?
A2: Lithium hydroxide (LiOH) is frequently recommended for the saponification of esters, including thiazole derivatives, particularly in mixed solvent systems like tetrahydrofuran (THF) and water. The lithium cation is believed to coordinate with the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon and thus accelerating the rate of hydroxide attack.[3] This can lead to higher yields and faster reaction times compared to other bases like NaOH or KOH under similar conditions.[3]
Q3: Can the thiazole ring be compromised during hydrolysis?
A3: The thiazole ring is a robust aromatic system; however, under harsh acidic or basic conditions and elevated temperatures, there is a potential for ring cleavage or other side reactions.[4] It is crucial to carefully control the reaction conditions, such as temperature and reaction time, to minimize the risk of degradation of the thiazole moiety. Monitoring the reaction progress closely by techniques like TLC or LC-MS is highly recommended.
Q4: What are common side reactions to watch out for during the hydrolysis of thiazole-5-carboxylate esters?
A4: A common side reaction, particularly when using alcoholic co-solvents (e.g., methanol, ethanol) in basic hydrolysis, is transesterification. This results in the formation of a different ester instead of the desired carboxylic acid. To avoid this, it is advisable to use non-alcoholic solvents like THF or dioxane. Incomplete hydrolysis is another common issue, which can often be addressed by optimizing the amount of base, reaction temperature, or time.
Q5: How can I effectively monitor the progress of my hydrolysis reaction?
A5: The progress of the hydrolysis can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). On a TLC plate, the starting ester will have a higher Rf value than the resulting carboxylic acid product, which is more polar and will typically remain closer to the baseline. LC-MS can be used to observe the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
Troubleshooting Guides
Problem 1: Incomplete or Slow Hydrolysis
| Possible Cause | Suggested Solution |
| Insufficient Base | Increase the molar equivalents of the base (LiOH or NaOH). Typically, 1.5 to 3 equivalents are used. |
| Low Reaction Temperature | Gradually increase the reaction temperature. For stubborn esters, gentle heating (e.g., 40-60 °C) may be necessary. Monitor for any degradation of the starting material or product. |
| Poor Solubility of Starting Material | Use a co-solvent like THF or dioxane to ensure the ester is fully dissolved in the reaction mixture. |
| Steric Hindrance | Sterically hindered esters may require longer reaction times and/or higher temperatures. Consider using LiOH, which can be more effective in these cases. |
Problem 2: Low Yield of Carboxylic Acid after Workup
| Possible Cause | Suggested Solution |
| Product is Water-Soluble | After acidification, if the carboxylic acid is small and polar, it may remain in the aqueous layer. Saturate the aqueous layer with NaCl before extraction to decrease the product's solubility. |
| Incomplete Acidification | Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate the carboxylate salt. Check the pH with pH paper. |
| Degradation of the Product | The thiazole ring or other functional groups may be sensitive to the workup conditions. Avoid using strong acids for extended periods or at high temperatures. Perform extractions quickly and at a low temperature. |
| Emulsion Formation during Extraction | Add a small amount of brine to the separatory funnel to help break up emulsions. |
Problem 3: Presence of Unexpected Byproducts
| Possible Cause | Suggested Solution |
| Transesterification | If an alcohol was used as a solvent, a new ester byproduct may form. Repeat the reaction using a non-alcoholic solvent like THF or dioxane. |
| Thiazole Ring Cleavage | Harsh reaction conditions (high temperature, prolonged reaction time, strong acid/base) may lead to degradation. Use milder conditions and monitor the reaction closely. |
| Reaction with Other Functional Groups | If your molecule contains other base- or acid-sensitive functional groups, they may be reacting. Consider using protecting groups or milder, more selective hydrolysis conditions. |
Data Presentation
The following table summarizes typical reaction conditions for the hydrolysis of ethyl thiazole-5-carboxylate based on literature precedents. Direct comparative studies under identical conditions are limited; therefore, these represent optimized conditions from different sources.
| Method | Base/Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Saponification | LiOH (2 equiv.) | THF/H₂O (2:1) | Room Temp to 40 | 2 - 6 | ~90 | [5] |
| Saponification | NaOH (3 equiv.) | EtOH/H₂O (1:1) | Reflux | 4 - 8 | ~85 | [6] |
| Acid Hydrolysis | 6M HCl | H₂O | Reflux | 12 - 24 | Variable, reversible |
Experimental Protocols
Protocol 1: LiOH-Mediated Hydrolysis of Ethyl Thiazole-5-carboxylate
-
Dissolution: Dissolve ethyl thiazole-5-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (2:1 v/v).
-
Addition of Base: To the stirred solution, add lithium hydroxide monohydrate (2 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-6 hours. Gentle heating to 40°C can be applied if the reaction is sluggish.
-
Workup:
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with cold 1M HCl.
-
Collect the precipitated thiazole-5-carboxylic acid by filtration, wash with cold water, and dry under vacuum.
-
If no precipitate forms, extract the acidified aqueous layer with ethyl acetate (3 x volume). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
-
Protocol 2: NaOH-Mediated Hydrolysis of Ethyl Thiazole-5-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl thiazole-5-carboxylate (1 equivalent) in a mixture of ethanol and water (1:1 v/v).
-
Addition of Base: Add sodium hydroxide (3 equivalents) to the solution.
-
Heating: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.
-
Workup:
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is 1-2.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry.
-
Alternatively, extract the product with a suitable organic solvent as described in Protocol 1.
-
Mandatory Visualizations
Caption: Experimental workflow for the hydrolysis of ethyl thiazole-5-carboxylate.
Caption: Troubleshooting decision tree for low yield in thiazole ester hydrolysis.
Caption: Representative signaling pathway showing inhibition by a thiazole derivative.
References
- 1. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Saponification-Typical procedures - operachem [operachem.com]
Validation & Comparative
Comparative Anticancer Efficacy of Thiazole-5-Carboxylic Acid Derivatives: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including potent anticancer effects. This guide provides a comparative analysis of the anticancer activity of various Thiazole-5-carboxylic acid derivatives, supported by experimental data from recent studies. It aims to offer an objective overview for researchers and professionals in the field of drug discovery and development.
Quantitative Analysis of Anticancer Activity
The in vitro cytotoxic activity of several this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Lower values indicate higher potency.
| Derivative/Compound | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| Compound 8c | A-549 (Lung) | MTT | 48% inhibition at 5 µg/mL | [1] |
| Compound 8f | A-549 (Lung) | MTT | 40% inhibition at 5 µg/mL | [1] |
| Compound 7f | HCT-8 (Intestine) | MTT | 40% inhibition at 5 µg/mL | [1] |
| Compound 3g | EKVX (Non-Small Cell Lung) | NCI-60 Screen | GI50: 0.865 | [2] |
| Compound 3g | MDA-MB-468 (Breast) | NCI-60 Screen | GI50: 1.20 | [2] |
| Compound 4c | HOP-92 (Non-Small Cell Lung) | NCI-60 Screen | GI50: 0.34 | [2] |
| Compound 4c | EKVX (Non-Small Cell Lung) | NCI-60 Screen | GI50: 0.96 | [2] |
| Compound 4c | MDA-MB-231/ATCC (Breast) | NCI-60 Screen | GI50: 1.08 | [2] |
| Compound 11c | HepG-2 (Hepatocellular Carcinoma) | MTT | IC50: ~4 µg/mL | [3] |
| Compound 11c | MCF-7 (Breast) | MTT | IC50: ~3 µg/mL | [3] |
| Compound 11c | HCT-116 (Colorectal) | MTT | IC50: ~7 µg/mL | [3] |
| Compound 6g | HepG-2 (Hepatocellular Carcinoma) | MTT | IC50: ~7 µg/mL | [3] |
| Compound 6g | MCF-7 (Breast) | MTT | IC50: ~4 µg/mL | [3] |
| Compound 6g | HCT-116 (Colorectal) | MTT | IC50: ~12 µg/mL | [3] |
| Compound 4i | SaOS-2 (Osteosarcoma) | Not Specified | IC50: 0.190 µg/mL | [4] |
| Compound 51am | A549 (Lung) | Not Specified | IC50: 0.83 | [5] |
| Compound 51am | HT-29 (Colon) | Not Specified | IC50: 0.68 | [5] |
| Compound 51am | MDA-MB-231 (Breast) | Not Specified | IC50: 3.94 | [5] |
| Compound 4c (Thiazolidinone derivative) | MCF-7 (Breast) | MTT | IC50: 2.57 ± 0.16 | |
| Compound 4c (Thiazolidinone derivative) | HepG2 (Hepatocellular Carcinoma) | MTT | IC50: 7.26 ± 0.44 | [6] |
| Compound 8b | HeLa (Cervical) | Not Specified | IC50: 1.65 - 8.60 | |
| Compound 8c | HeLa (Cervical) | Not Specified | IC50: 1.65 - 8.60 | [7] |
| Compound 8j | HepG2 (Hepatocellular Carcinoma) | Not Specified | IC50: 7.90 | [7] |
| Compound 8m | HepG2 (Hepatocellular Carcinoma) | Not Specified | IC50: 5.15 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key assays used in determining the anticancer activity of this compound derivatives.
MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the this compound derivatives.
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Preparation: Harvest and wash the treated and untreated cells with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye, such as Propidium Iodide (PI), and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content, allowing for the differentiation of cell cycle phases.
Apoptosis Assay using Annexin V-FITC/PI Staining
This assay is used to detect apoptosis, a form of programmed cell death.
-
Cell Collection: Collect both adherent and suspension cells from the treated and untreated groups.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Negative for both Annexin V-FITC and PI.
-
Early apoptotic cells: Positive for Annexin V-FITC and negative for PI.
-
Late apoptotic/necrotic cells: Positive for both Annexin V-FITC and PI.
-
Signaling Pathways and Mechanisms of Action
Several this compound derivatives exert their anticancer effects by targeting specific signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Some thiazole derivatives have been shown to inhibit VEGFR-2.[6]
Caption: Inhibition of the VEGFR-2 signaling pathway by a Thiazole derivative.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are often dysregulated in cancer, promoting tumor growth, invasion, and metastasis.
Caption: Inhibition of the c-Met signaling pathway by a Thiazole derivative.
Monoacylglycerol Lipase (MAGL) Signaling
Monoacylglycerol lipase (MAGL) is an enzyme that plays a role in lipid signaling pathways that can promote tumorigenesis. Inhibition of MAGL is a potential therapeutic strategy.
Caption: Inhibition of the MAGL signaling pathway by a Thiazole derivative.
General Experimental Workflow
The process of evaluating the anticancer activity of novel compounds follows a structured workflow, from initial synthesis to in-depth mechanistic studies.
Caption: A general workflow for the evaluation of anticancer compounds.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. static.igem.org [static.igem.org]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 2-Amino-Thiazole-5-Carboxylic Acid Derivatives
For Immediate Release
Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide detailing the structure-activity relationships (SAR) of 2-amino-thiazole-5-carboxylic acid derivatives. This guide provides an objective analysis of the performance of these compounds, supported by experimental data, to accelerate the discovery of novel therapeutics. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs, including the potent kinase inhibitor dasatinib.[1] This guide delves into the critical role of substitutions on the 2-aminothiazole core, particularly at the 5-position, in modulating the biological activity of these derivatives.
The strategic modification of the 2-amino-thiazole-5-carboxylic acid scaffold has yielded a plethora of compounds with diverse pharmacological activities, most notably as potent anti-cancer agents.[1] By exploring the impact of various functional groups on the core structure, researchers have been able to fine-tune the potency, selectivity, and pharmacokinetic properties of these molecules. This guide will summarize key findings in this area, presenting a clear comparison of different derivatives and their biological effects.
Comparative Analysis of Biological Activity
The antiproliferative activity of 2-amino-thiazole-5-carboxylic acid derivatives has been extensively evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values serve as a quantitative measure of the potency of these compounds. Below are tables summarizing the IC50 values for selected derivatives against various cancer cell lines, offering a side-by-side comparison of their efficacy.
Anticancer Activity: Dasatinib Analogs and Related Derivatives
Dasatinib, a potent Bcr-Abl and Src family kinase inhibitor, features a 2-amino-thiazole-5-carboxamide core. Many research efforts have focused on synthesizing analogs of dasatinib to improve its activity profile and overcome resistance.
| Compound | Target Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Dasatinib | K562 (Chronic Myeloid Leukemia) | < 1 | 2-chloro-6-methylphenyl amide, hydroxyethylpiperazine side chain | [2] |
| MCF-7 (Breast Cancer) | < 1 | |||
| HT-29 (Colon Cancer) | < 1 | |||
| MDA-MB-231 (Breast Cancer) | < 1 | |||
| 6d | K562 | comparable to dasatinib | N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | [2] |
| MCF-7 | 20.2 | |||
| HT-29 | 21.6 | |||
| MDA-MB-231 | inactive | |||
| PD166326 | ALL-3 (Acute Lymphoblastic Leukemia) | 0.0077 | Pyrido[2,3-d]pyrimidin-7-one core | [3] |
| Imatinib | ALL-3 | 0.333 | 2-phenylaminopyrimidine | [3] |
Note: The data highlights that while compound 6d shows comparable potency to dasatinib against K562 leukemia cells, its activity against solid tumor cell lines is significantly lower. This underscores the importance of the pyrimidin-4-ylamino core of dasatinib for its broad-spectrum anti-tumor activity.
Aurora Kinase Inhibitors
A series of 2-aminothiazole derivatives have been investigated as inhibitors of Aurora kinases, which are key regulators of mitosis and are often overexpressed in cancer.
| Compound ID (from source) | Aurora A IC50 (nM) | Key Structural Features | Reference |
| 29 | 79 | Aminothiazole core | [4] |
| 30 | 140 | Aminothiazole core | [4] |
| 31 | Not specified (potent inhibitor) | 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amine | [4] |
Key Structure-Activity Relationship Insights
The biological activity of 2-amino-thiazole-5-carboxylic acid derivatives is profoundly influenced by the nature and position of substituents on the thiazole ring and the carboxamide moiety.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these compounds, it is crucial to visualize the signaling pathways they target and the experimental workflows used to assess their activity.
Bcr-Abl Signaling Pathway and Inhibition
Many 2-amino-thiazole-5-carboxylic acid derivatives, including dasatinib, target the Bcr-Abl kinase, a constitutively active tyrosine kinase that drives the proliferation of cancer cells in chronic myeloid leukemia (CML).
General Synthetic Workflow
The synthesis of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives often follows a convergent strategy.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the evaluation of 2-amino-thiazole-5-carboxylic acid derivatives.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[5]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[5]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[5]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
Bcr-Abl Kinase Assay
This assay measures the activity of the Bcr-Abl kinase and the inhibitory effect of the test compounds.
Principle: The assay quantifies the phosphorylation of a specific substrate by the Bcr-Abl kinase. Inhibition of the kinase results in a decrease in substrate phosphorylation.
Protocol (based on a bead-based assay):
-
Substrate Immobilization: A kinase substrate (e.g., GST-CrkL) is fused to glutathione-S-transferase (GST) and immobilized on glutathione agarose beads.[6]
-
Cell Lysate Preparation: Prepare whole-cell extracts from Bcr-Abl positive cells (e.g., K562).[6]
-
Kinase Reaction: Incubate the substrate-bound beads with the cell extract, ATP (e.g., 10 µM), and the test inhibitor in a kinase buffer for 1 hour at 37°C.[6]
-
Washing: Wash the beads to remove unbound proteins and reagents.[6]
-
Elution: Elute the phosphorylated substrate from the beads.
-
Detection: Analyze the amount of phosphorylated substrate using methods such as SDS-PAGE followed by western blotting with a phospho-specific antibody.[6]
This guide serves as a valuable resource for researchers in the field of drug discovery, providing a foundation for the rational design of more potent and selective 2-amino-thiazole-5-carboxylic acid derivatives as novel therapeutic agents. The presented data and protocols are intended to facilitate further research and development in this promising area of medicinal chemistry.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 2. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Thiazole and Thiadiazole Carboxamides
A detailed guide for researchers and drug development professionals on the nuanced differences in the biological performance of thiazole and thiadiazole carboxamide derivatives, supported by experimental data and protocols.
The five-membered heterocyclic rings, thiazole and thiadiazole, form the structural core of a multitude of biologically active compounds. The inclusion of a carboxamide functional group further enhances their potential for therapeutic applications by providing a key site for hydrogen bonding interactions with biological targets. This guide provides a comparative overview of the biological activities of thiazole and thiadiazole carboxamides, with a focus on their anticancer properties as c-Met kinase inhibitors. Experimental data, detailed protocols, and relevant signaling pathways are presented to aid researchers in the design and development of novel therapeutics based on these privileged scaffolds.
Anticancer Activity: A Head-to-Head Comparison as c-Met Kinase Inhibitors
A recent study directly compared a series of thiazole and thiadiazole carboxamide derivatives for their ability to inhibit c-Met kinase, a receptor tyrosine kinase implicated in various cancers. The results indicate that while both scaffolds can yield potent inhibitors, thiazole carboxamides generally demonstrated superior activity in this particular study.[1][2]
Table 1: Comparative in vitro c-Met Kinase Inhibition of Thiazole and Thiadiazole Carboxamides [1]
| Compound ID | Heterocyclic Core | R1 | R2 | c-Met IC50 (nM) |
| 51a | 1,2,4-Thiadiazole | H | C6H5 | 56.64 |
| 51b | 1,2,4-Thiadiazole | H | 4-F-C6H4 | 50.15 |
| 51c | 1,3,4-Thiadiazole | H | C6H5 | 45.67 |
| 51d | 1,3,4-Thiadiazole | H | 4-F-C6H4 | 41.53 |
| 51e | Thiazole | H | C6H5 | 34.48 |
| 51f | Thiazole | H | 4-F-C6H4 | 29.05 |
| 51am | Thiazole | 3-F | C6H5 | 2.54 |
| Foretinib (Control) | - | - | - | - |
IC50 values represent the concentration of the compound required to inhibit 50% of the c-Met kinase activity.
The data clearly shows that the thiazole carboxamide derivatives (51e, 51f, and 51am) exhibited lower IC50 values, indicating higher potency against c-Met kinase compared to their thiadiazole counterparts (51a-d).[1] Notably, compound 51am , a thiazole derivative, emerged as the most potent inhibitor in the series.[1][2]
The cytotoxic activity of these compounds was also evaluated against a panel of human cancer cell lines.
Table 2: Comparative in vitro Cytotoxicity of Thiazole and Thiadiazole Carboxamides (IC50 in µM) [1]
| Compound ID | Heterocyclic Core | MKN-45 (Gastric) | A549 (Lung) | HT-29 (Colon) | MDA-MB-231 (Breast) |
| 51a | 1,2,4-Thiadiazole | >10 | >10 | >10 | >10 |
| 51c | 1,3,4-Thiadiazole | >10 | >10 | >10 | >10 |
| 51f | Thiazole | 1.25 | 3.14 | 2.87 | 5.62 |
| 51am | Thiazole | 0.16 | 0.83 | 0.68 | 3.94 |
| Foretinib (Control) | - | 0.08 | 1.56 | 2.13 | 4.87 |
Consistent with the enzymatic inhibition data, the thiazole carboxamide derivatives, particularly 51am , demonstrated superior cytotoxicity against the tested cancer cell lines.[1]
Mechanism of Action: Inhibition of the c-Met Signaling Pathway
The anticancer activity of these compounds is attributed to their inhibition of the c-Met signaling pathway. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes cell proliferation, survival, migration, and invasion. By inhibiting the kinase activity of c-Met, these compounds block this signaling cascade, leading to cell cycle arrest and apoptosis.[1]
Caption: The c-Met signaling pathway and the point of inhibition.
Antimicrobial and Anti-inflammatory Activities: A Call for Comparative Studies
While both thiazole and thiadiazole derivatives are known to possess antimicrobial and anti-inflammatory properties, direct comparative studies focusing on the carboxamide derivatives are limited in the currently available literature.[3][4][5][6][7][8][9][10][11] The existing research suggests that the biological activity is highly dependent on the specific substitution patterns on the heterocyclic rings.[3][4][5][6][7][8][9][10][11] Further head-to-head comparative studies are warranted to elucidate the superior scaffold for these applications.
Experimental Protocols
The following are summaries of the key experimental protocols used to generate the anticancer data presented in this guide.
Synthesis of Thiazole and Thiadiazole Carboxamides
The general synthesis of the target compounds involved the acylation of various amines with the corresponding carbonyl chloride of the thiazole or thiadiazole carboxylic acid.[1][2] Due to the instability of 1,3,4-thiadiazole-2-carboxylic acid, its derivatives were synthesized through direct condensation of the corresponding lithium salt with the appropriate aniline.[1]
Caption: General synthetic workflows for the carboxamides.
In Vitro c-Met Kinase Inhibition Assay (HTRF)
The inhibitory activity of the compounds against c-Met kinase was determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[1]
-
Reagents : Recombinant c-Met kinase, a biotinylated peptide substrate, ATP, and HTRF detection reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin).
-
Procedure :
-
The c-Met enzyme was incubated with the test compounds at various concentrations in an assay buffer.
-
The kinase reaction was initiated by the addition of the peptide substrate and ATP.
-
The reaction was allowed to proceed for a specific time at room temperature.
-
The reaction was stopped, and the HTRF detection reagents were added.
-
After incubation to allow for antibody binding, the HTRF signal was measured on a compatible plate reader.
-
-
Data Analysis : The IC50 values were calculated from the dose-response curves.
In Vitro Cytotoxicity Assay (MTT)
The cytotoxic effects of the compounds on cancer cell lines were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12]
-
Cell Culture : Human cancer cell lines (MKN-45, A549, HT-29, and MDA-MB-231) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure :
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with various concentrations of the test compounds and incubated for 72 hours.
-
After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours.
-
The resulting formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis : The percentage of cell viability was calculated relative to the untreated control, and the IC50 values were determined from the dose-response curves.
Conclusion
The comparative data presented in this guide highlights the potential of both thiazole and thiadiazole carboxamides as valuable scaffolds in drug discovery. In the context of c-Met kinase inhibition for cancer therapy, the reviewed evidence suggests that thiazole carboxamides may offer a more potent starting point for lead optimization. However, it is crucial to recognize that the biological activity of these compounds is highly dependent on their substitution patterns. Further comparative studies are essential to fully elucidate the therapeutic potential of these two important classes of heterocyclic compounds in other areas such as infectious and inflammatory diseases. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers working to develop novel therapeutics based on these promising molecular frameworks.
References
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jchemrev.com [jchemrev.com]
- 5. researchgate.net [researchgate.net]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validation of Thiazole-5-Carboxylic Acid Derivatives as c-Met Kinase Inhibitors: A Comparative Guide
The c-Met receptor tyrosine kinase, and its ligand hepatocyte growth factor (HGF), are crucial players in cellular processes including proliferation, survival, motility, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway is strongly implicated in the progression and metastasis of numerous human cancers, making it a significant target for therapeutic intervention.[2] Aberrant c-Met activation, through mechanisms like mutation, amplification, or overexpression, can lead to tumor growth and metastatic spread.[1] This has spurred the development of various inhibitors aimed at blocking this pathway.
This guide provides a comparative analysis of emerging Thiazole-5-carboxylic acid derivatives against other c-Met kinase inhibitors, offering a resource for researchers and drug development professionals.
Performance Comparison of c-Met Kinase Inhibitors
This compound and its related thiazole/thiadiazole carboxamide scaffolds are being actively investigated for their potential as c-Met inhibitors.[3][4] Recent studies have identified promising compounds from this class, demonstrating potent inhibition of c-Met kinase and significant anti-proliferative activity in various cancer cell lines.[3][5] This section compares the in vitro performance of a representative thiazole derivative, compound 51am , with established multi-kinase inhibitors that also target c-Met, such as Crizotinib and Cabozantinib, as well as another novel inhibitor.
Table 1: In Vitro c-Met Kinase Inhibition (IC50)
| Inhibitor | Type | c-Met IC50 (nM) | Source |
| Compound 51am | Thiazole Carboxamide Derivative | 2.54 | [4] |
| Crizotinib | Multi-kinase Inhibitor | ~5-11 | [6] |
| Cabozantinib | Multi-kinase Inhibitor | 5.38 ± 0.35 | [7] |
| Compound 5a | Pyrazolothiazole Derivative | 4.27 ± 0.31 | [7] |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vitro Antiproliferative Activity (IC50 in µM)
| Inhibitor | MKN-45 (Gastric) | GTL-16 (Gastric) | HT-29 (Colon) | H460 (Lung) | HepG-2 (Liver) | Source |
| Compound 51am | 0.04 ± 0.01 | - | 1.13 ± 0.08 | - | - | [4] |
| Crizotinib | 0.01 | 0.004 | >10 | 0.02 | - | [6] |
| Cabozantinib | - | - | - | - | - | |
| Compound 5a | - | - | - | - | 3.42 ± 1.31 | [7] |
Note: Data is compiled from different studies. Direct head-to-head comparisons in the same experimental setting may yield different results. A hyphen (-) indicates data was not available.
Signaling and Experimental Frameworks
Understanding the c-Met signaling pathway and the typical workflow for inhibitor validation is essential for interpreting performance data.
c-Met Signaling Pathway
Binding of the HGF ligand to the c-Met receptor induces receptor dimerization and autophosphorylation of its tyrosine kinase domain.[8] This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively drive cellular proliferation, survival, migration, and invasion.[1][9]
General Workflow for Preclinical Evaluation
The validation of a potential c-Met inhibitor involves a multi-step process, starting from initial screening to in vivo efficacy studies.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this comparison. Specific parameters may vary between individual studies.
In Vitro c-Met Kinase Assay
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of purified c-Met kinase by 50% (IC50).
General Protocol:
-
Recombinant human c-Met kinase is incubated with a specific peptide substrate and ATP in a kinase reaction buffer.[6]
-
The test compound (e.g., a this compound derivative) is added at various concentrations. A vehicle control (e.g., DMSO) is also included.[4]
-
The reaction is initiated by adding ATP and allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).[6]
-
The amount of phosphorylated substrate is quantified. This is often accomplished using a luminescence-based assay that measures the amount of ATP remaining (kinase activity is inversely proportional to the signal).[6]
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4]
Cell Viability (MTT) Assay
Objective: To measure the anti-proliferative effect of the inhibitor on cancer cell lines and determine the IC50 value.
General Protocol:
-
Human cancer cells (e.g., MKN-45, HT-29) are seeded in 96-well plates and allowed to adhere overnight.[4]
-
The cells are then treated with the test compound at a range of concentrations for a specified duration (e.g., 48 or 72 hours).[4]
-
After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).[4]
-
The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 492 nm).[4]
-
The percentage of cell viability relative to the vehicle-treated control is calculated, and IC50 values are determined by plotting cell viability against inhibitor concentration.
Conclusion
Based on the available preclinical data, this compound derivatives, such as compound 51am, have emerged as highly potent and promising inhibitors of c-Met kinase.[3][4] Their in vitro potency is comparable to, and in some cases exceeds, that of established multi-kinase inhibitors like Crizotinib.[4][6] The strong anti-proliferative activity against c-Met dependent cancer cell lines, such as MKN-45, further validates their potential.[4] However, established drugs like Crizotinib have a broader, multi-targeted profile and proven clinical efficacy in specific patient populations.[10][11] Further comprehensive studies, including kinase selectivity profiling, in vivo efficacy, and safety assessments, are necessary to fully elucidate the therapeutic potential of this compound derivatives relative to existing and other emerging c-Met inhibitors.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. c-MET [stage.abbviescience.com]
- 10. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]
- 11. c-Met inhibitor - Wikipedia [en.wikipedia.org]
In-Vitro Antioxidant Activity of Thiazole-Carboxamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro antioxidant activity of various thiazole-carboxamide derivatives, drawing upon data from multiple studies. The information is intended to assist researchers in evaluating the potential of these compounds as antioxidant agents. The guide summarizes quantitative data, details experimental methodologies, and visualizes key processes to facilitate a comprehensive understanding of their antioxidant properties.
Comparative Antioxidant Activity
The antioxidant potential of thiazole-carboxamide derivatives has been evaluated using various in-vitro assays, primarily focusing on their ability to scavenge free radicals and chelate pro-oxidant metal ions. The most commonly employed methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Radical Scavenging Activity
The efficacy of thiazole-carboxamide derivatives as radical scavengers is typically quantified by their IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency.
Table 1: DPPH Radical Scavenging Activity of Thiazole-Carboxamide Derivatives
| Compound Code | Structure/Substituents | DPPH IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| LMH6 | R1=H, R2=t-butyl, R3=H, R4=H | 0.185 ± 0.049 | Trolox | 3.10 ± 0.92 | [1] |
| LMH7 | R1=H, R2=t-butyl, R3=H, R4=CH3 | 0.221 ± 0.059 | Trolox | 3.10 ± 0.92 | [1] |
| 3f | 1,2,3-triazole-linked | 0.07 (µg/mL) | Ascorbic acid | 3.76 (µg/mL) | [2] |
| 3e | 1,2,3-triazole-linked | 0.34 (µg/mL) | Ascorbic acid | 3.76 (µg/mL) | [2] |
| 3b | 1,2,3-triazole-linked | 0.62 (µg/mL) | Ascorbic acid | 3.76 (µg/mL) | [2] |
| 3d | 1,2,3-triazole-linked | 2.12 (µg/mL) | Ascorbic acid | 3.76 (µg/mL) | [2] |
| 3a | 1,2,3-triazole-linked | 2.39 (µg/mL) | Ascorbic acid | 3.76 (µg/mL) | [2] |
| 3c | 1,2,3-triazole-linked | 3.49 (µg/mL) | Ascorbic acid | 3.76 (µg/mL) | [2] |
Note: IC50 values for compounds 3a-3f are presented in µg/mL as reported in the source.
Table 2: ABTS Radical Scavenging Activity of Thiazole Derivatives
| Compound Series | General Structure | ABTS IC50 Range | Reference Compound | Reference IC50 | Source |
| Phenolic Thiazoles (5a-b, 7b, 8a-b) | Hydrazinyl-thiazole phenolic derivatives | Lower than Ascorbic Acid | Ascorbic Acid | Not specified | [3] |
| 1,2,3-triazole-linked Thiazoles (3a-f) | 1,2,3-triazole-linked | >200 µg/mL | BHT | 75.17 µg/mL | [2] |
Data on Superoxide Radical Scavenging and Metal Chelating Activity for specific thiazole-carboxamide derivatives is limited in the reviewed literature. General protocols for these assays are provided in the Experimental Protocols section.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key in-vitro antioxidant assays.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Preparation of Solutions:
-
A stock solution of the test thiazole-carboxamide derivative (e.g., 1 mg/mL) is prepared in a suitable solvent like methanol or DMSO.
-
Serial dilutions of the stock solution are made to obtain a range of concentrations.
-
A solution of DPPH in methanol (e.g., 0.004% w/v) is prepared.
-
-
Assay Procedure:
-
A specific volume of each dilution of the test compound (e.g., 1 mL) is mixed with a volume of the DPPH solution (e.g., 2 mL).
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A control is prepared using the solvent instead of the test compound.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
ABTS Radical Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically.
-
Preparation of ABTS•+ Solution:
-
An aqueous solution of ABTS (e.g., 7 mM) is mixed with an aqueous solution of potassium persulfate (e.g., 2.45 mM).
-
The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Before use, the ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of approximately 0.70 at 734 nm.
-
-
Assay Procedure:
-
A small volume of the test compound solution (at various concentrations) is added to a specific volume of the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a defined time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
-
Calculation of Scavenging Activity:
-
The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the concentration-response curve.
-
Superoxide Radical Scavenging Assay (General Protocol)
This assay typically uses a non-enzymatic system (e.g., phenazine methosulfate-NADH) or an enzymatic system (e.g., xanthine/xanthine oxidase) to generate superoxide radicals. The scavenging of these radicals is often detected by the reduction of nitroblue tetrazolium (NBT) to a colored formazan product.
-
Reaction Mixture Preparation:
-
A reaction mixture is prepared containing a buffer (e.g., phosphate buffer), NADH, NBT, and PMS.
-
-
Assay Procedure:
-
Different concentrations of the test compound are added to the reaction mixture.
-
The reaction is initiated by the addition of PMS.
-
The mixture is incubated at room temperature for a specific time.
-
The absorbance of the formed formazan is measured at a specific wavelength (e.g., 560 nm).
-
-
Calculation of Scavenging Activity:
-
The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample with that of a control.
-
Ferrous Ion (Fe²⁺) Chelating Assay (General Protocol)
This method assesses the ability of a compound to chelate ferrous ions, which can otherwise catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. The assay is based on the competition between the test compound and a chromogenic indicator (e.g., ferrozine) for binding to Fe²⁺.
-
Reaction Mixture Preparation:
-
The test compound at various concentrations is mixed with a solution of ferrous chloride (FeCl₂).
-
-
Assay Procedure:
-
The reaction is initiated by the addition of ferrozine solution.
-
The mixture is shaken and incubated at room temperature for a defined period.
-
The absorbance of the Fe²⁺-ferrozine complex (which is reddish/violet) is measured at a specific wavelength (e.g., 562 nm).
-
-
Calculation of Chelating Activity:
-
The percentage of ferrous ion chelating activity is calculated using the formula: % Chelating Activity = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without the test compound) and A_sample is the absorbance in the presence of the test compound.
-
Visualizations
Antioxidant Signaling Pathway: Keap1-Nrf2
The Keap1-Nrf2 pathway is a critical signaling cascade that regulates the expression of numerous antioxidant and cytoprotective genes. Some thiazole-carboxamide derivatives have been suggested to interact with components of this pathway, such as Keap1.
Caption: Keap1-Nrf2 antioxidant response pathway.
Experimental Workflow: In-Vitro Antioxidant Assay
The following diagram illustrates a generalized workflow for conducting an in-vitro antioxidant activity assay, such as the DPPH assay.
Caption: General workflow for an in-vitro antioxidant assay.
References
- 1. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. propulsiontechjournal.com [propulsiontechjournal.com]
- 3. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]
Thiazole-5-Carboxylic Acid Derivatives Emerge as Potent Alternatives to Dasatinib in Leukemia Cell Lines
A new class of thiazole-5-carboxylic acid derivatives is showing significant promise in the fight against leukemia, with preclinical studies demonstrating comparable antiproliferative activity to the established second-generation tyrosine kinase inhibitor, Dasatinib. This development opens up new avenues for therapeutic strategies in leukemia treatment, particularly for patients who have developed resistance or intolerance to existing therapies.
Dasatinib is a potent inhibitor of the BCR-ABL kinase, the hallmark of chronic myeloid leukemia (CML), and is also effective against Src family kinases. It is a standard of care for both newly diagnosed and resistant CML, as well as for Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). However, the emergence of drug resistance and a profile of adverse effects necessitate the search for novel therapeutic agents.
Recent research has focused on this compound derivatives as a potential new class of anti-leukemic agents. One study, in particular, synthesized a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives and directly compared their efficacy to Dasatinib in the human K562 leukemia cell line. The findings revealed that the derivative, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, exhibited high antiproliferative potency that was comparable to Dasatinib.[1][2][3] While specific IC50 values for this direct comparison in K562 cells were not detailed in the available literature, the qualitative assessment of "comparable" potency underscores the potential of this thiazole derivative.
Comparative Efficacy in Leukemia Cell Lines
To provide a clearer picture of the comparative performance, the following table summarizes available data on the half-maximal inhibitory concentration (IC50) of Dasatinib in various leukemia cell lines. It is important to note that direct comparative IC50 values for the most promising this compound derivative in the same leukemia cell lines are not yet publicly available.
| Compound | Cell Line | IC50 | Reference |
| Dasatinib | K562 (CML) | Not explicitly stated, but potency is "comparable" to the thiazole derivative | [1][2][3] |
| Dasatinib | Other Leukemia Cell Lines | Generally in the low nanomolar range | N/A |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | K562 (CML) | Potency is "comparable" to Dasatinib | [1][2][3] |
| Other Thiazole Derivatives | Various Cancer Cell Lines | Varies widely depending on the specific derivative and cell line | N/A |
Mechanism of Action: A Tale of Two Kinase Inhibitors
Dasatinib's primary mechanism of action is the potent inhibition of the BCR-ABL fusion protein, which is constitutively active in CML and drives uncontrolled cell proliferation. By binding to the ATP-binding site of the BCR-ABL kinase, Dasatinib blocks its activity and downstream signaling pathways, ultimately leading to apoptosis of the cancer cells. Dasatinib also effectively inhibits other key kinases involved in cancer cell survival and proliferation, including the SRC family kinases (SFKs), c-KIT, EPHA2, and PDGFRβ.
The precise mechanism of action for the promising this compound derivatives in leukemia cells is still under investigation. However, their structural design, often based on the scaffold of known kinase inhibitors like Dasatinib, suggests that they may also function as inhibitors of key kinases involved in leukemogenesis. Some studies on other thiazole derivatives have indicated that they can induce apoptosis in leukemia cells through mechanisms that may involve the modulation of pro- and anti-apoptotic proteins.[4] Further research is required to elucidate the specific molecular targets and signaling pathways affected by this new class of compounds in leukemia.
Signaling Pathways Targeted
Dasatinib's inhibition of BCR-ABL and Src family kinases disrupts several critical downstream signaling pathways that are essential for the survival and proliferation of leukemia cells.
Caption: Dasatinib inhibits BCR-ABL and Src kinases, blocking downstream signaling pathways.
While the specific signaling pathways targeted by this compound derivatives in leukemia are not yet fully mapped, their structural similarity to Dasatinib suggests potential overlap in their mechanisms of action.
Experimental Protocols
The evaluation of both Dasatinib and the novel thiazole derivatives in leukemia cell lines relies on a set of standardized experimental protocols.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Leukemia cells (e.g., K562) are seeded in 96-well plates at a predetermined density and allowed to acclimate.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (Dasatinib or this compound derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.
Caption: Workflow of the MTT assay for assessing cell viability.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Leukemia cells are treated with the test compounds for a defined period.
-
Cell Harvesting and Washing: Cells are collected and washed with a binding buffer.
-
Staining: Cells are stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye such as Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Conclusion
The emergence of this compound derivatives with antiproliferative activity comparable to Dasatinib in leukemia cell lines represents a significant step forward in the development of novel cancer therapeutics. While further research is needed to fully elucidate their mechanism of action, quantify their efficacy with precise IC50 values in direct comparative studies, and evaluate their safety profile, these compounds hold considerable promise as a potential new generation of treatments for leukemia. Their development could offer new hope for patients and provide clinicians with valuable new tools in the ongoing battle against this complex disease.
References
- 1. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
A Comparative Analysis of the X-ray Crystal Structures of Thiazole-5-carboxylic Acid Copper(II) Complexes
For researchers, scientists, and professionals in drug development, understanding the coordination chemistry of heterocyclic compounds is paramount. Thiazole-5-carboxylic acid, a key pharmacophore, readily forms complexes with metal ions, influencing its biological activity. This guide provides a detailed comparative analysis of the X-ray crystal structures of three distinct copper(II) complexes of this compound, offering insights into their synthesis, structure, and supramolecular assembly.
This analysis focuses on a series of copper(II) coordination polymers constructed from thiazole-5-carboxylate (5-tza), as reported by Meundaeng, Rujiwatra, and Prior in 2017.[1][2] The study highlights the versatility of the thiazole-5-carboxylate ligand in forming complexes of varying dimensionality, from one-dimensional chains to two- and three-dimensional networks.[1]
Comparative Crystallographic Data
The structural diversity of these copper(II) complexes is evident in their crystallographic parameters. The following table summarizes the key data obtained from single-crystal X-ray diffraction analysis.
| Complex | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 1D [Cu₂(5-tza)₂(phen)₂(NO₃)₂] | C₃₄H₂₀Cu₂N₈O₁₀S₂ | Triclinic | P-1 | 9.4231(3) | 10.1203(3) | 10.8142(4) | 75.900(3) | 70.368(3) | 64.918(3) | 871.43(5) | 1 |
| 2D [Cu(5-tza)₂(MeOH)₂] | C₁₀H₁₂CuN₂O₆S₂ | Monoclinic | C2/c | 16.5162(9) | 5.2041(3) | 17.0183(9) | 90 | 111.968(2) | 90 | 1356.1(1) | 4 |
| 3D [Cu(5-tza)₂]·H₂O | C₈H₆CuN₂O₅S₂ | Orthorhombic | Pbca | 6.780(3) | 12.082(7) | 6.403(3) | 90 | 90 | 90 | 524.4(5) | 4 |
Table 1: Comparative Crystallographic Data for Copper(II)-Thiazole-5-carboxylate Complexes.
Coordination Environments and Supramolecular Architectures
The coordination geometry around the copper(II) centers and the bridging modes of the thiazole-5-carboxylate ligand dictate the dimensionality of the resulting coordination polymers.
1. One-Dimensional Chain Structure: [Cu₂(5-tza)₂(phen)₂(NO₃)₂]
In this complex, two distinct copper(II) ions are present in the asymmetric unit. Each copper center is coordinated by a nitrogen atom from a 1,10-phenanthroline (phen) ligand and an oxygen atom from a nitrate anion. The thiazole-5-carboxylate ligand acts as a bridging ligand, connecting the copper centers through its nitrogen and one of the carboxylate oxygen atoms. This results in the formation of a one-dimensional polymeric chain.
2. Two-Dimensional Network: [Cu(5-tza)₂(MeOH)₂]
The copper(II) ion in this structure is located on an inversion center and exhibits a distorted octahedral geometry. The equatorial plane is formed by two nitrogen atoms and two oxygen atoms from two different thiazole-5-carboxylate ligands. The axial positions are occupied by the oxygen atoms of two methanol molecules. The bridging nature of the thiazole-5-carboxylate ligands, coordinating to adjacent copper centers, extends the structure into a two-dimensional network.
3. Three-Dimensional Framework: [Cu(5-tza)₂]·H₂O
This complex features a copper(II) ion in a distorted octahedral environment. The coordination sphere is composed of two nitrogen atoms and four oxygen atoms from four distinct thiazole-5-carboxylate ligands. Each ligand bridges two copper centers, leading to the formation of a robust three-dimensional framework. A water molecule is also present in the crystal lattice.
Experimental Protocols
Synthesis of the Complexes:
The following provides a general overview of the synthetic procedures employed for obtaining the copper(II)-thiazole-5-carboxylate complexes.
-
General Procedure: The complexes were synthesized by reacting copper(II) nitrate trihydrate with this compound in a suitable solvent system. For the 1D complex, 1,10-phenanthroline was also added to the reaction mixture. The reaction mixtures were typically heated and then allowed to cool slowly, leading to the formation of crystals.
-
Crystallization: Single crystals suitable for X-ray diffraction were obtained by slow evaporation of the solvent from the reaction mixture or by vapor diffusion techniques.
X-ray Crystallography:
-
Data Collection: Single-crystal X-ray diffraction data were collected on a diffractometer equipped with a suitable radiation source (e.g., Mo Kα).
-
Structure Solution and Refinement: The crystal structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.
Visualizing the Structures and Processes
To better understand the coordination and the experimental workflow, the following diagrams are provided.
References
A Comparative Guide to the Spectroscopic Analysis and Characterization of Novel Thiazole Derivatives
This guide provides a comparative analysis of spectroscopic data for novel thiazole derivatives, offering researchers, scientists, and drug development professionals a resource for structural characterization. Thiazole and its derivatives are a significant class of heterocyclic compounds, widely explored for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] The precise characterization of these novel molecules is fundamental, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process.[4][5]
Comparative Spectroscopic Data
The structural elucidation of newly synthesized thiazole derivatives relies on the careful analysis and comparison of their spectroscopic data.[6] Below is a summary of quantitative data for two distinct series of recently developed thiazole derivatives, showcasing the key spectral features that enable their characterization.
Series 1: 2-Hydrazinyl-Thiazole-4(5H)-one Derivatives
A novel series of 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones (Compounds 4a-4c) were synthesized and characterized for their anticancer properties.[1] Their spectral data confirm the proposed structures.[1]
Table 1: Comparative ¹H NMR and ¹³C NMR Data for Thiazole Derivatives 4a-4c [1]
| Compound | Key ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆ | Key ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆ |
| 4a | 11.89 (s, 1H, NH), 10.02 (s, 1H, OH), 8.29 (s, 1H, CH=N), 7.60 & 6.85 (d, Ar-H), 3.99 (s, 2H, CH₂) | 174.72 (C=O), 160.69 (S-C=N), 156.65 (CH=N), 33.43 (CH₂) |
| 4b | 11.90 (s, 1H, NH), 10.03 (s, 1H, OH), 8.46 (s, 1H, CH=N), 8.13-8.21 & 7.93 (d, s, Ar-H), 3.87 (s, 2H, CH₂) | 174.50 (C=O), 163.98 (S-C=N), 156.63 (CH=N), 33.33 (CH₂) |
| 4c | 11.90 (s, 1H, NH), 10.03 (s, 1H, OH), 8.46 (s, 1H, CH=N), 3.87 (s, 2H, CH₂) | 174.50 (C=O), 163.98 (S-C=N), 156.63 (CH=N), 33.33 (CH₂) |
Table 2: Key IR Absorption Bands for Thiazole Derivatives 4a-c [1]
| Compound | O-H Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) |
| 4a-c | Present | Present | Present | Present |
Note: The source article confirms the presence of these functional groups via significant stretching bands in the expected regions without specifying exact wavenumbers for each compound.[1]
Series 2: Chromene-Thiazole Derivatives
Three novel chromene-thiazole derivatives were synthesized and characterized as potential SARS-CoV-2 Mpro inhibitors.[7][8] The spectroscopic data provided unambiguous confirmation of their structures.[7]
Table 3: Comparative ¹H NMR and ¹³C NMR Data for Chromene-Thiazole Derivatives [7]
| Compound ID (Abbreviated) | Key ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆ | Key ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆ |
| Aminothiazole Derivative | 6.91 (s, 2H, NH₂), 6.89 (s, 1H, thiazole-H), 3.60 (s, 3H, OCH₃) | 167.1 (C-NH₂), 153.8, 153.0 (Ar C), 103.5 (thiazole C-H) |
| Chloroacetamide Derivative | 12.52 (s, 1H, NH), 7.50 (s, 1H, thiazole-H), 4.37 (s, 2H, CH₂), 3.62 (s, 3H, OCH₃) | 165.5 (C=O), 156.6 (thiazole C), 110.5 (thiazole C-H), 42.9 (CH₂) |
Table 4: Key IR Absorption Bands for Chromene-Thiazole Derivatives [7]
| Compound ID (Abbreviated) | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | Ar C=C Stretch (cm⁻¹) |
| Aminothiazole Derivative | 3405, 3370 | - | 1634 | 1559 |
| Chloroacetamide Derivative | 3370 | 1656 | 1634 | 1574 |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible results in spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy[4][9]
NMR spectroscopy is a primary technique for determining the carbon-hydrogen framework of a molecule.[4]
-
Sample Preparation: 5-10 mg of the purified thiazole derivative is accurately weighed and dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[4] Tetramethylsilane (TMS) is often added as an internal standard.[9]
-
Instrumentation: Spectra are typically recorded on a 300 MHz or 400 MHz NMR spectrometer.[7][9]
-
¹H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio, using a standard pulse angle (e.g., 30°) and a relaxation delay of 1-2 seconds.[9]
-
¹³C NMR Acquisition: The carbon spectrum requires a greater number of scans (e.g., >1024) for an adequate signal-to-noise ratio, a pulse angle of around 45°, and a relaxation delay of 2 seconds.[9]
Fourier-Transform Infrared (FTIR) Spectroscopy[9][10]
FTIR spectroscopy is used to identify the presence of specific functional groups within the molecule.
-
Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the compound with potassium bromide and pressing it into a thin disk.[9] Liquid samples can be analyzed as a thin film between NaCl plates.[9]
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.[9]
-
Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[9]
Mass Spectrometry (MS)[6][7]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatography system.
-
Ionization: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is commonly used to determine the accurate mass.[7][10]
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected and analyzed, allowing for the confirmation of the elemental composition.[6][9]
Mandatory Visualization
Diagrams illustrating workflows and biological pathways provide a clear visual summary of complex processes.
Caption: Experimental workflow for spectroscopic characterization.
Caption: Hypothetical signaling pathway inhibited by a thiazole derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterizat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06469G [pubs.rsc.org]
A Comparative In Silico Assessment of the Drug-Like Properties of Thiazole-Carboxamide Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the drug-like properties of thiazole-carboxamide derivatives with other heterocyclic alternatives, supported by in silico experimental data. This analysis aims to facilitate the early-stage evaluation of these compounds in the drug discovery pipeline.
Thiazole-carboxamide derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities. However, for a compound to be a viable drug candidate, it must possess favorable pharmacokinetic and safety profiles, often summarized as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico methods offer a rapid and cost-effective approach to predict these properties and assess the overall "drug-likeness" of a molecule, thereby guiding lead optimization and reducing late-stage attrition in drug development. This guide presents a comparative analysis of in silico predicted drug-like properties for a series of thiazole-carboxamide derivatives and, as a point of comparison, a selection of isoxazole derivatives, another important class of heterocyclic compounds.
Comparative Analysis of Physicochemical and ADMET Properties
The drug-like properties of a compound are often initially assessed by evaluating its physicochemical characteristics against established guidelines, such as Lipinski's Rule of Five. This rule suggests that orally active drugs generally have a molecular weight under 500 Daltons, a logP (octanol-water partition coefficient) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.[1][2] Beyond these basic rules, a variety of other descriptors are used to predict a compound's ADMET profile.
The following tables summarize the in silico predicted physicochemical properties, drug-likeness parameters, and ADMET profiles for a representative set of thiazole-carboxamide and isoxazole derivatives.
Thiazole-Carboxamide Derivatives: Physicochemical and Drug-Likeness Properties
| Compound ID | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski Violations |
| 2a | 415.47 | 3.25 | 1 | 7 | 0 |
| 2b | 393.52 | 4.65 | 1 | 4 | 0 |
| 2c | 385.44 | 3.56 | 1 | 5 | 0 |
| 2d | 385.44 | 3.56 | 1 | 5 | 0 |
| 2e | 399.47 | 3.86 | 1 | 6 | 0 |
| 2f | 399.47 | 3.86 | 1 | 6 | 0 |
| 2g | 369.42 | 3.19 | 1 | 4 | 0 |
| 2h | 419.89 | 3.48 | 1 | 5 | 0 |
| 2i | 419.89 | 3.48 | 1 | 5 | 0 |
| 2j | 434.33 | 3.65 | 1 | 5 | 0 |
Data sourced from a study on thiazole-carboxamide derivatives as COX inhibitors.[3][4]
Isoxazole Derivatives (for comparison): Physicochemical and Drug-Likeness Properties
| Compound ID | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski Violations |
| C1 | 325.33 | 4.31 | 1 | 4 | 0 |
| C2 | 355.77 | 4.62 | 1 | 4 | 0 |
| C3 | 359.78 | 4.41 | 1 | 4 | 0 |
| C4 | 401.88 | 5.89 | 1 | 4 | 1 |
| C5 | 371.43 | 5.11 | 1 | 5 | 1 |
| C6 | 343.38 | 4.67 | 1 | 4 | 0 |
| C7 | 359.38 | 4.98 | 1 | 5 | 0 |
| C8 | 389.82 | 5.29 | 1 | 5 | 1 |
| C9 | 393.83 | 5.08 | 1 | 5 | 1 |
| C10 | 405.48 | 5.47 | 1 | 6 | 1 |
Data sourced from a study on the drug likeness and medicinal chemistry of Isoxazole derivatives.[5]
ADMET Profile of Thiazole-Carboxamide Derivatives
| Compound ID | Gastrointestinal Absorption | BBB Permeant | P-gp Substrate | CYP1A2 Inhibitor | CYP2C19 Inhibitor | CYP2C9 Inhibitor | CYP2D6 Inhibitor | CYP3A4 Inhibitor |
| 2a | High | Yes | No | Yes | Yes | Yes | Yes | Yes |
| 2b | High | Yes | Yes | No | Yes | Yes | Yes | Yes |
| 2c | High | Yes | No | No | Yes | Yes | No | Yes |
| 2d | High | Yes | No | No | Yes | Yes | No | Yes |
| 2e | High | Yes | No | No | Yes | Yes | No | Yes |
| 2f | High | Yes | No | No | Yes | Yes | No | Yes |
| 2g | High | Yes | No | No | No | Yes | No | Yes |
| 2h | High | Yes | Yes | No | Yes | Yes | Yes | Yes |
| 2i | High | Yes | Yes | No | Yes | Yes | Yes | Yes |
| 2j | High | Yes | Yes | No | Yes | Yes | Yes | Yes |
Predicted using SwissADME and other computational tools as described in the referenced literature.[3][4][6]
Experimental and Computational Protocols
The in silico data presented in this guide were generated using a combination of computational tools and methodologies commonly employed in drug discovery.
Physicochemical and Drug-Likeness Prediction
The physicochemical properties and drug-likeness parameters, including Molecular Weight, logP, and the number of hydrogen bond donors and acceptors, were calculated using web-based platforms such as SwissADME and Molinspiration.[7][8] These tools utilize established algorithms to compute these properties from the 2D structure of the molecules. Lipinski's Rule of Five was applied as a primary filter to assess the potential for oral bioavailability.[1][2]
ADMET Prediction
The ADMET profiles of the compounds were predicted using a consensus of results from multiple in silico tools, including admetSAR and PreADMET.[9][10] These platforms employ a variety of models, including quantitative structure-activity relationship (QSAR) models, to predict properties such as:
-
Gastrointestinal (GI) Absorption: Predicts the extent of absorption from the gut into the bloodstream.
-
Blood-Brain Barrier (BBB) Permeability: Predicts the ability of the compound to cross the blood-brain barrier.
-
P-glycoprotein (P-gp) Substrate: Predicts whether the compound is a substrate of the P-gp efflux pump, which can impact its bioavailability and distribution.
-
Cytochrome P450 (CYP) Inhibition: Predicts the potential of the compound to inhibit major CYP isoforms, which is crucial for assessing potential drug-drug interactions.
Visualizing In Silico Drug Discovery Workflows
To better understand the process of in silico drug-likeness assessment, the following diagrams illustrate a typical workflow and the key relationships in Lipinski's Rule of Five.
Caption: A typical workflow for the in silico assessment of drug-like properties.
Caption: Key parameters of Lipinski's Rule of Five for predicting oral bioavailability.
Conclusion
The in silico analysis presented here indicates that the investigated thiazole-carboxamide derivatives generally exhibit favorable drug-like properties, with most compounds adhering to Lipinski's Rule of Five and showing high predicted gastrointestinal absorption.[3][4] This suggests a strong potential for oral bioavailability. However, the predictions also highlight potential liabilities, such as the inhibition of various CYP450 enzymes for some derivatives, which would require further experimental investigation.
In comparison to the selected isoxazole derivatives, the thiazole-carboxamide series demonstrated a lower tendency to violate Lipinski's rules in the presented datasets.[5] It is important to note that these in silico predictions serve as a valuable initial screening tool. While they provide crucial insights into the potential of a compound series, experimental validation is essential to confirm these findings and to fully characterize the ADMET properties of any promising drug candidate.[11] The integration of in silico and in vitro methods provides a powerful strategy for the early assessment of drug-like properties, ultimately accelerating the drug discovery and development process.[12]
References
- 1. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 2. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 3. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. phcogj.com [phcogj.com]
- 9. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
Comparative performance of thiazole derivatives against different cancer cell lines
A comprehensive analysis of recent studies reveals the significant potential of thiazole derivatives as a promising class of anticancer agents. These compounds have demonstrated considerable cytotoxic activity against a wide array of cancer cell lines, including breast, liver, lung, colon, and osteosarcoma. The mechanism of their action is multifaceted, often involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Thiazole, a sulfur and nitrogen-containing heterocyclic compound, serves as a versatile scaffold in medicinal chemistry.[1][2] Its derivatives have been the subject of intensive research due to their broad spectrum of pharmacological activities.[1][3][4][5] In the realm of oncology, numerous novel synthesized thiazole derivatives have exhibited potent growth-inhibitory effects against various human cancer cell lines.[6][7][8][9][10][11][12][13][14][15][16]
This guide provides a comparative overview of the performance of various thiazole derivatives against different cancer cell lines, supported by experimental data from recent scientific literature. It also outlines the detailed methodologies for the key experiments cited and visualizes a crucial signaling pathway targeted by these compounds.
Comparative Anticancer Activity of Thiazole Derivatives
The cytotoxic effects of thiazole derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates a more potent compound. The following tables summarize the IC50 values of various thiazole derivatives against several cancer cell lines.
| Compound/Analog | Target Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Substituted Thiazole Derivative 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver Cancer) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | |
| Thiazole-Naphthalene Derivative 5b | MCF-7 (Breast Cancer) | 0.48 ± 0.03 | Colchicine | 9.1 |
| A549 (Lung Cancer) | 0.97 ± 0.13 | Colchicine | 9.1 | |
| Thiazolyl-Thiazole Derivative 14e | HepG2 (Liver Cancer) | 0.5 ± 0.02 | Doxorubicin | 0.68 ± 0.03 |
| Thiazolyl-Thiazole Derivative 14c | HepG2 (Liver Cancer) | 0.52 ± 0.03 | Doxorubicin | 0.68 ± 0.03 |
| Thiazole Derivative 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | - | - |
| Thiazolyl-indole-2-carboxamide 6i | MCF-7 (Breast Cancer) | 6.10 ± 0.4 | - | - |
| Thiazolyl-indole-2-carboxamide 6v | MCF-7 (Breast Cancer) | 6.49 ± 0.3 | - | - |
| Imidazo[2,1-b]thiazole Derivative 37 | MCF-7 (Breast Cancer) | 0.475 | Sorafenib | 2.51 |
| Thiazole Derivative 8 | MCF-7 (Breast Cancer) | 3.36 µg/ml | Staurosporine | 5.25 µg/ml |
| Thiazole Derivative 4 | MCF-7 (Breast Cancer) | 5.73 | Staurosporine | 6.77 |
| MDA-MB-231 (Breast Cancer) | 12.15 | Staurosporine | 7.03 | |
| Thiazole Derivative 5k | MDA-MB-231 (Breast Cancer) - Migration Assay | 0.176 | - | - |
| Thiazole-Hydrazine Analog 25a | HCT-116 (Colon Cancer) | - | Harmine/Cisplatin | - |
| Thiazole-Hydrazine Analog 25b | HCT-116 (Colon Cancer) | - | Harmine/Cisplatin | - |
Table 1: Comparative IC50 values of selected thiazole derivatives against various cancer cell lines. Note that some values are reported in µg/mL and are not directly comparable to µM without knowing the molecular weight of the compound.[2][7][8][9][10][11][12][13][14][15]
Key Mechanisms of Action
Thiazole derivatives exert their anticancer effects through various mechanisms, including:
-
Inhibition of Signaling Pathways: Several studies have shown that thiazole derivatives can inhibit critical signaling pathways that are often hyperactivated in cancer, such as the PI3K/Akt/mTOR pathway.[3][12][17] This pathway plays a crucial role in cell growth, proliferation, and survival.
-
Induction of Apoptosis: Thiazole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[3][5][17] This is often achieved by modulating the expression of proteins in the Bcl-2 family, which leads to the activation of caspases, the executioners of apoptosis.
-
Inhibition of Tubulin Polymerization: Certain thiazole derivatives can interfere with the dynamics of microtubules by inhibiting the polymerization of tubulin.[3][7][17] This disruption of the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.
Experimental Protocols
The evaluation of the anticancer activity of thiazole derivatives involves a series of well-established in vitro assays. The following are detailed protocols for some of the key experiments.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20][21]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[20] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the dissolved crystals.[18]
Procedure for Adherent Cells:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[19]
-
Treat the cells with various concentrations of the thiazole derivatives and a vehicle control.
-
After the desired incubation period (typically 24-72 hours), aspirate the culture medium.[18]
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[18]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours, allowing formazan crystals to form.[18][19]
-
Carefully aspirate the MTT solution without disturbing the formazan crystals.[18]
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[18]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[20] A reference wavelength of 630 nm can be used to correct for background absorbance.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cytotoxicity and cell proliferation based on the measurement of cellular protein content.[22][23][24][25][26]
Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions.[22][25] The amount of bound dye is directly proportional to the total protein mass and, therefore, the number of cells.[24][25]
Procedure:
-
Seed cells in a 96-well plate and treat with the test compounds as in the MTT assay.
-
After the incubation period, fix the cells by gently adding 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[22][24]
-
Wash the plates four to five times with 1% acetic acid or tap water to remove unbound dye and excess TCA.[22][23][24]
-
Add 100 µL of 0.057% or 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[22][23]
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.[23][24]
-
Allow the plates to air dry again.[24]
-
Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.[22][23]
-
Shake the plate for 5-10 minutes.
-
Read the absorbance at 510 nm or 540 nm on a microplate reader.[23][25]
Apoptosis Assay (Annexin V Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS), an early marker of this process.[27][28][29][30][31]
Principle: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet.[30][31] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (like FITC) for detection by flow cytometry.[28][30] Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[27][30]
Procedure:
-
Induce apoptosis in cells using the desired method (e.g., treatment with thiazole derivatives). Include both negative (untreated) and positive controls.[28][31]
-
Harvest 1-5 x 10^5 cells by centrifugation.[28]
-
Wash the cells once with cold 1X PBS.[28]
-
Resuspend the cells in 100 µL of 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2).[28]
-
Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.[29]
-
Add 1-2 µL of PI staining solution (1 mg/mL).[27]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[28]
-
Add 400 µL of 1X Binding Buffer to each tube.[28]
-
Analyze the cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[27][28]
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[32][33][34][35]
Principle: PI is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Procedure:
-
Harvest approximately 1 x 10^6 cells.
-
Wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping.[33][34]
-
Incubate the cells for at least 30 minutes to 2 hours at 4°C or -20°C.[33][35]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.[34]
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).[34]
-
Incubate for 30 minutes at room temperature in the dark.[33]
-
Analyze the DNA content by flow cytometry.
Signaling Pathway and Experimental Workflow Visualization
To better understand the mechanisms of action and the experimental processes involved, the following diagrams have been generated using Graphviz.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.[17]
Caption: A typical experimental workflow for anticancer drug discovery.[17]
Conclusion
The collective evidence strongly supports the continued investigation of thiazole derivatives as a fertile ground for the discovery of novel anticancer therapeutics. The versatility of the thiazole scaffold allows for extensive chemical modifications, paving the way for the development of compounds with enhanced potency, selectivity, and favorable pharmacological profiles.[1][2] Future research should focus on elucidating the precise molecular targets of the most potent derivatives and evaluating their efficacy in in vivo models to translate these promising in vitro findings into tangible clinical benefits.
References
- 1. Anticancer Potential of Thiazole Derivatives: A Retrospective Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jpionline.org [jpionline.org]
- 7. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. MTT assay overview | Abcam [abcam.com]
- 19. atcc.org [atcc.org]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. SRB assay for measuring target cell killing [protocols.io]
- 24. benchchem.com [benchchem.com]
- 25. canvaxbiotech.com [canvaxbiotech.com]
- 26. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 29. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 30. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 31. kumc.edu [kumc.edu]
- 32. bio-protocol.org [bio-protocol.org]
- 33. corefacilities.iss.it [corefacilities.iss.it]
- 34. wp.uthscsa.edu [wp.uthscsa.edu]
- 35. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Thiazole-5-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the safety of personnel and the protection of our ecosystems. This guide provides essential, step-by-step procedures for the proper disposal of Thiazole-5-carboxylic acid, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets, this compound can cause skin and serious eye irritation.[1][2]
Required PPE:
-
Gloves: Wear protective gloves.
-
Eye Protection: Use safety glasses or goggles. A face shield may be necessary if there is a risk of splashing.[1]
-
Lab Coat: A standard lab coat is required to prevent skin contact.
-
Respiratory Protection: If working with fine powders or in a poorly ventilated area, a dust respirator is recommended.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, regional, and national hazardous waste regulations.[3] It is imperative to treat this chemical as a hazardous waste unless explicitly determined otherwise by a qualified professional or your institution's Environmental Health and Safety (EHS) office.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials, as hazardous chemical waste.[4]
-
Segregate solid waste from liquid waste.
-
Do not mix this compound waste with other incompatible chemical waste streams. Store acids and bases separately, and keep this compound away from strong oxidizing agents, strong bases, amines, and strong reducing agents.[5][6]
2. Containerization:
-
Use a designated, compatible, and properly sealed waste container. Plastic is often preferred for chemical waste.[7]
-
The container must be in good condition with a secure, leak-proof lid.[5]
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "this compound."
3. Storage:
-
Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[5][7]
-
The SAA should be a secondary containment system to prevent the spread of material in case of a leak.
-
Keep the waste container closed at all times, except when adding waste.[4][7]
4. Disposal Request and Pickup:
-
Once the waste container is full or ready for disposal, contact your institution's EHS or hazardous waste management office to schedule a pickup.[4][7]
-
Do not dispose of this compound down the drain or in regular trash.[4][8] Chemical waste generators are responsible for ensuring complete and accurate classification and disposal through approved channels.[3]
5. Decontamination of Empty Containers:
-
An empty container that held this compound must be properly decontaminated before being discarded as regular trash.
-
If the compound is classified as an acutely hazardous waste (P-listed), the container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4]
-
After decontamination, deface or remove all chemical labels from the container before disposal.[4]
Quantitative Data Summary
For a quick reference, the following table summarizes key hazard information for this compound.
| Hazard Information | Classification | Precautionary Statements |
| Skin Irritation | H315: Causes skin irritation[1][2] | P264: Wash skin thoroughly after handling. P280: Wear protective gloves.[1] P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | H319: Causes serious eye irritation[1][2] | P280: Wear eye protection.[1] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory Irritation | H335: May cause respiratory irritation[2] | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound | C4H3NO2S | CID 84494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. vumc.org [vumc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. fishersci.com [fishersci.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. acs.org [acs.org]
Personal protective equipment for handling Thiazole-5-carboxylic acid
Essential Safety and Handling Guide for Thiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal information for handling this compound. Adherence to these procedures is critical for ensuring a safe laboratory environment.
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Proper personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure risks.
Hazard Identification and Personal Protective Equipment
The primary hazards associated with this compound are skin and eye irritation.[1][2][3][4] It is classified as a skin irritant (Category 2) and a serious eye irritant (Category 2).[4] Some sources also indicate that it may cause respiratory irritation.[2][3] Therefore, a comprehensive PPE strategy is essential.
| Hazard | GHS Classification | Required Personal Protective Equipment (PPE) |
| Skin Irritation | Skin Irrit. 2[2] | Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, protective clothing.[1][5] |
| Eye Irritation | Eye Irrit. 2[2] | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing.[1][5][6][7] |
| Respiratory Irritation | STOT SE 3 (May cause respiratory irritation)[2][3] | Use in a well-ventilated area or in a chemical fume hood. If dust is generated, a dust respirator is required.[1][8] |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is crucial for safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and dark place in a tightly closed container.[1]
-
Store under an inert gas atmosphere.[1]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, amines, and strong reducing agents.[9]
-
Do not store corrosive chemicals above eye level.[6]
2. Handling and Use:
-
All handling should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][6][8]
-
Wear all required PPE as specified in the table above.
-
Avoid generating dust.
-
Ensure an eyewash station and emergency shower are readily accessible.[6][7]
3. Spill Management:
-
In case of a spill, evacuate the area.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated waste container.
-
Use appropriate spill cleanup material for neutralization, such as sodium bicarbonate for acids.
-
Ventilate the area and wash the spill site after material pickup is complete.
4. First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, get medical advice/attention.[1][4]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Remove and wash contaminated clothing before reuse.[1][3][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician if you feel unwell.[3]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.
Disposal Plan
Dispose of this compound and its containers in accordance with local, state, and federal regulations. It should be disposed of as hazardous waste. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the chemical to enter drains.[3]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound | C4H3NO2S | CID 84494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. oshatrainingschool.com [oshatrainingschool.com]
- 6. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 7. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 8. safeti.com [safeti.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
